molecular formula C14H18ClN5 B1667203 Bms 345541 CAS No. 547757-23-3

Bms 345541

Cat. No.: B1667203
CAS No.: 547757-23-3
M. Wt: 291.78 g/mol
InChI Key: MIDKPVLYXNLFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-345541 is a cell-permeable quinoxaline compound recognized in scientific literature as a highly selective allosteric inhibitor of IkappaB kinase (IKK), with a primary target of IKK-2 (IKKβ) . It demonstrates potent inhibitory activity against IKK-2 (IC50 = 0.3 μM) and, to a lesser extent, IKK-1 (IKKα; IC50 = 4 μM) . Its mechanism of action involves binding to an allosteric site on the IKK enzyme, which blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB . This specific targeting of the NF-κB pathway underpins its core research value. The compound has shown excellent oral bioavailability and efficacy in blocking NF-κB-dependent transcription in mouse models, making it a critical pharmacological tool for in vivo research . In research settings, BMS-345541 has been investigated for its ability to induce apoptosis and suppress tumorigenesis in various cancer models. Studies have demonstrated its efficacy in inhibiting the growth and survival of Human T-cell Leukemia Virus type-1 (HTLV-1)-infected T-cell lines . It has also been shown to suppress breast tumor growth and metastases by targeting GD2+ cancer stem cells and to trigger mitochondria-mediated apoptosis in melanoma models . Beyond oncology, its anti-inflammatory properties have been explored in disease models such as asthma, where it inhibited airway inflammation and remodeling . This product is designated "For Research Use Only." It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDKPVLYXNLFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203243
Record name BMS 345541
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Molecular Weight

291.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445430-59-1, 547757-23-3
Record name 1,2-Ethanediamine, N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-, hydrochloride (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS 345541
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS 345541
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-345541
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXU277OCN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BMS-345541: A Deep Dive into its Mechanism of Action as a Selective IKK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-345541 is a potent and highly selective, cell-permeable inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-κB (NF-κB) signaling pathway.[1][2] This pathway plays a pivotal role in regulating inflammatory responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers.[3] BMS-345541 has emerged as a valuable pharmacological tool for elucidating the intricate functions of the IKK/NF-κB axis and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of BMS-345541, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism: Allosteric Inhibition of IκB Kinase

BMS-345541 exerts its inhibitory effect through a unique allosteric mechanism, binding to a site on the IKK catalytic subunits distinct from the ATP-binding pocket.[2][4] This mode of inhibition confers a high degree of selectivity for the IKK complex over other kinases. The IKK complex is composed of two catalytic subunits, IKK-1 (IKKα) and IKK-2 (IKKβ), and a regulatory subunit, NEMO (IKKγ). BMS-345541 exhibits a preferential inhibition of IKK-2, which is the predominant kinase responsible for the phosphorylation of the inhibitor of κB (IκB) proteins in the canonical NF-κB pathway.[1][2]

Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or IL-1β, the IKK complex becomes activated. Activated IKK-2 then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p50/p65), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.[2]

BMS-345541, by binding to an allosteric site on IKK-2, induces a conformational change that prevents the kinase from effectively phosphorylating its substrate, IκBα. This blockade of IκBα phosphorylation prevents its degradation and consequently sequesters NF-κB in the cytoplasm, thereby inhibiting the downstream transcriptional activation of NF-κB target genes.

BMS_345541_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, IL-1β) Receptor Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates NFkB_IkB NF-κB/IκBα IKK_Complex->NFkB_IkB phosphorylates BMS_345541 BMS-345541 BMS_345541->IKK_Complex inhibits (allosteric) p_IkB p-IκBα Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation NFkB NF-κB p_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA (κB sites) NFkB_nuc->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression activates transcription

Caption: NF-κB signaling pathway and the inhibitory action of BMS-345541.

Quantitative Data on BMS-345541 Activity

The inhibitory potency and selectivity of BMS-345541 have been extensively characterized through various in vitro and cellular assays.

In Vitro Kinase Inhibition
TargetIC50 (µM)Reference
IKK-2 (IKKβ)0.3[1][2]
IKK-1 (IKKα)4.0[1][2]

IC50: Half-maximal inhibitory concentration.

BMS-345541 demonstrates a greater than 10-fold selectivity for IKK-2 over IKK-1.[2] Importantly, it shows no significant inhibition against a panel of 15 other kinases at concentrations up to 100 µM, highlighting its high selectivity.[2]

Cellular Activity
Cell LineAssayStimulusIC50 (µM)Reference
THP-1IκBα PhosphorylationTNFα4.0[2]
THP-1TNFα ProductionLPS1-5[2]
THP-1IL-1β ProductionLPS1-5[2]
THP-1IL-6 ProductionLPS1-5[2]
THP-1IL-8 ProductionLPS1-5[2]
SK-MEL-5 (Melanoma)Cell Proliferation-~10[3]
A375 (Melanoma)Cell Proliferation-~10[3]
Hs 294T (Melanoma)Cell Proliferation-~10[3]

LPS: Lipopolysaccharide.

In Vivo Efficacy
Animal ModelDiseaseDosingEffectReference
MouseCollagen-Induced Arthritis10-100 mg/kg, p.o.Dose-dependent reduction in disease incidence and severity.[1]
MouseLPS-induced TNFα production3-100 mg/kg, p.o.Dose-dependent inhibition of serum TNFα.[2]
MouseMelanoma Xenograft (SK-MEL-5)75 mg/kg, p.o.86% tumor growth inhibition.[3]
MouseMelanoma Xenograft (A375)75 mg/kg, p.o.69% tumor growth inhibition.[3]
MouseMelanoma Xenograft (Hs 294T)75 mg/kg, p.o.67% tumor growth inhibition.[3]

p.o.: per os (by mouth).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of BMS-345541.

IKK-2 Kinase Inhibition Assay

This assay measures the ability of BMS-345541 to inhibit the phosphorylation of a substrate by purified IKK-2.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare_Reagents Prepare Reagents: - Purified IKK-2 enzyme - IκBα substrate (e.g., GST-IκBα) - ATP ([γ-32P]ATP for radioactive detection) - Kinase buffer - BMS-345541 dilutions Mix_Components Mix IKK-2, substrate, and BMS-345541 in kinase buffer Prepare_Reagents->Mix_Components Initiate_Reaction Initiate reaction by adding ATP Mix_Components->Initiate_Reaction Incubate Incubate at 30°C for a defined time (e.g., 30 minutes) Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., adding SDS-PAGE buffer) Incubate->Stop_Reaction Separate_Proteins Separate proteins by SDS-PAGE Stop_Reaction->Separate_Proteins Detect_Phosphorylation Detect phosphorylated substrate (e.g., autoradiography for 32P) Separate_Proteins->Detect_Phosphorylation Quantify Quantify signal and calculate IC50 Detect_Phosphorylation->Quantify

Caption: Workflow for an in vitro IKK-2 kinase inhibition assay.

Materials:

  • Purified recombinant IKK-2

  • GST-IκBα (1-54) substrate

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (including [γ-³²P]ATP for radioactive detection)

  • BMS-345541 stock solution and serial dilutions

  • SDS-PAGE gels and buffers

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of BMS-345541 in kinase assay buffer.

  • In a reaction tube, combine purified IKK-2, GST-IκBα substrate, and the desired concentration of BMS-345541 or vehicle control.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated GST-IκBα by autoradiography and quantify the band intensity.

  • Calculate the percentage of inhibition for each BMS-345541 concentration and determine the IC50 value.

Cellular NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in cells treated with BMS-345541.

Materials:

  • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP)

  • Cell culture medium and supplements

  • A stimulating agent (e.g., TNFα or LPS)

  • BMS-345541 stock solution and serial dilutions

  • Luciferase assay reagent (if using a luciferase reporter)

  • Luminometer or fluorescence microscope/plate reader

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of BMS-345541 or vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., TNFα) at a pre-determined optimal concentration.

  • Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

  • For luciferase reporters, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer. For fluorescent reporters, measure the fluorescence intensity.

  • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model

This model is used to evaluate the anti-inflammatory efficacy of BMS-345541 in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (or other susceptible strain)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • BMS-345541 formulation for oral administration

  • Calipers for paw thickness measurement

Procedure:

  • Immunization: On day 0, emulsify bovine type II collagen in CFA and immunize mice intradermally at the base of the tail.

  • Booster: On day 21, boost the mice with an emulsion of bovine type II collagen in IFA.

  • Treatment: Begin oral administration of BMS-345541 or vehicle control daily, starting either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Clinical Scoring: Monitor the mice daily for signs of arthritis, including paw swelling, erythema, and joint rigidity. Score the severity of arthritis on a standardized scale (e.g., 0-4 per paw).

  • Paw Thickness: Measure paw thickness regularly using calipers.

  • Histology: At the end of the study, sacrifice the mice and collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

BMS-345541 is a well-characterized, selective, and allosteric inhibitor of IKK, with a preference for IKK-2. Its mechanism of action, involving the blockade of IκBα phosphorylation and subsequent inhibition of NF-κB activation, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the IKK/NF-κB signaling pathway and the therapeutic potential of its inhibitors. The high selectivity and proven in vivo efficacy of BMS-345541 make it an invaluable tool for further exploring the complex roles of NF-κB in health and disease.

References

The Discovery and Chemical Synthesis of BMS-345541: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Selective IKK Inhibitor for Researchers and Drug Development Professionals

BMS-345541 is a potent and selective, allosteric inhibitor of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway. This pathway plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. BMS-345541 has emerged as a valuable chemical probe for studying the physiological and pathological roles of IKK and the NF-κB pathway, and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, biological activity, and chemical synthesis of BMS-345541.

Discovery of a Selective IKK Inhibitor

BMS-345541, chemically known as 4-(2'-aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline, was identified by Bristol-Myers Squibb as a selective inhibitor of the catalytic subunits of IKK. The discovery process involved screening a chemical library for compounds that could block the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. This led to the identification of a novel class of imidazoquinoxaline compounds with potent IKK inhibitory activity.

Further optimization of this chemical series led to the discovery of BMS-345541, which demonstrated high selectivity for the IKK complex over a panel of 15 other kinases.[1] This selectivity is a crucial attribute for a chemical probe or a therapeutic agent, as it minimizes off-target effects.

Mechanism of Action: Allosteric Inhibition of IKK

BMS-345541 exerts its inhibitory effect through a unique allosteric mechanism.[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, BMS-345541 binds to a distinct, allosteric site on the IKKα and IKKβ subunits.[1] This binding event induces a conformational change in the enzyme, which in turn affects the active site and prevents the phosphorylation of its substrate, IκBα.

Kinetic studies have shown that BMS-345541 binds in a mutually exclusive manner with respect to a peptide substrate, but not with respect to ATP.[1] This further supports the allosteric mode of inhibition. A proposed binding model suggests that BMS-345541 interacts with similar allosteric sites on both IKK-1 and IKK-2, but this interaction has differential effects on the active sites of the two subunits.[1]

dot

G cluster_pathway IKK-NF-κB Signaling Pathway cluster_nucleus Cytokine_Receptor Cytokine Receptor (e.g., TNF-R) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Cytokine_Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_n NF-κB NFkB_n->Gene_Transcription Induces BMS345541 BMS-345541 BMS345541->IKK_complex Allosteric Inhibition

Caption: IKK-NF-κB signaling pathway and the inhibitory action of BMS-345541.

Biological Activity of BMS-345541

BMS-345541 has demonstrated significant biological activity in a variety of in vitro and in vivo models. Its ability to selectively inhibit IKK and consequently block NF-κB activation makes it a potent anti-inflammatory and anti-cancer agent.

In Vitro Activity

The in vitro inhibitory activity of BMS-345541 against the IKK catalytic subunits and its effects on cellular functions are summarized in the table below.

Target/AssayCell LineIC50 ValueReference
IKK-1 (cell-free)-4 µM[1]
IKK-2 (cell-free)-0.3 µM[1]
IκBα PhosphorylationTHP-14 µM[1]
LPS-stimulated TNFα productionTHP-11-5 µM[1]
LPS-stimulated IL-1β productionTHP-11-5 µM[1]
LPS-stimulated IL-6 productionTHP-11-5 µM[1]
LPS-stimulated IL-8 productionTHP-11-5 µM[1]
Melanoma Cell ProliferationSK-MEL-5, A375, Hs 294TConcentration-dependent inhibition
In Vivo Activity

BMS-345541 has shown excellent pharmacokinetic properties and in vivo efficacy in various animal models of disease.

Disease ModelAnimalDosingKey FindingsReference
LPS-induced inflammationMicePeroral administrationDose-dependently inhibited serum TNFα production[1]
Collagen-Induced ArthritisMice10-100 mg/kg, p.o.Dose-dependently reduced disease incidence and severity, blocked inflammation and joint destruction[2]
Melanoma XenograftMice75 mg/kg, p.o.Inhibited tumor growth of SK-MEL-5, A375, and Hs 294T tumors by 86%, 69%, and 67% respectively[3]
Breast Cancer XenograftMice25 mg/kg, i.p.Reduced tumor growth and prolonged survival[4]

Experimental Protocols

IKK Inhibition Assay (Cell-Free)

The inhibitory activity of BMS-345541 on IKK-1 and IKK-2 can be determined using a cell-free kinase assay. Recombinant IKK-1 or IKK-2 is incubated with a substrate, such as a GST-IκBα fusion protein, in the presence of ATP and various concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, typically by detecting the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or by using a specific antibody that recognizes the phosphorylated form of the substrate. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Cellular IκBα Phosphorylation Assay

To assess the cellular activity of BMS-345541, a cell-based assay that measures the phosphorylation of IκBα can be employed. A suitable cell line, such as the human monocytic cell line THP-1, is pre-incubated with varying concentrations of BMS-345541 before being stimulated with an NF-κB activator, such as tumor necrosis factor-α (TNF-α) or lipopolysaccharide (LPS). Following stimulation, cell lysates are prepared and subjected to Western blot analysis using an antibody specific for phosphorylated IκBα. The intensity of the phosphorylated IκBα band is quantified to determine the extent of inhibition by BMS-345541, and the IC50 value is calculated.

dot

G cluster_workflow BMS-345541 Discovery Workflow A Compound Library Screening B Primary Assay: IκBα Phosphorylation Inhibition A->B C Hit Identification: Imidazoquinoxaline Scaffold B->C D Lead Optimization: Structure-Activity Relationship (SAR) Studies C->D E Identification of BMS-345541 D->E F Selectivity Profiling: Kinase Panel Screening E->F G In Vitro & In Vivo Characterization E->G

Caption: A simplified workflow for the discovery of BMS-345541.

Chemical Synthesis of BMS-345541

A general outline of a potential synthetic approach is presented below. Please note that this is a proposed pathway and the actual experimental conditions may vary.

G

References

In-Depth Technical Guide: BMS-345541 and its Inhibition of IKK-1 and IKK-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of BMS-345541 on the IκB kinase (IKK) isoforms, IKK-1 (IKKα) and IKK-2 (IKKβ). The document details the compound's IC50 values, the experimental methodology for their determination, and the relevant signaling pathways.

Quantitative Analysis of BMS-345541 Inhibitory Potency

BMS-345541 is a highly selective, allosteric inhibitor of the IKK complex.[1][2] Its inhibitory activity against the catalytic subunits IKK-1 and IKK-2 has been quantified in cell-free assays, revealing a significant preference for IKK-2.

Table 1: IC50 Values of BMS-345541 for IKK-1 and IKK-2

Target KinaseIC50 Value (µM)
IKK-1 (IKKα)4.0
IKK-2 (IKKβ)0.3

Data sourced from multiple independent studies confirming these values.[1][2][3][4][5][6]

IKK/NF-κB Signaling Pathway

The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling cascade, a critical pathway in inflammation, immunity, and cell survival.[7] The complex typically consists of two catalytic subunits, IKK-1 (IKKα) and IKK-2 (IKKβ), and a regulatory subunit, NEMO (IKKγ).[8] Activation of the IKK complex, often initiated by pro-inflammatory stimuli like TNFα or IL-1β, leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes. BMS-345541 exerts its effect by binding to an allosteric site on the IKK subunits, thereby inhibiting this signaling cascade.[1]

IKK_NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKK-1, IKK-2, NEMO) Receptor->IKK_Complex Activation IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_P p-IκB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation BMS345541 BMS-345541 BMS345541->IKK_Complex Allosteric Inhibition IkB_NFkB->NFkB IkB_NFkB->IkB_P Dissociation DNA DNA NFkB_nuc->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: The canonical NF-κB signaling pathway and the inhibitory action of BMS-345541.

Experimental Protocols: In Vitro Kinase Assay for IC50 Determination

The IC50 values of BMS-345541 for IKK-1 and IKK-2 are determined using a cell-free in vitro kinase assay. The following protocol is a representative method for such a determination.

1. Reagents and Materials:

  • Recombinant human IKK-1 (IKKα) and IKK-2 (IKKβ) enzymes

  • IKK substrate peptide (e.g., a biotinylated peptide derived from IκBα)

  • BMS-345541 (serially diluted in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate for chemiluminescent or colorimetric detection)

  • 384-well microplates

  • Plate reader capable of detecting the chosen signal (e.g., luminescence or absorbance)

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of BMS-345541 in 100% DMSO. A typical starting concentration might be 1 mM, followed by 10-point, 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted BMS-345541 or DMSO (for control wells) to the wells of a 384-well plate.

    • Prepare a master mix containing the IKK enzyme (either IKK-1 or IKK-2) and the IKK substrate peptide in the kinase assay buffer.

    • Add 4 µL of the master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well will be 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding a solution containing EDTA or by proceeding directly to the detection step, depending on the specific assay kit used.

    • Add the detection reagents according to the manufacturer's instructions. This typically involves capturing the phosphorylated substrate and generating a detectable signal.

  • Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.

3. Data Analysis:

  • Controls:

    • Negative Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO. This represents the maximum kinase activity.

    • Positive Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme). This represents the background signal.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - [(Signal_of_Test_Well - Signal_of_Positive_Control) / (Signal_of_Negative_Control - Signal_of_Positive_Control)])

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the BMS-345541 concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Compound Prepare serial dilutions of BMS-345541 in DMSO Add_Compound Add BMS-345541/DMSO to 384-well plate Prep_Compound->Add_Compound Prep_Reagents Prepare Master Mix (IKK enzyme + substrate) and ATP solution Add_MasterMix Add Master Mix to plate Prep_Reagents->Add_MasterMix Add_Compound->Add_MasterMix Start_Reaction Add ATP to initiate reaction Add_MasterMix->Start_Reaction Incubate Incubate at room temperature Start_Reaction->Incubate Stop_Reaction Stop reaction and add detection reagents Incubate->Stop_Reaction Read_Plate Measure signal (luminescence/absorbance) Stop_Reaction->Read_Plate Analyze_Data Calculate % inhibition and fit dose-response curve Read_Plate->Analyze_Data Determine_IC50 Determine IC50 value Analyze_Data->Determine_IC50

Caption: Experimental workflow for the in vitro determination of BMS-345541 IC50 values.

References

Selectivity profile of BMS-345541 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of BMS-345541, a potent and selective allosteric inhibitor of the IκB kinase (IKK) complex. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic targets.

In Vitro Kinase Inhibition Profile

BMS-345541 demonstrates high selectivity for the catalytic subunits of the IκB kinase complex, IKK-α and IKK-β. The compound exhibits significantly greater potency against IKK-β, the primary driver of the canonical NF-κB signaling pathway.

Table 1: Inhibitory Potency (IC50) of BMS-345541 against IKKα and IKKβ
KinaseIC50 (µM)Reference(s)
IKK-α4.0[1][2][3]
IKK-β0.3[1][2][3]

Extensive selectivity screening has been conducted to evaluate the off-target effects of BMS-345541. A study by Burke et al. (2003) reported that the compound was tested against a panel of 15 other kinases and showed no significant inhibition at concentrations up to 100 µM. While the specific composition of this panel is not detailed in the primary publication, this finding underscores the high selectivity of BMS-345541 for the IKK complex.

Further investigation into the selectivity of BMS-345541 against a panel of mitotic kinases revealed significantly higher IC50 values compared to its primary targets, indicating a low potential for off-target effects on cell cycle progression through direct inhibition of these kinases.

Table 2: Inhibitory Potency (IC50) of BMS-345541 against a Panel of Mitotic Kinases
KinaseIC50 (µM)
Cdk1/cyclin B>50
Aurora A>50
Aurora B>50
Plk1>100
NEK2>100

Mechanism of Action: Allosteric Inhibition

BMS-345541 functions as an allosteric inhibitor of IKK-α and IKK-β. This means it binds to a site on the enzyme that is distinct from the ATP-binding pocket, inducing a conformational change that inhibits the kinase's catalytic activity. Kinetic studies have shown that BMS-345541 binds to IKK-β in a manner that is mutually exclusive with its protein substrate, IκBα, but not with ATP. This allosteric mechanism contributes to its high selectivity, as the binding site is likely to be less conserved across the kinome compared to the highly conserved ATP-binding pocket.

Cellular Activity and Signaling Pathway Inhibition

BMS-345541 effectively inhibits the activation of the NF-κB signaling pathway in cellular contexts. It has been shown to block the phosphorylation of IκBα, the key inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and degradation, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.

The primary targets of BMS-345541, IKK-α and IKK-β, are central components of two distinct NF-κB signaling pathways: the canonical and non-canonical pathways.

Canonical NF-κB Signaling Pathway

The canonical pathway is primarily activated by pro-inflammatory cytokines such as TNFα and IL-1β. This pathway relies on the activity of a complex containing IKK-β, IKK-α, and the regulatory subunit NEMO (IKKγ). IKK-β is the principal kinase responsible for phosphorylating IκBα in this pathway.

Canonical_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand TNFα / IL-1β Receptor TNFR / IL-1R Ligand->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkBa_NFkB IκBα-p50/p65 IKK_Complex->IkBa_NFkB Phosphorylation p50_p65 p50/p65 IkBa_NFkB->p50_p65 Release IkBa_p P-IκBα IkBa_NFkB->IkBa_p p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA κB Site p50_p65_nuc->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression BMS345541 BMS-345541 BMS345541->IKK_Complex Inhibition

Canonical NF-κB Signaling Pathway and the inhibitory action of BMS-345541.
Non-Canonical NF-κB Signaling Pathway

The non-canonical pathway is activated by a different subset of TNF superfamily receptors, such as BAFF-R and CD40. This pathway is dependent on IKK-α homodimers and the upstream kinase NIK. It plays a crucial role in B-cell maturation and lymphoid organogenesis.

NonCanonical_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand BAFF / CD40L Receptor BAFF-R / CD40 Ligand->Receptor NIK NIK Receptor->NIK Activation IKKa_dimer IKKα Homodimer NIK->IKKa_dimer Phosphorylation p100_RelB p100/RelB IKKa_dimer->p100_RelB Phosphorylation Proteasome Proteasome p100_RelB->Proteasome Processing p52_RelB p52/RelB p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc Nuclear Translocation Proteasome->p52_RelB DNA κB Site p52_RelB_nuc->DNA Gene_Expression Gene Expression (B-cell development) DNA->Gene_Expression BMS345541 BMS-345541 BMS345541->IKKa_dimer Inhibition

Non-Canonical NF-κB Signaling Pathway and the inhibitory action of BMS-345541.

Experimental Protocols

In Vitro IKK Kinase Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of BMS-345541 against IKK-α and IKK-β.

Kinase_Assay_Workflow Start Start Reagents Prepare Assay Buffer: - Tris-HCl - MgCl2 - DTT Start->Reagents Enzyme_Prep Prepare Recombinant IKKα or IKKβ Enzyme Reagents->Enzyme_Prep Substrate_Prep Prepare Substrate: GST-IκBα (1-54) Reagents->Substrate_Prep Compound_Prep Prepare Serial Dilutions of BMS-345541 Reagents->Compound_Prep Reaction_Mix Combine Enzyme, Substrate, and BMS-345541 in Assay Plate Enzyme_Prep->Reaction_Mix Substrate_Prep->Reaction_Mix Compound_Prep->Reaction_Mix Initiate_Reaction Initiate Reaction with [γ-32P]ATP Reaction_Mix->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction with SDS-PAGE Sample Buffer Incubation->Stop_Reaction Analysis Separate Proteins by SDS-PAGE and Visualize Phosphorylated Substrate by Autoradiography Stop_Reaction->Analysis Data_Analysis Quantify Band Intensity and Calculate IC50 Values Analysis->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro IKK kinase inhibition assay.

Materials:

  • Recombinant human IKK-α or IKK-β

  • GST-tagged IκBα (amino acids 1-54) as substrate

  • BMS-345541

  • [γ-32P]ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • SDS-PAGE gels and buffers

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of BMS-345541 in the assay buffer.

  • In a reaction plate, combine the recombinant IKK enzyme, the GST-IκBα substrate, and the various concentrations of BMS-345541.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated GST-IκBα by autoradiography or phosphorimaging.

  • Quantify the band intensities to determine the extent of inhibition at each concentration of BMS-345541.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular IκBα Phosphorylation Assay

This protocol describes a method to assess the ability of BMS-345541 to inhibit IκBα phosphorylation in a cellular context.

Materials:

  • Cell line responsive to TNFα stimulation (e.g., HeLa, THP-1)

  • BMS-345541

  • Recombinant human TNFα

  • Cell lysis buffer

  • Antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and appropriate secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of BMS-345541 for a specified time (e.g., 1 hour).

  • Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration for each lysate.

  • Perform Western blot analysis using antibodies against phospho-IκBα and total IκBα.

  • Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

  • Calculate the IC50 value for the inhibition of IκBα phosphorylation in cells.

Conclusion

BMS-345541 is a highly selective allosteric inhibitor of IKK-α and IKK-β, with a clear preference for IKK-β. Its selectivity is a key attribute that minimizes the potential for off-target effects, making it a valuable tool for studying the roles of the canonical and non-canonical NF-κB pathways in health and disease. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.

References

BMS-345541: A Deep Dive into its Differential Effects on Canonical vs. Non-Canonical NF-κB Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-345541, a selective inhibitor of the IκB kinase (IKK) complex. We will explore its mechanism of action and dissect its distinct effects on the canonical and non-canonical Nuclear Factor-κB (NF-κB) signaling pathways. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to NF-κB Signaling and BMS-345541

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1][2] Dysregulation of NF-κB signaling is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders and cancer.[3][4] Activation of NF-κB is primarily controlled by two distinct signaling pathways: the canonical and the non-canonical pathways.

BMS-345541 is a cell-permeable quinoxaline (B1680401) compound that has been identified as a potent and highly selective inhibitor of the IKK complex.[5][6][7] It functions as an allosteric inhibitor, binding to a site on the IKK catalytic subunits distinct from the ATP-binding pocket.[1][5][6] This unique mechanism of action confers high selectivity for IKK over other kinases.[5][6][8]

Quantitative Analysis of BMS-345541 Inhibition

The inhibitory activity of BMS-345541 has been quantified in various in vitro and cellular assays. The data clearly demonstrates its potent and selective inhibition of the IKK complex, with a significant preference for the IKKβ subunit, a key component of the canonical pathway.

TargetAssay TypeIC50 Value (µM)Reference(s)
IKK-2 (IKKβ)Cell-free kinase0.3[5][9][10]
IKK-1 (IKKα)Cell-free kinase4.0[5][9][10]
IκBα PhosphorylationCellular (THP-1)4.0[5][8][11]
TNFα ProductionCellular (THP-1)1-5[5][9]
IL-1β ProductionCellular (THP-1)1-5[5][9]
IL-8 ProductionCellular (THP-1)1-5[5][9]
IL-6 ProductionCellular (THP-1)1-5[5][9]

Effect on the Canonical NF-κB Pathway

The canonical NF-κB pathway is the most well-characterized of the two pathways and is typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β), as well as by pathogen-associated molecular patterns (PAMPs).[12]

Mechanism of Inhibition

BMS-345541 potently inhibits the canonical pathway by directly targeting the IKKβ subunit.[1][3][13] The canonical IKK complex is a trimer composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (also known as NEMO).[12] Upon stimulation, the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα.[5][6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/RelA (p65) NF-κB heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[2]

BMS-345541, with its high affinity for IKKβ, effectively blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping the p50/RelA dimer sequestered in the cytoplasm.[1][5] This leads to a robust inhibition of canonical NF-κB-dependent gene transcription.[5][6]

Canonical_NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNFα, IL-1β, etc. Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkBa_p50_p65 IκBα-p50-p65 IKK_Complex->IkBa_p50_p65 P p50_p65 p50-p65 IkBa_p50_p65->p50_p65 IκBα degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc translocation BMS_345541 BMS-345541 BMS_345541->IKK_Complex inhibits IKKβ Gene_Transcription Gene Transcription p50_p65_nuc->Gene_Transcription activates Noncanonical_NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli BAFF, LTβ, etc. Receptor Receptor Stimuli->Receptor NIK NIK (stabilized) Receptor->NIK activates IKKa_homodimer IKKα Homodimer NIK->IKKa_homodimer activates p100_RelB p100-RelB IKKa_homodimer->p100_RelB P p52_RelB p52-RelB p100_RelB->p52_RelB p100 processing p52_RelB_nuc p52-RelB p52_RelB->p52_RelB_nuc translocation BMS_345541 BMS-345541 BMS_345541->IKKa_homodimer weak inhibition Gene_Transcription Gene Transcription p52_RelB_nuc->Gene_Transcription activates Experimental_Workflow Start Start: Hypothesis on BMS-345541 effect In_Vitro_Assay In Vitro Kinase Assay (IKKα & IKKβ) Start->In_Vitro_Assay Cell_Culture Cell Line Culture (e.g., THP-1) Start->Cell_Culture Data_Analysis Data Analysis & IC50 Determination In_Vitro_Assay->Data_Analysis Cellular_Phospho_Assay Cellular IκBα Phosphorylation Assay Cell_Culture->Cellular_Phospho_Assay Reporter_Assay NF-κB Reporter Gene Assay Cell_Culture->Reporter_Assay Cytokine_Assay Cytokine Production Assay (ELISA) Cell_Culture->Cytokine_Assay Cellular_Phospho_Assay->Data_Analysis Reporter_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Conclusion: Selective Canonical Pathway Inhibition Data_Analysis->Conclusion

References

The Impact of BMS-345541 on Downstream Gene Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-345541 is a highly selective and potent small molecule inhibitor of the IκB kinase (IKK) complex, with a more pronounced inhibitory effect on IKKβ than IKKα.[1] This specificity allows for the targeted disruption of the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and cancers, making IKK a prime therapeutic target. This technical guide provides an in-depth overview of the downstream gene targets affected by BMS-345541 treatment, complete with detailed experimental protocols and visual aids to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Under basal conditions, the NF-κB transcription factor is sequestered in the cytoplasm through its association with the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or IL-1β, the IKK complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of target genes.

BMS-345541 exerts its effect by binding to an allosteric site on the IKKβ subunit, thereby inhibiting its kinase activity.[1] This preventative phosphorylation of IκBα leads to the stabilization of the NF-κB/IκBα complex in the cytoplasm, effectively blocking NF-κB-mediated gene transcription.

NF-kB_Pathway_Inhibition_by_BMS-345541 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα/IL-1β TNFR TNFR/IL-1R TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Cytoplasm) IKK_complex->IkBa_NFkB Phosphorylates BMS345541 BMS-345541 BMS345541->IKK_complex Inhibits p_IkBa p-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Figure 1: Mechanism of NF-κB pathway inhibition by BMS-345541.

Downstream Gene Targets Affected by BMS-345541

The inhibition of the NF-κB pathway by BMS-345541 results in widespread changes in the expression of NF-κB target genes. These genes are involved in various cellular processes, including inflammation, apoptosis, cell cycle regulation, and epithelial-mesenchymal transition (EMT).

Genes Involved in Inflammation

A primary consequence of NF-κB inhibition is the downregulation of pro-inflammatory cytokines and chemokines.

Gene FamilyGene NameEffect of BMS-345541Cell Type/ModelReference
Cytokines TNFαDownregulatedTHP-1 cells[1]
IL-1βDownregulatedTHP-1 cells[1]
IL-6DownregulatedTHP-1 cells[1]
IL-8 (CXCL8)DownregulatedTHP-1 cells[1]
Chemokines CXCL1DownregulatedMelanoma cells[2]
Genes Involved in Apoptosis

BMS-345541 has been shown to induce apoptosis in various cancer cell lines, a process mediated by the modulation of apoptosis-related genes.

Gene FamilyGene NameEffect of BMS-345541Cell Type/ModelReference
Bcl-2 Family Bcl-2Decreased protein levelsMelanoma cells[3]
BaxNo significant change in total protein, but ratio of Bcl-2/Bax in mitochondria is reducedMelanoma cells[3]
Caspases Caspase-3Cleavage and activationT-ALL cells[4]
Other PARPCleavageT-ALL cells[4]
Genes Involved in Cell Cycle Regulation

Treatment with BMS-345541 can lead to cell cycle arrest, primarily at the G2/M phase in some cancer types.

Gene FamilyGene NameEffect of BMS-345541Cell Type/ModelReference
CDK Inhibitors p21(Cip1)UpregulatedT-ALL cells[5]
Genes Involved in Epithelial-Mesenchymal Transition (EMT)

BMS-345541 has been observed to reverse the EMT phenotype in certain cancer models, suggesting its potential to inhibit metastasis.

Gene FamilyGene NameEffect of BMS-345541Cell Type/ModelReference
Epithelial Markers E-cadherinUpregulatedAsthma mouse model[6]
Mesenchymal Markers VimentinDownregulatedAsthma mouse model[6]
SNAI1 (Snail)DownregulatedLung cancer stem cells[7]
TWISTDownregulatedLung cancer stem cells[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of BMS-345541 on downstream gene targets.

IKK Kinase Assay (In Vitro)

This assay measures the ability of BMS-345541 to directly inhibit the kinase activity of IKK.

IKK_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant IKKβ - GST-IκBα substrate - [γ-³²P]ATP - Kinase buffer - BMS-345541 dilutions start->prepare_reagents incubate Incubate IKKβ with BMS-345541 prepare_reagents->incubate add_substrate Add GST-IκBα and [γ-³²P]ATP to initiate reaction incubate->add_substrate incubate_reaction Incubate at 30°C for 20-30 min add_substrate->incubate_reaction stop_reaction Stop reaction with SDS-PAGE sample buffer incubate_reaction->stop_reaction sds_page Separate proteins by SDS-PAGE stop_reaction->sds_page autoradiography Visualize phosphorylated GST-IκBα by autoradiography sds_page->autoradiography quantify Quantify band intensity autoradiography->quantify end End quantify->end

Figure 2: Workflow for in vitro IKK kinase assay.

Materials:

  • Recombinant active IKKβ

  • GST-IκBα substrate

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 μM ATP)

  • BMS-345541 stock solution and serial dilutions

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of BMS-345541 in kinase buffer.

  • In a microcentrifuge tube, combine recombinant IKKβ with the various concentrations of BMS-345541 or vehicle control (DMSO).

  • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding the GST-IκBα substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize and quantify the amount of phosphorylated GST-IκBα using a phosphorimager.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture medium

  • BMS-345541

  • Stimulus (e.g., TNFα, IL-1β)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Allow cells to recover for 24 hours.

  • Pre-treat the cells with various concentrations of BMS-345541 or vehicle control for 1-2 hours.[8]

  • Stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-8 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.

Materials:

  • Cells or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with BMS-345541 and/or a stimulus as required.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Cells treated with BMS-345541

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion

BMS-345541 is a powerful research tool and a potential therapeutic agent that functions through the specific inhibition of the IKK/NF-κB signaling pathway. This inhibition leads to a cascade of downstream effects on gene expression, ultimately impacting inflammation, cell survival, and proliferation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of BMS-345541 and to explore its therapeutic potential in a variety of disease contexts. The continued elucidation of the downstream gene targets of BMS-345541 will undoubtedly pave the way for more refined and effective therapeutic strategies targeting the NF-κB pathway.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of BMS-345541 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of BMS-345541, a selective inhibitor of IκB kinase (IKK), in murine models. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Mechanism of Action: IKK/NF-κB Signaling Inhibition

BMS-345541 is a potent and highly selective inhibitor of the catalytic subunits of IκB kinase, with a greater inhibitory concentration (IC50) for IKK-2 (0.3 μM) than for IKK-1 (4 μM).[1][2][3] It functions by binding to an allosteric site on the IKK enzyme complex.[1][2] This inhibition is critical because IKK is a key kinase in the signal-inducible activation of the nuclear factor kappa B (NF-κB) transcription factor.[4]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This process releases NF-κB, allowing it to translocate to the nucleus and promote the transcription of various genes involved in inflammation, cell survival, and immune responses.[1][2] By inhibiting IKK, BMS-345541 prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation and its downstream effects.[5][6] This mechanism underlies its anti-inflammatory and antitumor activities.[4][7]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) Gene Target Gene Transcription NFkB->Gene Translocation & Activation BMS345541 BMS-345541 BMS345541->IKK Inhibits (Allosteric) IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Release Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activates

Caption: NF-κB signaling pathway and inhibition by BMS-345541.

Pharmacokinetics and Distribution in Mice

Studies have demonstrated that BMS-345541 possesses excellent pharmacokinetic properties in mice and is orally bioavailable.[1][2][4] Following oral administration, the compound achieves sustained serum concentrations and distributes to tissues, including tumor sites.

The following tables summarize the quantitative pharmacokinetic data derived from studies in tumor-bearing nude mice.

Table 1: Dose-Dependent Concentration of BMS-345541 in Serum and Tumor Tissue. Data were collected 8 hours after a single oral administration.[8]

Oral Dose (mg/kg)Mean Serum Concentration (μmol/L ± SD)Mean Tumor Tissue Concentration (nmol/g tissue protein ± SD)
100.90 ± 0.253.2 ± 0.97
253.1 ± 1.112.5 ± 3.28
758.2 ± 1.128.1 ± 2.65

Table 2: Time-Dependent Concentration of BMS-345541 Following a Single Oral Dose. Data were collected at various time points after a single 75 mg/kg oral dose.[8]

Time After Administration (hours)Mean Serum Concentration (μmol/L ± SD)Mean Tumor Tissue Concentration (nmol/g tissue protein ± SD)
1.56.6 ± 0.3119 ± 2.5
318.0 ± 1.344 ± 1.5
55.2 ± 0.1930 ± 1.0
84.1 ± 0.2229 ± 2.5
241.1 ± 0.06511 ± 0.83

These data indicate a dose-dependent increase in serum and tumor concentrations.[8] Following a 75 mg/kg oral dose, peak concentrations in both serum and tumor tissue are observed around the 3-hour mark.[8] Another study noted that a 10 mg/kg oral dose in mice can result in serum drug levels sustained at or above 1 μM for several hours.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following protocols are synthesized from published research.

  • Animal Models:

    • Studies have utilized various mouse strains, including BALB/c mice, DBA/1LacJ male mice for arthritis models, and nude mice for xenograft tumor models.[4][7][8] For tumor studies, human melanoma cells (e.g., SK-MEL-5, A375, Hs 294T) are often subcutaneously inoculated.[8]

  • Drug Formulation and Administration:

    • Formulation: For oral (p.o.) and intravenous (i.v.) administration, BMS-345541 can be prepared as a solution in water containing a solubilizing agent like 3% Tween 80.[7]

    • Oral Administration: The drug solution is administered to mice via oral gavage. A typical volume is 10 mL/kg of body weight, delivered using a modified dull 19-gauge needle connected to a 1 mL syringe.[7][8] Doses in studies have ranged from 10 mg/kg to 100 mg/kg.[4][8]

    • Intravenous Administration: A bolus injection is administered through the tail vein. A representative dose is 2 mg/kg at a volume of 1 mL/kg.[7]

  • Sample Collection:

    • Blood: Whole blood samples are collected at predetermined time points post-administration (e.g., 0, 0.05, 0.25, 0.5, 1, 3, 6, and 8 hours).[7] Collection is typically performed via an orbital bleed for intermediate time points and a terminal cardiac puncture.[7]

    • Serum Preparation: Whole blood is centrifuged (e.g., at 20,000 x g for 5 minutes) to separate the serum, which is then stored at -20°C or lower until analysis.[7]

    • Tissue: For distribution studies, mice are sacrificed, and tissues of interest (e.g., tumors) are collected at specified time points.[8]

  • Sample Analysis:

    • While the specific analytical methods are not detailed in the provided search results, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are standard for quantifying small molecule drugs in biological matrices.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis AnimalModel 1. Animal Model Selection (e.g., BALB/c, Nude Mice) Formulation 2. Drug Formulation (e.g., in Water + 3% Tween 80) AnimalModel->Formulation PO_Admin 3a. Oral (p.o.) Gavage (10-100 mg/kg) Formulation->PO_Admin IV_Admin 3b. Intravenous (i.v.) Injection (e.g., 2 mg/kg) Formulation->IV_Admin Collection 4. Blood/Tissue Collection (Timed Intervals) PO_Admin->Collection IV_Admin->Collection Processing 5. Sample Processing (e.g., Centrifugation for Serum) Collection->Processing Quantification 6. Bioanalytical Quantification (e.g., LC-MS/MS) Processing->Quantification PK_Analysis 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Quantification->PK_Analysis

Caption: General experimental workflow for a pharmacokinetic study in mice.

Bioavailability

While multiple sources describe BMS-345541 as being "orally bioavailable," a specific quantitative value for its oral bioavailability (F%) in mice is not provided in the reviewed literature.[4] The significant drug concentrations achieved in both serum and tumor tissue after oral administration, however, confirm effective absorption from the gastrointestinal tract.[8] The compound's demonstrated efficacy in mouse models of arthritis and cancer when administered orally further substantiates its sufficient bioavailability for in vivo activity.[1][4]

References

The Early Discovery and Development of BMS-345541: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-345541, chemically known as 4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline, is a highly selective and potent small molecule inhibitor of the IκB kinase (IKK) complex. This technical guide provides an in-depth overview of the early discovery and preclinical development of BMS-345541, focusing on its mechanism of action, key experimental data, and the methodologies used in its initial characterization. The compound has been instrumental in elucidating the role of the NF-κB signaling pathway in various disease models, particularly in inflammation and oncology.

Core Mechanism of Action

BMS-345541 functions as an allosteric inhibitor of the IKK complex, with a notable selectivity for the IKK-2 (IKKβ) subunit over the IKK-1 (IKKα) subunit.[1][2] The IKK complex is a central regulator of the canonical NF-κB signaling pathway. In its inactive state, the transcription factor NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex phosphorylates IκBα at serine residues 32 and 36.[2] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[2]

BMS-345541 binds to an allosteric site on the IKK subunits, thereby preventing the phosphorylation of IκBα and blocking the downstream activation of NF-κB.[2] This targeted inhibition of the IKK/NF-κB axis forms the basis of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical evaluation of BMS-345541.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (μM)Assay TypeReference(s)
IKK-2 (IKKβ)0.3Cell-free kinase assay[1][2]
IKK-1 (IKKα)4.0Cell-free kinase assay[1][2]

Table 2: Cellular Activity

Cell LineAssayEndpointIC50 (μM)Reference(s)
THP-1IκBα PhosphorylationInhibition of TNF-α-stimulated phosphorylation4.0[2]
THP-1Cytokine ProductionInhibition of LPS-stimulated TNF-α secretion~1-5[2]
THP-1Cytokine ProductionInhibition of LPS-stimulated IL-1β secretion~1-5[2]
THP-1Cytokine ProductionInhibition of LPS-stimulated IL-6 secretion~1-5[2]
THP-1Cytokine ProductionInhibition of LPS-stimulated IL-8 secretion~1-5[2]
SK-MEL-5 (Melanoma)Cell ProliferationInhibition of cell growthNot specified[2]
A375 (Melanoma)Cell ProliferationInhibition of cell growthNot specified[2]
Hs 294T (Melanoma)Cell ProliferationInhibition of cell growthNot specified[2]

Table 3: In Vivo Efficacy in Mouse Models

ModelTreatmentDosingOutcomeReference(s)
LPS-induced endotoxemiaBMS-345541 (p.o.)10 mg/kg~50% inhibition of serum TNF-α[3]
LPS-induced endotoxemiaBMS-345541 (p.o.)100 mg/kgNear complete inhibition of serum TNF-α[3]
SK-MEL-5 Melanoma XenograftBMS-345541 (p.o.)75 mg/kg86 ± 2.8% tumor growth inhibition[4]
A375 Melanoma XenograftBMS-345541 (p.o.)75 mg/kg69 ± 11% tumor growth inhibition[4]
Hs 294T Melanoma XenograftBMS-345541 (p.o.)75 mg/kg67 ± 3.4% tumor growth inhibition[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the NF-κB signaling pathway targeted by BMS-345541 and a general workflow for its in vitro evaluation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR) Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation BMS345541 BMS-345541 BMS345541->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription (Cytokines, etc.) DNA->Gene_Transcription

Caption: NF-κB signaling pathway and the inhibitory action of BMS-345541.

In_Vitro_Workflow Cell_Culture 1. Cell Culture (e.g., THP-1, Melanoma lines) Compound_Treatment 2. Treatment with BMS-345541 (Dose-response) Cell_Culture->Compound_Treatment Stimulation 3. Stimulation (e.g., LPS, TNF-α) Compound_Treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Endpoint_Assays 5. Endpoint Assays Incubation->Endpoint_Assays Kinase_Assay IKK Kinase Assay (IC50 determination) Endpoint_Assays->Kinase_Assay Western_Blot Western Blot (p-IκBα, Total IκBα) Endpoint_Assays->Western_Blot ELISA ELISA (Cytokine levels) Endpoint_Assays->ELISA Viability_Assay Cell Viability Assay (e.g., MTT) Endpoint_Assays->Viability_Assay

Caption: General workflow for the in vitro evaluation of BMS-345541.

Experimental Protocols

The following are representative protocols for key experiments used in the early characterization of BMS-345541, based on published methodologies.

IKK-2 (IKKβ) Kinase Assay (Cell-Free)

Objective: To determine the in vitro inhibitory activity of BMS-345541 on purified IKK-2.

Materials:

  • Recombinant human IKK-2 enzyme

  • GST-IκBα (substrate)

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT)

  • BMS-345541 (in DMSO)

  • 96-well plates

  • Phosphorimager

Protocol:

  • Prepare a reaction mixture containing kinase assay buffer, GST-IκBα (e.g., 100 µg/mL), and [γ-³³P]ATP (e.g., 5 µM).[1]

  • Add varying concentrations of BMS-345541 or DMSO (vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding the IKK-2 enzyme (e.g., 0.5 µg/mL) to each well.[1]

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of incorporated ³³P using a phosphorimager.

  • Calculate the percent inhibition for each concentration of BMS-345541 and determine the IC50 value by non-linear regression analysis.

THP-1 Cell Cytokine Release Assay

Objective: To assess the effect of BMS-345541 on the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • BMS-345541 (in DMSO)

  • 24-well plates

  • ELISA kits for TNF-α, IL-1β, IL-6, and IL-8

Protocol:

  • Seed THP-1 cells in 24-well plates at a density of 1 x 10⁶ cells/mL and differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) if required by the specific experimental design.[5]

  • Pre-treat the cells with various concentrations of BMS-345541 or DMSO (vehicle control) for 1 hour.[3]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

  • Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.[5]

  • Collect the cell culture supernatants by centrifugation.

  • Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the IC50 values for the inhibition of each cytokine.

Melanoma Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of BMS-345541.

Materials:

  • Human melanoma cell lines (e.g., SK-MEL-5, A375, Hs 294T)

  • Immunocompromised mice (e.g., athymic nude mice)

  • BMS-345541

  • Vehicle solution (e.g., water with 3% Tween 80)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of human melanoma cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer BMS-345541 orally (p.o.) at the desired dose (e.g., 75 mg/kg) daily or as per the defined schedule.[4]

  • Administer the vehicle solution to the control group.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

  • Calculate the percentage of tumor growth inhibition compared to the control group.

Chemical Synthesis Overview

The chemical synthesis of BMS-345541, 4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline, involves the construction of the tricyclic imidazo[1,2-a]quinoxaline (B3349733) core followed by the introduction of the aminoethylamino side chain. A plausible synthetic route, based on general methods for quinoxaline (B1680401) synthesis, is outlined below.

Synthesis_Workflow Start Starting Materials Step1 1. Condensation Start->Step1 Intermediate1 1,8-dimethyl-quinoxalin-2(1H)-one Step1->Intermediate1 Step2 2. Chlorination Intermediate1->Step2 Intermediate2 2-chloro-1,8-dimethyl-quinoxaline Step2->Intermediate2 Step3 3. Amination Intermediate2->Step3 Final_Product BMS-345541 Step3->Final_Product

Caption: Plausible synthetic workflow for BMS-345541.

A likely synthetic approach involves the condensation of a substituted o-phenylenediamine (B120857) with an α-keto ester to form the quinoxalinone core. This intermediate can then be chlorinated, for example with phosphorus oxychloride, to provide a reactive site for the subsequent nucleophilic substitution with an excess of ethylenediamine (B42938) to yield the final product, BMS-345541. Purification would typically be achieved through chromatographic methods.

Conclusion

BMS-345541 emerged from early drug discovery efforts as a potent and selective allosteric inhibitor of the IKK complex. Its ability to effectively block the NF-κB signaling pathway has been demonstrated through a variety of in vitro and in vivo studies. The data from these initial investigations have established BMS-345541 as a valuable tool for studying the roles of IKK and NF-κB in health and disease and have provided a foundation for the development of IKK inhibitors as potential therapeutic agents for inflammatory diseases and cancer. This technical guide has summarized the core data and methodologies that were pivotal in the early-stage development of this significant research compound.

References

BMS-345541: A Technical Guide to its Chemical Structure, Properties, and Inhibition of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-345541 is a potent and selective, cell-permeable small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activity of BMS-345541. Detailed experimental protocols for its synthesis, purification, and the assessment of its inhibitory activity are provided, alongside a visual representation of its mechanism of action within the NF-κB pathway.

Chemical Structure and Identifiers

BMS-345541 is a quinoxaline (B1680401) derivative with the systematic IUPAC name N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine. Its chemical structure and key identifiers are summarized below.

IdentifierValue
IUPAC Name N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
CAS Number 445430-58-0
Molecular Formula C₁₄H₁₇N₅
Molecular Weight 255.32 g/mol
Canonical SMILES CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN
InChI InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18)

Physicochemical Properties

PropertyValueSource
Physical State Solid[1]
Solubility Soluble in DMSO to 25 mM. Soluble in PBS (pH 7.2) at 10 mg/mL.[2]
Melting Point Not reported
LogP (computed) 2.3[3]
pKa (predicted) Basic pKa values are predicted due to the presence of amine functionalities. However, specific predicted values are not consistently reported across different platforms.[4][5]
Purity Commercially available with >98% purity.

Biological Activity and Mechanism of Action

BMS-345541 is a highly selective allosteric inhibitor of the IκB kinase (IKK) complex, with a preference for IKK-2 (also known as IKKβ) over IKK-1 (IKKα).[6][7] The IKK complex plays a central role in the canonical NF-κB signaling pathway, a critical pathway involved in inflammation, immunity, cell survival, and proliferation.

Inhibition of IKK and the NF-κB Signaling Pathway

In the canonical NF-κB pathway, a variety of stimuli, such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1), lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p65/p50). This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the dimer to translocate to the nucleus and activate the transcription of target genes involved in inflammatory and immune responses.[8][9]

BMS-345541 binds to an allosteric site on the IKK catalytic subunits, rather than the ATP-binding site, leading to a conformational change that inhibits its kinase activity.[6] This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and blocking the downstream activation of NF-κB-mediated gene transcription.[9][10]

The inhibitory concentrations (IC₅₀) of BMS-345541 against the IKK subunits are summarized below.

TargetIC₅₀
IKK-1 (IKKα) 4.0 µM
IKK-2 (IKKβ) 0.3 µM

Data compiled from multiple sources.[5][6][11]

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by BMS-345541.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB p65/p50 (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates BMS345541 BMS-345541 BMS345541->IKK_complex Inhibits (Allosteric) DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

Caption: Canonical NF-κB signaling pathway and inhibition by BMS-345541.

Experimental Protocols

Synthesis of BMS-345541

The synthesis of BMS-345541 has been reported to start from 4,5-Dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid. While a complete, detailed, step-by-step protocol is not available in a single public source, the following represents a plausible synthetic route based on related quinoxaline chemistry.

Step 1: Decarboxylation of 4,5-Dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid

  • Suspend 4,5-Dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid in a high-boiling point solvent such as diphenyl ether.

  • Heat the suspension to a high temperature (e.g., 200-250 °C) to induce decarboxylation.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and isolate the product, 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, which may precipitate upon cooling or require extraction.

Step 2: Chlorination of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

  • Treat the product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • The reaction is typically performed in an inert solvent or neat with excess chlorinating agent.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, carefully quench the excess chlorinating agent with ice water.

  • Extract the product, 4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline, with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Nucleophilic Substitution with Ethylenediamine (B42938)

  • Dissolve the 4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline in a suitable solvent such as ethanol (B145695) or isopropanol.

  • Add an excess of ethylenediamine to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product, BMS-345541, by column chromatography or recrystallization.

Purification Protocol

Purification of the final product can be achieved using flash column chromatography on silica (B1680970) gel.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude BMS-345541 in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% ethyl acetate (B1210297) and gradually increasing the percentage of methanol. The mobile phase may also contain a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to prevent tailing of the basic compound on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified BMS-345541.

Alternatively, purification can be performed by preparative reverse-phase HPLC for higher purity. A C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% formic acid or trifluoroacetic acid is a common choice for such compounds.[8][10][12]

IKKβ Kinase Inhibition Assay Protocol

This protocol is a composite of methods described in the literature for determining the in vitro inhibitory activity of compounds against IKKβ.[6][9][13][14]

Materials:

  • Recombinant human IKKβ (e.g., GST-tagged)

  • IKK substrate: GST-IκBα (1-54) or a synthetic peptide substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)

  • BMS-345541 stock solution in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of BMS-345541 in DMSO and then dilute further in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the kinase assay buffer, the IKK substrate (e.g., GST-IκBα), and the diluted BMS-345541 or vehicle control (DMSO).

  • Initiate the kinase reaction by adding recombinant IKKβ to each well.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 20-30 minutes) during which the kinase reaction proceeds linearly.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well.

  • Incubate for an additional period (e.g., 10-15 minutes) at 30 °C.

  • Stop the reaction by adding a stop solution, such as 3% phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • If using phosphocellulose paper, wash the paper several times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of BMS-345541 relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the inhibitory effect of BMS-345541 on the NF-κB pathway in a cell-based assay.

Experimental_Workflow cluster_analysis Analytical Methods Cell_Culture 1. Culture Cells (e.g., THP-1, HeLa) Compound_Treatment 2. Pre-treat with BMS-345541 (or vehicle control) Cell_Culture->Compound_Treatment Stimulation 3. Stimulate with TNFα or LPS Compound_Treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Analysis 5. Analysis Lysis->Analysis Western_Blot Western Blot (p-IκBα, IκBα) Analysis->Western_Blot Reporter_Assay NF-κB Reporter Assay (e.g., Luciferase) Analysis->Reporter_Assay ELISA ELISA (Cytokine levels, e.g., IL-6, IL-8) Analysis->ELISA

Caption: General workflow for cell-based evaluation of BMS-345541 activity.

Conclusion

BMS-345541 is a valuable research tool for investigating the role of the IKK/NF-κB signaling pathway in various physiological and pathological processes. Its high selectivity and well-characterized mechanism of action make it a suitable probe for dissecting the complexities of inflammatory and immune responses. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their studies. Further investigation into its physicochemical properties, such as its precise melting point and pKa, would be beneficial for a more complete characterization.

References

Methodological & Application

Application Notes and Protocols for BMS-345541 in NF-κB Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing BMS-345541, a selective inhibitor of IκB kinase (IKK), in Nuclear Factor-kappa B (NF-κB) luciferase reporter assays. This document outlines the mechanism of action, experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams to facilitate reproducible and accurate results in the study of NF-κB signaling.

Introduction

BMS-345541 is a potent and selective inhibitor of the catalytic subunits of IKK, specifically IKK-2 (IKKβ) and to a lesser extent IKK-1 (IKKα).[1][2] The NF-κB signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, cell proliferation, and apoptosis.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA), the IKK complex is activated and phosphorylates IκBα.[1][4] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[1][4] A luciferase reporter assay is a common method to quantify the transcriptional activity of NF-κB.

BMS-345541 inhibits IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.[1][5] This makes it a valuable tool for investigating the role of the NF-κB pathway in various biological processes and for screening potential therapeutic agents that target this pathway.

Mechanism of Action of BMS-345541 in the NF-κB Pathway

BMS-345541 acts as an allosteric inhibitor of IKK.[1][6] By binding to IKK, it prevents the phosphorylation of IκBα, thus stabilizing the IκBα/NF-κB complex in the cytoplasm and inhibiting the expression of NF-κB target genes.

Caption: NF-κB signaling pathway and the inhibitory action of BMS-345541.

Quantitative Data

The following tables summarize the inhibitory activity of BMS-345541 on IKK and NF-κB-dependent transcription.

Table 1: IC50 Values of BMS-345541

TargetIC50 ValueCell Line/SystemReference
IKK-14 µMIn vitro kinase assay[1][2]
IKK-20.3 µMIn vitro kinase assay[1][2]
IκBα Phosphorylation4 µMCellular assay[1][2]
NF-κB (HTLV-1 infected cells)50 nMIn vitro kinase assay[5]
NF-κB (control cells)500 nMIn vitro kinase assay[5]

Table 2: Concentration-Dependent Inhibition of NF-κB Luciferase Activity by BMS-345541 in SK-MEL-5 Melanoma Cells

BMS-345541 ConcentrationReduction in NF-κB Luciferase ActivityTreatment TimeReference
0.1 µmol/L36%36 hours[7]
1 µmol/L75%36 hours[7]
10 µmol/L95%36 hours[7]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol provides a general framework. Optimization of cell number, transfection reagents, and incubation times may be necessary for specific cell lines and experimental conditions.

Materials
  • Cell line of interest (e.g., HEK293, HeLa, THP-1, SK-MEL-5)[7][8]

  • Complete cell culture medium

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent (e.g., Lipofectamine®, FuGENE®)

  • BMS-345541 (stock solution prepared in DMSO)

  • Inducer of NF-κB activity (e.g., TNF-α, PMA, LPS)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Experimental Workflow

Experimental_Workflow A Day 1: Cell Seeding B Day 2: Transfection A->B 24 hours C Day 3: Pre-treatment with BMS-345541 B->C 24 hours D Day 3: Stimulation of NF-κB Pathway C->D 1 hour E Day 3: Cell Lysis and Luciferase Assay D->E 6-24 hours F Data Analysis E->F

Caption: General experimental workflow for the NF-κB luciferase reporter assay.
Detailed Procedure

Day 1: Cell Seeding

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend cells in complete medium.

  • Seed cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 1-5 x 10^4 cells/well). The optimal seeding density should be determined to ensure cells are ~70-80% confluent at the time of transfection.

  • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

Day 2: Transfection

  • Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Carefully add the transfection mix to the cells.

  • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

Day 3: Treatment and Stimulation

  • Prepare serial dilutions of BMS-345541 in cell culture medium. A typical concentration range to test is 0.1 to 10 µM.[7] Include a vehicle control (DMSO).

  • Remove the medium from the cells and replace it with the medium containing BMS-345541 or vehicle.

  • Pre-incubate the cells with BMS-345541 for 1 hour at 37°C.

  • Prepare the NF-κB inducer (e.g., TNF-α at 10-20 ng/mL) in cell culture medium.

  • Add the inducer to the appropriate wells. Include a non-stimulated control.

  • Incubate for an additional 6 to 24 hours. The optimal incubation time will depend on the cell type and the inducer used.[9][10][11]

Day 4: Luciferase Assay

  • Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.

  • Remove the medium from the wells.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure firefly luciferase activity using a luminometer.

  • Add the quenching reagent and measure Renilla luciferase activity.

Data Analysis
  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Normalized Activity = Firefly Luciferase Reading / Renilla Luciferase Reading

  • Calculate the fold induction of NF-κB activity by the inducer relative to the unstimulated control.

  • Determine the percent inhibition of NF-κB activity by BMS-345541 at each concentration relative to the stimulated control.

    • % Inhibition = [1 - (Normalized activity with BMS-345541 and inducer / Normalized activity with inducer only)] x 100

  • Plot the percent inhibition against the log of the BMS-345541 concentration to determine the IC50 value.

Troubleshooting and Considerations

  • Cell Viability: It is crucial to assess the cytotoxicity of BMS-345541 at the tested concentrations using an independent assay (e.g., MTT or trypan blue exclusion) to ensure that the observed decrease in luciferase activity is not due to cell death.

  • DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

  • Controls: Appropriate controls are essential for data interpretation, including untreated cells, cells treated with the vehicle (DMSO) alone, cells treated with the inducer alone, and cells treated with the inducer and the vehicle.

  • Optimization: The protocol may require optimization for different cell lines, including cell seeding density, transfection conditions, and the concentration of the NF-κB inducer.

By following this detailed protocol and considering the provided quantitative data, researchers can effectively utilize BMS-345541 as a tool to investigate the intricate role of the NF-κB signaling pathway in their specific experimental models.

References

Application Notes and Protocols: BMS-345541 in Melanoma Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BMS-345541, a selective inhibitor of IκB kinase (IKK), in preclinical melanoma xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of targeting the NF-κB signaling pathway in melanoma.

Introduction

Constitutive activation of the nuclear factor kappa B (NF-κB) signaling pathway is a hallmark of many malignancies, including melanoma. This pathway plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis and chemotherapy.[1][2] The IκB kinase (IKK) complex is a key regulator of NF-κB activation, making it an attractive therapeutic target.[1][3]

BMS-345541 is a highly selective small molecule inhibitor of IKK, with greater potency against IKKβ.[4][5] By inhibiting IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the suppression of NF-κB activity and the induction of apoptosis in melanoma cells.[1][3] In vivo studies have demonstrated that BMS-345541 can effectively inhibit the growth of human melanoma xenografts in mice.[3][6]

Mechanism of Action: NF-κB Signaling Inhibition

The canonical NF-κB signaling pathway is a critical driver of melanoma cell survival. BMS-345541 exerts its anti-tumor effects by directly targeting and inhibiting the IKK complex, a central component of this pathway.

Diagram 1: BMS-345541 Inhibition of the NF-κB Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic data of BMS-345541 in melanoma xenograft models.

Table 1: In Vivo Efficacy of BMS-345541 in Melanoma Xenograft Models

Melanoma Cell LineMouse StrainTreatment Dose (mg/kg)Administration RouteTreatment ScheduleTumor Growth Inhibition (%)Body Weight Loss (%)Reference
SK-MEL-5Nude10OralDaily for 21 days-5[3]
SK-MEL-5Nude25OralDaily for 21 days-9[3]
SK-MEL-5Nude75OralDaily for 21 days86 ± 2.814[3][6]
A375Nude75OralDaily for 21 days69 ± 11-[3][6]
Hs 294TNude75OralDaily for 21 days67 ± 3.4-[3][6]
Hs944TRag2-/-γc-/-125-Days 0, 2, 4, 6, 8Effective tumor regression-[7]

Table 2: Pharmacokinetics of BMS-345541 in Tumor-Bearing Mice (75 mg/kg, Oral)

Time After Administration (hours)Serum Concentration (μmol/L)Tumor Tissue Concentration (nmol/g protein)Reference
1.56.6 ± 0.3119 ± 2.5[3]
318 ± 1.344 ± 1.5[3]
55.2 ± 0.1930 ± 1.0[3]
84.1 ± 0.2229 ± 2.5[3]
241.1 ± 0.06511 ± 0.83[3]

Experimental Protocols

This section provides a detailed methodology for conducting a melanoma xenograft study with BMS-345541.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Cell_Culture 1. Melanoma Cell Culture (e.g., SK-MEL-5, A375) Tumor_Inoculation 4. Subcutaneous Tumor Cell Inoculation Cell_Culture->Tumor_Inoculation Animal_Acclimatization 2. Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Tumor_Inoculation Drug_Formulation 3. BMS-345541 Formulation Treatment_Initiation 6. Treatment Initiation (Oral Gavage) Drug_Formulation->Treatment_Initiation Tumor_Growth 5. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Tumor_Growth->Treatment_Initiation Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment_Initiation->Data_Collection Endpoint 8. Study Endpoint & Euthanasia Data_Collection->Endpoint Tissue_Harvesting 9. Tissue Harvesting (Tumor, Serum) Endpoint->Tissue_Harvesting Downstream_Analysis 10. Downstream Analysis (e.g., Western Blot, IHC) Tissue_Harvesting->Downstream_Analysis

Diagram 2: Experimental Workflow for a Melanoma Xenograft Study.
Materials and Reagents

  • Cell Lines: Human melanoma cell lines with constitutive IKK activity (e.g., SK-MEL-5, A375, Hs 294T).[3]

  • Animals: Immunocompromised mice (e.g., athymic nude mice, Rag2-/-γc-/- mice), typically 6-8 weeks old.[3][7]

  • BMS-345541: Supplied by a chemical vendor or synthesized.

  • Vehicle: Sterile water or other appropriate vehicle.

  • Cell Culture Media and Reagents: As required for the specific melanoma cell line.

  • Anesthetics: For animal procedures.

  • Calipers: For tumor measurement.

  • Oral Gavage Needles: For drug administration.

Procedure

1. Cell Culture and Preparation

  • Culture human melanoma cells (e.g., SK-MEL-5, A375, or Hs 294T) in appropriate media and conditions.
  • Harvest cells during the logarithmic growth phase.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free media at a concentration of 2 x 107 cells/mL for injection.

2. Animal Handling and Tumor Inoculation

  • Acclimatize mice for at least one week before the start of the experiment.
  • Anesthetize the mice.
  • Subcutaneously inoculate 2 x 106 cells (in 0.1 mL) into the flank of each mouse.[3]

3. Tumor Growth Monitoring

  • Monitor the mice regularly for tumor formation.
  • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (width2 x length) / 2.[3]

4. Drug Preparation and Administration

  • Prepare stock solutions of BMS-345541 in sterile water, adjusting the pH to 7.0.[3]
  • When tumors reach a volume of approximately 20 mm3, randomize the mice into treatment and control groups (n=5-10 mice per group).[3]
  • Administer BMS-345541 orally once daily via gavage at the desired doses (e.g., 10, 25, 75 mg/kg).[3] The control group should receive the vehicle alone.
  • The treatment duration is typically 21 days.[3]

5. Monitoring and Data Collection

  • Continue to measure tumor volume every 2-3 days throughout the treatment period.
  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[3]
  • Observe the general health and behavior of the animals daily.

6. Study Endpoint and Tissue Collection

  • At the end of the treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
  • Collect blood for serum analysis and excise the tumors.
  • Tumor tissue can be snap-frozen in liquid nitrogen for biochemical analyses (e.g., Western blotting for NF-κB pathway proteins) or fixed in formalin for histopathological examination (e.g., H&E staining, immunohistochemistry for apoptosis markers).[3]

Conclusion

BMS-345541 is a valuable tool for investigating the therapeutic potential of IKK/NF-κB inhibition in melanoma. The protocols and data presented here provide a foundation for designing and interpreting in vivo studies using melanoma xenograft models. Careful consideration of the experimental design, including the choice of cell line, mouse strain, and treatment regimen, is crucial for obtaining robust and reproducible results. These studies can contribute to a better understanding of melanoma biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for BMS-345541 Administration in a Collagen-Induced Arthritis (CIA) Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of the IκB kinase (IKK) inhibitor, BMS-345541, in a murine collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis.

Introduction

Collagen-induced arthritis (CIA) is a widely used animal model that mimics many of the pathological and immunological features of human rheumatoid arthritis (RA). The pathogenesis of RA involves the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the transcription of numerous pro-inflammatory cytokines, chemokines, and matrix metalloproteinases that contribute to joint inflammation and destruction.[1][2] BMS-345541 is a highly selective, orally bioavailable inhibitor of IκB kinase (IKK), a critical enzyme in the activation of the NF-κB pathway.[3][4] By inhibiting IKK, BMS-345541 effectively blocks NF-κB-dependent transcription, thereby reducing the inflammatory cascade in arthritis.[3][5]

These protocols detail the induction of CIA in mice, the administration of BMS-345541 under both prophylactic and therapeutic regimens, and the subsequent evaluation of its efficacy in mitigating the signs of arthritis.

Signaling Pathway of BMS-345541 Action

BMS-345541 targets the IκB kinase (IKK) complex, which is a key regulator of the canonical NF-κB signaling pathway. In inflammatory conditions like rheumatoid arthritis, stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) activate the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4] The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), adhesion molecules, and matrix metalloproteinases, which collectively drive the inflammation and joint destruction seen in arthritis.[2][6] BMS-345541, as a selective IKK inhibitor, prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.[3][4]

NF_kappaB_Pathway Mechanism of Action of BMS-345541 in Inhibiting NF-κB Signaling Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1β) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK Complex IKK Complex Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1β)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates BMS-345541 BMS-345541 BMS-345541->IKK Complex Inhibits NF-κB\n(p50/p65) NF-κB (p50/p65) IκBα->NF-κB\n(p50/p65) Releases Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Leads to NF-κB\n(p50/p65)->IκBα Bound to Nuclear Translocation Nuclear Translocation NF-κB\n(p50/p65)->Nuclear Translocation Gene Transcription\n(Pro-inflammatory mediators) Gene Transcription (Pro-inflammatory mediators) Nuclear Translocation->Gene Transcription\n(Pro-inflammatory mediators) Induces

Mechanism of Action of BMS-345541

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in DBA/1LacJ male mice, a commonly used strain for this model.[3]

Materials:

  • Male DBA/1LacJ mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.01 M acetic acid

  • Syringes and needles (27-gauge)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.01 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.[7]

    • On the day of immunization, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for the booster immunization.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.[3] This delivers 100 µg of type II collagen per mouse.

  • Booster Immunization (Day 21):

    • Administer a booster injection of 100 µL of the collagen-IFA emulsion intradermally at a different site near the base of the tail.[3]

  • Monitoring of Arthritis:

    • Begin clinical assessment for the incidence and severity of arthritis from day 21 and continue throughout the study (e.g., until day 42).[3]

    • Arthritis severity can be scored using a graded scale (e.g., 0-3 or 0-4) for each paw, based on the degree of erythema and swelling. The scores for all four paws are summed to give a total clinical score per mouse.

Administration of BMS-345541

BMS-345541 can be administered either prophylactically (before the onset of disease) or therapeutically (after the onset of disease).[3]

Materials:

  • BMS-345541

  • Vehicle (e.g., water)

  • Oral gavage needles

Procedure:

Prophylactic Administration:

  • Begin daily administration of BMS-345541 via oral gavage on day 0 (the day of primary immunization) and continue until the end of the study (e.g., day 42).[3]

  • Administer BMS-345541 at a dose range of 10-100 mg/kg.[3] A vehicle control group should receive the vehicle alone.

Therapeutic Administration:

  • Initiate daily oral administration of BMS-345541 once clinical signs of arthritis are evident (e.g., a clinical score of ≥1).[3]

  • Administer BMS-345541 at a dose range of 10-100 mg/kg.[3] A vehicle control group should receive the vehicle alone.

Experimental_Workflow Experimental Workflow for BMS-345541 in CIA Model cluster_0 CIA Induction cluster_1 BMS-345541 Administration cluster_2 Assessment Day 0 Day 0 Day 21 Day 21 Day 0->Day 21 Primary Immunization (Collagen + CFA) Prophylactic Prophylactic Day 0->Prophylactic Start Treatment Day 42 Day 42 Day 21->Day 42 Booster Immunization (Collagen + IFA) Therapeutic Therapeutic Day 21->Therapeutic Start Treatment (Post-onset) Clinical Scoring Clinical Scoring Day 21->Clinical Scoring Monitor Disease Histology Histology Day 42->Histology Terminal Analysis Biomarkers Biomarkers Day 42->Biomarkers Terminal Analysis

Experimental Workflow

Data Presentation

The efficacy of BMS-345541 in the CIA model can be quantified through various assessments. The following tables summarize the expected outcomes based on published data.[3]

Prophylactic Efficacy of BMS-345541
Dose (mg/kg/day)Mean Arthritis Score (Day 42)Paw Thickness (mm, Day 41)Disease Incidence (%)
Vehicle8.5 ± 1.23.2 ± 0.1100
105.0 ± 1.5Not Reported80
302.5 ± 1.0 2.6 ± 0.150
1000.5 ± 0.5 2.2 ± 0.010
P < 0.05, **P < 0.01 vs. Vehicle. Data are representative.[3]
Therapeutic Efficacy of BMS-345541
Dose (mg/kg/day)Mean Arthritis Score (Day 42)Histological Score (Inflammation)Histological Score (Joint Destruction)
Vehicle9.0 ± 1.02.8 ± 0.22.5 ± 0.3
106.5 ± 1.2Not ReportedNot Reported
304.0 ± 1.1 1.5 ± 0.41.2 ± 0.3
1001.0 ± 0.60.5 ± 0.2 0.4 ± 0.2
**P < 0.01 vs. Vehicle. Data are representative.[3]
Effect of BMS-345541 on Joint IL-1β mRNA Levels
Treatment GroupRelative IL-1β mRNA Expression
Non-arthritic Control1.0
Arthritic + Vehicle15.0 ± 3.0
Arthritic + BMS-345541 (30 mg/kg)5.0 ± 1.5
Arthritic + BMS-345541 (100 mg/kg)2.0 ± 0.8
**P < 0.01 vs. Arthritic + Vehicle. Data are representative.[3]

Histological Evaluation

At the termination of the study (e.g., day 42), paws can be collected for histological analysis.

Procedure:

  • Decalcify the paws in a suitable decalcification solution.

  • Embed the tissues in paraffin.

  • Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Evaluate the sections for signs of inflammation (e.g., synovial hyperplasia, inflammatory cell infiltration) and joint destruction (e.g., cartilage and bone erosion).

  • Score the histological changes using a semi-quantitative scoring system.

Conclusion

The administration of BMS-345541 has been shown to be highly effective in both preventing and treating collagen-induced arthritis in mice.[3] Its efficacy is dose-dependent, with higher doses leading to a significant reduction in clinical signs of arthritis, paw swelling, and histological evidence of joint inflammation and destruction.[3] The mechanism of action, through the inhibition of the IKK/NF-κB signaling pathway, leads to a decrease in the production of key pro-inflammatory cytokines such as IL-1β in the joints.[3][6] These findings support the therapeutic potential of IKK inhibitors for the treatment of rheumatoid arthritis and other inflammatory diseases.[3]

References

Application Notes: Probing the NF-κB Pathway with BMS-345541 through Phospho-IκBα Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and other stimuli, regulating cell survival, proliferation, and immunity.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[1][2] Cellular stimulation triggers the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα at serine residues 32 and 36.[1][3] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate target gene transcription.[3]

BMS-345541 is a potent and highly selective inhibitor of the catalytic subunits of IKK, IKK-1 and IKK-2.[3] By binding to an allosteric site on these kinases, BMS-345541 effectively blocks the phosphorylation of IκBα, thereby preventing NF-κB activation.[3][4] This makes BMS-345541 a critical tool for researchers studying the physiological and pathological roles of the NF-κB pathway. Western blotting for phosphorylated IκBα (p-IκBα) is a direct and reliable method to assess the efficacy of BMS-345541 and to investigate the modulation of the NF-κB signaling cascade.

These application notes provide a detailed protocol for the detection of p-IκBα by Western blot in cultured cells following treatment with BMS-345541.

NF-κB Signaling Pathway and BMS-345541 Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, LPS) IKK IKK Complex Stimulus->IKK Activates NFkB_IkB NF-κB/IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα (Ser32/36) BMS345541 BMS-345541 BMS345541->IKK Inhibits pIkB p-IκBα NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Ub Ubiquitination pIkB->Ub Degradation Proteasome Proteasomal Degradation Ub->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription Activates

Caption: Canonical NF-κB signaling pathway and the inhibitory action of BMS-345541.

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of BMS-345541 on IKK activity and subsequent NF-κB-mediated cellular responses. This data is provided for comparative purposes to aid in experimental design.

InhibitorTargetIC₅₀ (IKK-2)IC₅₀ (IKK-1)Cellular IC₅₀ (p-IκBα)Cell LineReference
BMS-345541IKK-1/IKK-20.3 µM4 µM~4 µMTHP-1[3]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.

The table below illustrates the effect of different concentrations of BMS-345541 on the phosphorylation of IκB in various cell lines.

Cell LineBMS-345541 Concentration (µM)Treatment TimeObservationReference
MT-2, C81660.1, 0.5, 1, 548 hrDose-dependent suppression of phospho-IκB (Ser32)[5]
T-ALL cells5Time-dependentDephosphorylation of IκBα[6]
Melanoma Cells (SK-MEL-5)1024 hrReduction in NF-κB activity[7]

Experimental Protocols

This section provides a detailed methodology for performing a Western blot to detect p-IκBα in cells treated with BMS-345541.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. BMS-345541 Treatment & Stimulation A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting E->F G 7. Detection & Analysis F->G

Caption: A streamlined workflow for Western blot analysis of p-IκBα.

Protocol 1: Cell Culture, Treatment, and Lysate Preparation

This protocol describes the steps for treating cultured cells with BMS-345541 and a stimulant (e.g., TNFα) to assess the inhibition of IκBα phosphorylation.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, THP-1)

  • Complete cell culture medium

  • BMS-345541 (stock solution in DMSO)

  • Stimulant (e.g., human TNFα)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Phospho-protein lysis buffer[8][9] (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of BMS-345541 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours. The optimal pre-treatment time and concentration should be determined empirically for the specific cell line and experimental conditions.[1]

  • Stimulation: Following pre-treatment, stimulate the cells with an appropriate agonist to activate the NF-κB pathway. For example, treat with 20 ng/mL TNFα for 5-15 minutes.[1] Include an unstimulated, vehicle-treated control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold phospho-protein lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15-30 minutes.

    • Sonicate the lysate briefly (e.g., 10 seconds) to shear DNA and reduce viscosity.[1]

    • Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • Sample Preparation for Western Blot:

    • Add 4X SDS-PAGE sample loading buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.[1]

    • Samples can be used immediately or stored at -80°C.

Protocol 2: Western Blotting for p-IκBα

This protocol outlines the Western blot procedure to detect phosphorylated and total IκBα.

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can increase background)[10][11]

  • Primary antibodies:

    • Rabbit anti-phospho-IκBα (Ser32/36) antibody[2][12]

    • Mouse anti-total IκBα antibody

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel according to standard procedures.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (e.g., 1:1000).[1][13] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection:

    • Prepare the ECL detection reagents according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect total IκBα and a loading control on the same membrane, the membrane can be stripped and re-probed. After imaging for p-IκBα, incubate the membrane in a stripping buffer, wash, re-block, and then proceed with incubation with the total IκBα antibody, followed by the loading control antibody.[1]

Expected Results and Data Interpretation

Upon stimulation with an agonist like TNFα, a significant increase in the band intensity corresponding to phosphorylated IκBα should be observed in the vehicle-treated control cells. Pre-treatment with BMS-345541 is expected to cause a dose-dependent decrease in the level of p-IκBα. In contrast, the levels of total IκBα should remain relatively stable or may increase with BMS-345541 treatment in stimulated cells, as its degradation is inhibited. The loading control (e.g., β-actin) should show consistent band intensity across all lanes, confirming equal protein loading.[1]

By quantifying the band intensities using densitometry, a dose-response curve for BMS-345541-mediated inhibition of IκBα phosphorylation can be generated.[14][15][16] This allows for the determination of the effective concentration of the inhibitor in the specific cellular context.

References

Application Notes and Protocols for In Vivo Delivery and Formulation of BMS-345541

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-345541 is a highly selective inhibitor of the IκB kinase (IKK) catalytic subunits IKK-1 and IKK-2, with IC50 values of 4 µM and 0.3 µM, respectively. By inhibiting IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of the nuclear factor-kappa B (NF-κB). This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and tumorigenesis.[1][2] BMS-345541 has demonstrated efficacy in various preclinical models of cancer and inflammatory diseases, making it a valuable tool for in vivo research.[3][4][5] This document provides detailed application notes and protocols for the formulation and in vivo delivery of BMS-345541 in animal studies, particularly in mice.

Signaling Pathway of BMS-345541

Caption: Mechanism of action of BMS-345541 in the NF-κB signaling pathway.

Data Presentation: In Vivo Studies with BMS-345541

The following table summarizes quantitative data from various preclinical studies involving the in vivo administration of BMS-345541.

Animal ModelAdministration RouteDosageDosing ScheduleVehicleKey Findings
Breast Cancer Xenograft (MDA-MB-231) Intraperitoneal (IP)25 mg/kg3 days/week for 4 weeksPBSReduced tumor growth by 2- to 3-fold; Increased median survival.[5][6]
Melanoma Xenograft (SK-MEL-5, A375, Hs 294T) Oral Gavage (p.o.)10, 25, and 75 mg/kgDailyNot specifiedDose-dependent inhibition of tumor growth (up to 86% at 75 mg/kg).[4]
Collagen-Induced Arthritis (CIA) in Mice Oral Gavage (p.o.)10, 30, and 100 mg/kgDaily (prophylactic or therapeutic)Not specifiedDose-dependent reduction in disease incidence and severity.[3]
LPS-Induced Inflammation in Mice Oral Gavage (p.o.)Not specifiedNot specifiedNot specifiedDose-dependently inhibited serum TNFα production.[1][2]

Experimental Protocols

Formulation of BMS-345541 for In Vivo Administration

Due to its poor solubility in aqueous solutions, BMS-345541 requires a specific vehicle for in vivo delivery. A commonly used formulation is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.

Materials:

  • BMS-345541 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Protocol:

  • Vehicle Preparation:

    • Prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

  • BMS-345541 Formulation:

    • Weigh the required amount of BMS-345541 powder based on the desired final concentration and the total volume to be prepared.

    • Dissolve the BMS-345541 powder first in the DMSO component of the vehicle. Ensure complete dissolution, sonication can be used if necessary.

    • Sequentially add the PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous suspension.

  • Final Concentration Calculation:

    • The final concentration of BMS-345541 in the vehicle should be calculated to deliver the desired dose in a volume appropriate for the chosen administration route in mice (typically 5-10 mL/kg body weight for oral gavage and intraperitoneal injection).

    • Example Calculation: For a 25 mg/kg dose in a 20g mouse, with an administration volume of 10 mL/kg (0.2 mL), the required concentration is 2.5 mg/mL.

Note on Stability: While this vehicle is widely used, the long-term stability of BMS-345541 in this formulation has not been extensively reported. It is recommended to prepare the formulation fresh before each use or store at 4°C for a short period. Avoid repeated freeze-thaw cycles.

In Vivo Administration Protocols

Protocol 1: Oral Gavage (p.o.) Administration

Materials:

  • Prepared BMS-345541 formulation

  • Appropriate gauge gavage needle (e.g., 20-22 gauge for adult mice)

  • Sterile syringes

  • Animal balance

Procedure:

  • Animal Weighing: Weigh each mouse accurately before administration to calculate the precise volume of the BMS-345541 formulation to be administered.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Restraint: Securely restrain the mouse to immobilize its head and body.

  • Administration:

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the BMS-345541 formulation.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring: Observe the animal for a few minutes post-administration for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection

Materials:

  • Prepared BMS-345541 formulation

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal balance

Procedure:

  • Animal Weighing: Weigh each mouse accurately to calculate the required volume of the formulation.

  • Restraint: Gently restrain the mouse, exposing the abdomen.

  • Injection:

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the formulation into the peritoneal cavity.

    • Withdraw the needle.

  • Post-Administration Monitoring: Monitor the animal for any adverse reactions at the injection site.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Xenograft, Inflammation) Formulation Prepare BMS-345541 Formulation Randomization Randomize Animals (Treatment vs. Vehicle) Formulation->Randomization Administration Administer BMS-345541 (Oral Gavage or IP) Randomization->Administration Monitoring Monitor (Tumor Volume, Clinical Signs) Administration->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Histology) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

References

Application Notes: Inducing Apoptosis in Cancer Cell Lines Using BMS-345541

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-345541 is a potent and highly selective, cell-permeable inhibitor of the IκB kinase (IKK) catalytic subunits, IKK-1 and IKK-2.[1][2][3] By targeting IKK, BMS-345541 effectively blocks the activation of the nuclear factor-κB (NF-κB) signaling pathway.[4][5] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival, proliferation, and resistance to apoptosis.[6][7] Inhibition of this pathway by BMS-345541 has been demonstrated to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[8][9] These application notes provide a comprehensive overview of the use of BMS-345541 to induce apoptosis in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

BMS-345541 functions as an allosteric inhibitor of IKK, binding to a site distinct from the ATP-binding pocket.[4][10] This binding event prevents the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[11][12] In unstimulated cells, IκBα sequesters the NF-κB (p50/p65) dimer in the cytoplasm.[13] Upon IKK-mediated phosphorylation, IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, many of which are anti-apoptotic. By inhibiting IKK, BMS-345541 stabilizes IκBα, preventing NF-κB nuclear translocation and the transcription of pro-survival genes.[7] This ultimately leads to the induction of apoptosis, often through a mitochondria-mediated pathway involving the release of apoptosis-inducing factor (AIF).[6][7]

G BMS BMS-345541 IKK IKK Complex (IKK-1/IKK-2) BMS->IKK Inhibits Apoptosis Apoptosis BMS->Apoptosis Induces IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα Proteasome Proteasomal Degradation IkBa_p->Proteasome Leads to NFkB_IkBa NF-κB/IκBα (Inactive) NFkB_dimer NF-κB (p50/p65) Nucleus Nucleus NFkB_dimer->Nucleus Translocates to NFkB_IkBa->IKK Substrate NFkB_IkBa->NFkB_dimer Releases Proteasome->IkBa Degrades Transcription Gene Transcription (Anti-apoptotic) Nucleus->Transcription Initiates Transcription->Apoptosis Inhibits

Figure 1. Simplified signaling pathway of BMS-345541 action.

Data Presentation

The efficacy of BMS-345541 varies across different cancer cell lines. The following tables summarize the reported IC50 values for IKK inhibition and the induction of apoptosis in selected cell lines.

Table 1: BMS-345541 IC50 Values for IKK Inhibition

TargetIC50 ValueAssay TypeReference
IKK-20.3 µMCell-free[1][3]
IKK-14 µMCell-free[1][3]
IκBα Phosphorylation~4 µMIn-cell (THP-1)[1][10]

Table 2: Anti-proliferative and Apoptotic Effects of BMS-345541 on Cancer Cell Lines

Cell LineCancer TypeEffectConcentrationTimeReference
SK-MEL-5Melanoma87% Apoptotic Cells100 µM24 h[1]
SK-MEL-5Melanoma73% Apoptotic Cells10 µM36 h[7]
A375MelanomaProliferation InhibitionConcentration-dependent72 h[14]
Hs 294TMelanomaProliferation InhibitionConcentration-dependent72 h[14]
BE-13T-ALLIC50 ~4-6 µM4-6 µM72 h[8]
RPMI-8402T-ALLIC50 ~4-6 µM4-6 µM72 h[8]
DND-41T-ALLIC50 ~4-6 µM4-6 µM72 h[8]
H460Lung CarcinomaIC50 = 2.8 µM2.8 µM72 h[1]
MDA-MB-231Breast CancerMigration Inhibition0.625-5 µM-[15]
SUM159Breast CancerMigration Inhibition0.625-5 µM-[15]

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of BMS-345541 on cancer cell lines.

G start Start: Cancer Cell Culture treatment Treat with BMS-345541 (Varying concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (NF-κB pathway proteins) treatment->western data Data Analysis and Interpretation viability->data apoptosis->data western->data

Figure 2. General experimental workflow for evaluating BMS-345541.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of BMS-345541 on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BMS-345541 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of BMS-345541 in complete medium. Remove the medium from the wells and add 100 µL of the BMS-345541 dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with BMS-345541.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with BMS-345541 as described in Protocol 1.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V positive, PI negative cells are early apoptotic; Annexin V positive, PI positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for detecting changes in the phosphorylation and expression levels of key proteins in the NF-κB pathway.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with BMS-345541, wash cells with ice-cold PBS and lyse with lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again and apply ECL detection reagent. Visualize the protein bands using an imaging system.[19]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

BMS-345541 is a valuable research tool for investigating the role of the NF-κB pathway in cancer cell survival and for inducing apoptosis in a controlled manner. The protocols provided herein offer a framework for assessing the efficacy of BMS-345541 in various cancer cell lines. Careful optimization of concentrations and incubation times is recommended for each specific cell line and experimental setup.

References

Application Notes and Protocols for Studying Cell Cycle Progression Using BMS-345541

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-345541 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3][4] The IKK complex, consisting of the catalytic subunits IKKα (IKK-1) and IKKβ (IKK-2), is a key regulator of cellular processes including inflammation, immunity, cell survival, and proliferation.[1][2] By inhibiting IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα, thereby blocking the nuclear translocation and activity of NF-κB.[3][5][6]

Recent studies have revealed a critical role for IKK and the NF-κB pathway in the regulation of cell cycle progression.[1][2] BMS-345541 has emerged as a valuable chemical tool to dissect the intricate involvement of IKK/NF-κB signaling in various phases of the cell cycle. This inhibitor has been shown to affect multiple mitotic transitions, including entry into mitosis, the progression from prometaphase to anaphase, and cytokinesis.[1][2][7][8] These application notes provide detailed protocols for utilizing BMS-345541 to study cell cycle progression and present key quantitative data on its effects.

Mechanism of Action

BMS-345541 is an allosteric inhibitor that binds to a site on the IKK catalytic subunits distinct from the ATP-binding pocket.[3][4][7] This binding event prevents the kinase from adopting its active conformation, thereby inhibiting its ability to phosphorylate IκBα. The subsequent stabilization of IκBα leads to the sequestration of NF-κB in the cytoplasm, preventing the transcription of its target genes, many of which are involved in cell cycle control and survival.

Data Presentation

The following tables summarize the quantitative effects of BMS-345541 on IKK activity and cell cycle distribution in various cell lines.

Table 1: Inhibitory Activity of BMS-345541 on IKK Subunits

IKK SubunitIC₅₀ (μM)Source
IKK-20.3[3][4]
IKK-14[3][4]

Table 2: Effect of BMS-345541 on Cell Cycle Distribution in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

Cell LineBMS-345541 Concentration (μM)Observed EffectSource
BE-135Arrest in G2/M phase[7]
DND-415Arrest in G2/M phase[7]
RPMI-84025Increase in sub-G1 peak (apoptosis)[7]

Table 3: General Effects of BMS-345541 on Mitotic Progression

Cell Cycle TransitionEffect of BMS-345541 TreatmentSource
Mitotic EntryBlocked activation of Aurora A, B, C, and Cdk1; Blocked histone H3 phosphorylation[1][2]
Prometaphase to AnaphasePrecocious degradation of cyclin B1 and securin; Defective chromosome separation[1][2]
CytokinesisImproper cytokinesis leading to binucleated cells[1]
Spindle CheckpointOverrides nocodazole-induced spindle checkpoint arrest[1][2]

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified NF-κB Signaling Pathway and the Action of BMS-345541

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation BMS345541 BMS-345541 BMS345541->IKK Inhibition DNA DNA NFkB_n->DNA Binding Gene_Expression Target Gene Expression (e.g., Cyclins) DNA->Gene_Expression Transcription

Caption: Mechanism of BMS-345541 action on the NF-κB signaling pathway.

Diagram 2: Experimental Workflow for Analyzing Cell Cycle Progression

Cell_Cycle_Workflow start Seed Cells treatment Treat with BMS-345541 or Vehicle Control start->treatment harvest Harvest Cells treatment->harvest fixation Fix Cells (e.g., 70% Ethanol) harvest->fixation staining Stain with Propidium Iodide and RNase Treatment fixation->staining analysis Flow Cytometry Analysis staining->analysis end Determine Cell Cycle Phase Distribution analysis->end

Caption: A typical workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Protocol 1: Cell Culture and BMS-345541 Treatment
  • Cell Seeding:

    • Culture cells of interest (e.g., HeLa, Jurkat, or other cancer cell lines) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed cells in 6-well plates or T-25 flasks at a density that allows for logarithmic growth during the experiment. A typical seeding density is 0.5 x 10⁶ cells per well for a 6-well plate.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • BMS-345541 Preparation and Treatment:

    • Prepare a stock solution of BMS-345541 (e.g., 10 mM in DMSO). Store at -20°C.

    • On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 μM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

    • Remove the old medium from the cells and replace it with the medium containing BMS-345541 or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 18, 24, or 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting:

    • Following treatment, collect both adherent and floating cells.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (e.g., >600 nm).

    • Collect data for at least 10,000 events per sample.

    • Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins
  • Protein Extraction:

    • After treatment with BMS-345541, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-Histone H3, Cdk1, securin, IκBα, phospho-IκBα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

BMS-345541 is a valuable pharmacological tool for investigating the role of the IKK/NF-κB signaling pathway in cell cycle regulation. Its ability to induce cell cycle arrest and affect key mitotic events makes it a useful compound for both basic research and preclinical studies in oncology.[2][8] The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating the complex interplay between NF-κB signaling and the cell cycle machinery.

References

Application Notes and Protocols: Measuring Cytokine Reduction by BMS-345541 Using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for measuring the in vitro efficacy of BMS-345541, a selective inhibitor of the IκB kinase (IKK) complex, in reducing pro-inflammatory cytokine production. The primary application detailed is the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This protocol is designed for researchers in immunology, inflammation, and drug discovery to assess the anti-inflammatory potential of IKK inhibitors.

Introduction

BMS-345541 is a potent and selective small molecule inhibitor of the catalytic subunits of the IκB kinase (IKK), specifically IKK-1 and IKK-2.[1][2] The IKK complex plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and proteasomal degradation. This process allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding a variety of pro-inflammatory cytokines.[1][2] By inhibiting IKK, BMS-345541 effectively blocks this cascade, leading to a reduction in the production and secretion of these key inflammatory mediators.[1][2][3]

Mechanism of Action of BMS-345541

BMS-345541 acts as an allosteric inhibitor of IKK-1 and IKK-2.[1][2] This targeted inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and preventing the nuclear translocation of NF-κB. The subsequent decrease in NF-κB-mediated gene transcription results in a significant reduction of pro-inflammatory cytokines.

BMS-345541_Mechanism_of_Action cluster_stimulation Cellular Stimulation cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition LPS LPS IKK IKK Complex LPS->IKK Activates IkappaB_NFkappaB IκBα-NF-κB (Inactive) IKK->IkappaB_NFkappaB Phosphorylates IκBα NFkappaB NF-κB (Active) IkappaB_NFkappaB->NFkappaB IκBα Degradation Releases NF-κB nucleus Nucleus NFkappaB->nucleus Translocation cytokine_gene Cytokine Gene Transcription nucleus->cytokine_gene Initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) cytokine_gene->cytokines Leads to BMS345541 BMS-345541 BMS345541->IKK Inhibits

Figure 1: NF-κB signaling pathway and the inhibitory action of BMS-345541.

Data Presentation: In Vitro Efficacy of BMS-345541

The following tables summarize the quantitative data on the inhibitory effect of BMS-345541 on cytokine production in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Table 1: IC50 Values of BMS-345541 for Cytokine Inhibition in THP-1 Cells

CytokineIC50 (µM)Reference
TNF-α~1-5[1][2]
IL-1β~1-5[1][2]
IL-6~1-5[1][2]
IL-8~1-5[1][2]

Table 2: Inhibition of IKK and NF-κB Activity by BMS-345541

TargetCell LineIC50 (µM)Reference
IKK-1 (enzymatic assay)-4[1][2]
IKK-2 (enzymatic assay)-0.3[1][2]
IκBα PhosphorylationTHP-14[2]
NF-κB ActivitySK-MEL-5~1-10 (concentration-dependent reduction)[4]

Experimental Protocol: Sandwich ELISA for Cytokine Quantification

This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants following treatment with BMS-345541. It is crucial to consult the manufacturer's instructions for the specific ELISA kit being used, as concentrations and incubation times may vary.

ELISA_Workflow start Start cell_culture 1. Cell Culture and Treatment - Seed cells (e.g., THP-1) - Pre-treat with BMS-345541 - Stimulate with LPS start->cell_culture supernatant_collection 2. Supernatant Collection - Centrifuge to pellet cells - Collect supernatant cell_culture->supernatant_collection plate_coating 3. Plate Coating - Coat plate with capture antibody - Incubate overnight supernatant_collection->plate_coating blocking 4. Blocking - Wash plate - Add blocking buffer plate_coating->blocking sample_addition 5. Sample/Standard Addition - Add standards and samples - Incubate blocking->sample_addition detection_ab 6. Detection Antibody - Wash plate - Add biotinylated detection antibody sample_addition->detection_ab enzyme_conjugate 7. Enzyme Conjugate - Wash plate - Add Streptavidin-HRP detection_ab->enzyme_conjugate substrate 8. Substrate Development - Wash plate - Add TMB substrate enzyme_conjugate->substrate stop_reaction 9. Stop Reaction - Add stop solution substrate->stop_reaction read_plate 10. Absorbance Reading - Read at 450 nm stop_reaction->read_plate data_analysis 11. Data Analysis - Generate standard curve - Calculate cytokine concentrations read_plate->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the ELISA protocol.

Materials
  • ELISA plate pre-coated with capture antibody for the target cytokine (or coating buffer and capture antibody)

  • Recombinant cytokine standard

  • Biotin-conjugated detection antibody specific for the target cytokine

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

  • THP-1 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • BMS-345541

  • DMSO (vehicle control)

Procedure

Part 1: Cell Culture and Treatment

  • Cell Seeding: Seed THP-1 cells in a 96-well culture plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • BMS-345541 Pre-treatment: Prepare serial dilutions of BMS-345541 in culture medium. Add the desired concentrations of BMS-345541 (e.g., 0.1, 1, 5, 10 µM) to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Prepare a stock solution of LPS. Add LPS to the wells to a final concentration of 1 µg/mL to stimulate cytokine production. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes to pellet the cells. Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.

Part 2: Sandwich ELISA Protocol

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibodies, according to the ELISA kit manufacturer's instructions. Create a standard curve by performing serial dilutions of the recombinant cytokine standard in the assay diluent.

  • Plate Coating (if not pre-coated): Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash the plate 3-4 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Addition: Wash the plate as described above. Add 100 µL of the prepared standards, collected cell culture supernatants, and controls to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Addition: Wash the plate 3-4 times. Add 100 µL of the diluted biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Addition: Wash the plate 3-4 times. Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of cytokine reduction for each concentration of BMS-345541 compared to the LPS-stimulated vehicle control.

Logical Relationship of the Experiment

Experimental_Logic cluster_experimental_design Experimental Design cluster_expected_outcome Expected Outcome hypothesis Hypothesis: BMS-345541 inhibits LPS-induced cytokine production. control_group Control Group: Cells + LPS + Vehicle hypothesis->control_group experimental_group Experimental Group: Cells + LPS + BMS-345541 hypothesis->experimental_group measurement Measurement: Quantify cytokine levels using ELISA control_group->measurement experimental_group->measurement outcome_control High cytokine levels measurement->outcome_control outcome_experimental Reduced cytokine levels (dose-dependent) measurement->outcome_experimental conclusion Conclusion: BMS-345541 reduces cytokine production by inhibiting the NF-κB pathway. outcome_control->conclusion outcome_experimental->conclusion

Figure 3: Logical flow of the experimental design and expected outcomes.

References

Application Notes and Protocols for Monitoring NF-kB p65 Nuclear Translocation Inhibition by BMS-345541 via Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing immunofluorescence staining to visualize and quantify the inhibition of Nuclear Factor-kappa B (NF-kB) p65 subunit nuclear translocation by the selective IKK inhibitor, BMS-345541.

Introduction

Nuclear Factor-kappa B (NF-kB) is a crucial transcription factor family that regulates a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and survival.[1][2] In unstimulated cells, NF-kB dimers are held inactive in the cytoplasm by inhibitory proteins known as IkB.[1][2][3] Upon stimulation by various agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IkB kinase (IKK) complex is activated.[2] IKK then phosphorylates IkB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-kB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][2][3]

The p65 subunit (also known as RelA) is a key component of the most common NF-kB heterodimer and its presence in the nucleus is a hallmark of NF-kB activation.[1] BMS-345541 is a potent and selective inhibitor of the catalytic subunits of IKK, IKK-1 and IKK-2.[4][5][6] By binding to an allosteric site on these kinases, BMS-345541 prevents the phosphorylation of IkBα, thereby blocking NF-kB nuclear translocation and subsequent downstream signaling.[4][6][7] This application note details a robust immunofluorescence-based assay to monitor the inhibitory effect of BMS-345541 on NF-kB p65 nuclear translocation.

Signaling Pathway of NF-kB Activation and Inhibition by BMS-345541

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates BMS345541 BMS-345541 BMS345541->IKK_complex inhibits p65_p50_IkB Inactive Complex (p65/p50/IκB) IkB->p65_p50_IkB p_IkB p-IκB IkB->p_IkB p65_p50 NF-κB (p65/p50) p65_p50->p65_p50_IkB p65_p50_n Active NF-κB (p65/p50) p65_p50->p65_p50_n Nuclear Translocation Proteasome Proteasome p_IkB->Proteasome degradation DNA DNA p65_p50_n->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: NF-kB signaling pathway and the inhibitory action of BMS-345541.

Quantitative Data Summary

Table 1: BMS-345541 Inhibitor Profile

ParameterValueReference
TargetIKK-1, IKK-2[4][5]
IC50 (IKK-1)4 µM[4][5][6]
IC50 (IKK-2)0.3 µM[4][5][6]
MechanismAllosteric Inhibition[4][6][7]
Cellular IC50 (IkBα phosphorylation)~4 µM[4][5][6]

Table 2: Recommended Reagents and Working Concentrations

ReagentRecommended Dilution/Concentration
Primary Antibody
Rabbit Anti-NF-kB p651:50 - 1:500 (empirically determine)
Secondary Antibody
Goat Anti-Rabbit IgG (Alexa Fluor® 488/594)1:500 - 1:1000
Nuclear Counterstain
DAPI or Hoechst 333421 µg/mL
NF-kB Activator
TNF-α10-100 ng/mL
LPS100 ng/mL - 1 µg/mL
Inhibitor
BMS-3455411-10 µM

Experimental Workflow

Workflow A 1. Cell Seeding (e.g., HeLa, THP-1 on coverslips) B 2. Pre-treatment with BMS-345541 (or vehicle control) A->B C 3. Stimulation with NF-κB Activator (e.g., TNF-α, LPS) B->C D 4. Fixation (e.g., 4% Paraformaldehyde) C->D E 5. Permeabilization (e.g., 0.1% Triton X-100) D->E F 6. Blocking (e.g., 5% BSA or Normal Goat Serum) E->F G 7. Primary Antibody Incubation (Anti-NF-κB p65) F->G H 8. Secondary Antibody Incubation (Fluorescently labeled) G->H I 9. Nuclear Counterstaining (DAPI or Hoechst) H->I J 10. Mounting I->J K 11. Imaging (Fluorescence/Confocal Microscopy) J->K L 12. Image Analysis (Quantify Nuclear/Cytoplasmic Ratio) K->L

Caption: Immunofluorescence workflow for NF-kB p65 translocation assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents:

  • Cell line of interest (e.g., HeLa, THP-1, primary macrophages)

  • Sterile glass coverslips

  • Cell culture plates (e.g., 24-well)

  • Complete cell culture medium

  • BMS-345541 (prepared in DMSO)

  • NF-kB activator (e.g., TNF-α, LPS)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS

  • Primary Antibody: Rabbit anti-NF-kB p65

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor® 488 or 594)

  • Nuclear Stain: DAPI or Hoechst 33342

  • Antifade mounting medium

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to an appropriate density.

    • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours.

  • Inhibitor and Stimulant Treatment:

    • Prepare working solutions of BMS-345541 and the NF-kB activator in complete cell culture medium.

    • Control Groups: Include wells for untreated cells (negative control), cells treated with the activator only (positive control), and cells treated with the vehicle (e.g., DMSO) and the activator.

    • Inhibitor Treatment: Pre-incubate the designated wells with the desired concentration of BMS-345541 (e.g., 1-10 µM) for 1-2 hours.

    • Stimulation: Add the NF-kB activator (e.g., 20 ng/mL TNF-α or 100 ng/mL LPS) to the appropriate wells and incubate for the optimal time to induce p65 translocation (typically 30-60 minutes).[3]

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add 1 mL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.[8]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well and incubate for 10-15 minutes at room temperature.[9]

    • Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Dilute the primary anti-NF-kB p65 antibody in Blocking Buffer to the predetermined optimal concentration.

    • Aspirate the Blocking Buffer and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI or Hoechst solution (1 µg/mL in PBS) for 5-10 minutes at room temperature.[8]

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Mount the coverslips onto glass slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • Capture images of multiple fields for each experimental condition.

    • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of p65 in the nucleus and the cytoplasm.[1][10][11] The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated to determine the extent of p65 translocation.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Weak or No Signal Inefficient primary antibodyTitrate the primary antibody concentration.
Insufficient permeabilizationIncrease Triton X-100 concentration or incubation time.
Low protein expressionConfirm p65 expression by Western blot.
PhotobleachingMinimize exposure to light; use antifade mounting medium.[12]
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species).
Primary antibody concentration too highReduce the primary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Staining Secondary antibody cross-reactivityUse a pre-adsorbed secondary antibody. Run a secondary antibody-only control.[13]
Fixation artifactsOptimize fixation time and PFA concentration.

Logical Relationship of the Experiment

Logical_Relationship A Hypothesis: BMS-345541 inhibits TNF-α-induced NF-κB p65 nuclear translocation. B Experimental Groups A->B C1 1. Untreated Control (Basal p65 localization) B->C1 C2 2. TNF-α only (Maximal p65 translocation) B->C2 C3 3. BMS-345541 + TNF-α (Inhibition of translocation) B->C3 D Data Acquisition: Immunofluorescence Imaging C1->D C2->D C3->D E Data Analysis: Quantification of Nuclear vs. Cytoplasmic p65 Fluorescence D->E F Expected Outcome E->F G1 Untreated: Predominantly cytoplasmic p65 F->G1 G2 TNF-α: Predominantly nuclear p65 F->G2 G3 BMS-345541 + TNF-α: Significantly reduced nuclear p65 vs. TNF-α alone F->G3 H Conclusion: BMS-345541 effectively blocks NF-κB p65 nuclear translocation. G1->H G2->H G3->H

Caption: Logical framework of the NF-kB translocation inhibition experiment.

References

Troubleshooting & Optimization

BMS-345541 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with BMS-345541 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is BMS-345541 and what is its primary mechanism of action?

BMS-345541 is a highly selective and potent small molecule inhibitor of the IκB kinase (IKK) complex.[1][2][3] It specifically targets the catalytic subunits IKK-1 (IKKα) and IKK-2 (IKKβ), with a significantly higher selectivity for IKK-2.[2][4][5][6] The primary mechanism of action involves binding to an allosteric site on the IKK enzymes, which prevents the phosphorylation of IκBα.[7][8][9] This inhibition of IκBα phosphorylation blocks its subsequent degradation, thereby preventing the nuclear translocation and activation of the nuclear factor-kappa B (NF-κB).[1][7] The NF-κB signaling pathway is crucial in regulating inflammation, immune responses, cell survival, and proliferation.[10]

Q2: I am observing precipitation when diluting my BMS-345541 DMSO stock solution into my aqueous cell culture medium. What is causing this?

This is a common issue due to the low solubility of BMS-345541 in aqueous media.[11] The compound is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous buffers.[12] When the concentrated DMSO stock is introduced into the aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.

Q3: What is the recommended solvent for preparing a stock solution of BMS-345541?

The recommended solvent for preparing a stock solution of BMS-345541 is high-quality, anhydrous DMSO.[2][13]

Q4: What are the recommended storage conditions for BMS-345541 stock solutions?

Once prepared in DMSO, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4][11][13] Some suppliers recommend storing the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Troubleshooting Guide: BMS-345541 Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of BMS-345541 when preparing aqueous working solutions.

dot

G cluster_actions start Start: Precipitation Observed check_dmso 1. Check Final DMSO Concentration start->check_dmso dmso_ok Is DMSO <0.5%? check_dmso->dmso_ok dilution_method 2. Review Dilution Method dmso_ok->dilution_method Yes reduce_dmso Action: Reduce DMSO concentration dmso_ok->reduce_dmso No stepwise_dilution Was a stepwise dilution performed? dilution_method->stepwise_dilution buffer_check 3. Evaluate Aqueous Buffer stepwise_dilution->buffer_check Yes perform_stepwise Action: Perform stepwise dilution stepwise_dilution->perform_stepwise buffer_ph Is the buffer at physiological pH? buffer_check->buffer_ph sonication 4. Consider Sonication buffer_ph->sonication Yes adjust_buffer Action: Test different buffer components/pH buffer_ph->adjust_buffer No sonicate_solution Did you sonicate the final solution? sonication->sonicate_solution success Success: Clear Solution sonicate_solution->success Yes try_sonication Action: Briefly sonicate the solution sonicate_solution->try_sonication No fail Issue Persists: Consult Further reduce_dmso->check_dmso perform_stepwise->dilution_method adjust_buffer->buffer_check try_sonication->sonication

Caption: Troubleshooting workflow for BMS-345541 precipitation issues.

Data Presentation: Solubility of BMS-345541

Solvent/FormulationSolubilitySource
DMSO5 mg/mL[6]
DMSO5.1 mg/mL (19.97 mM)[14]
DMSO9 mg/mL (35.24 mM)[2]
DMSO18 mg/mL (61.69 mM) (hydrochloride salt)[5]
DMSO51 mg/mL (199.74 mM)[2]
PBS (pH 7.2)10 mg/mL (hydrochloride salt)[15]
In Vivo Formulation 1
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 1 mg/mL (3.92 mM)[16]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (3.92 mM)[14]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (6.85 mM) (hydrochloride salt)[4][5]
In Vivo Formulation 2
Water with 3% Tween 802 mg/mL[16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Carefully weigh the desired amount of solid BMS-345541 powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 2.55 mg of BMS-345541 (Molecular Weight: 255.32 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 2.55 mg of the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.[13] If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[12] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[13]

Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays

  • Thaw Stock Solution: Thaw a single-use aliquot of the BMS-345541 DMSO stock solution at room temperature.

  • Stepwise Dilution (Recommended): To minimize precipitation, perform a serial dilution of the DMSO stock in DMSO first to get closer to the final desired concentration before adding to the aqueous medium.

  • Final Dilution: Slowly add the diluted DMSO stock (or the original stock for higher concentrations) to the pre-warmed cell culture medium while gently vortexing or swirling the medium. Ensure the final concentration of DMSO in the cell culture is typically below 0.5%, with some cell lines tolerating up to 1%.[17] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[17]

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If slight precipitation occurs, brief sonication may help to redissolve the compound.

Signaling Pathway and Experimental Workflow Diagrams

dot

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 phosphorylates IκBα p_IkBa P-IκBα IKK_complex->p_IkBa BMS345541 BMS-345541 BMS345541->IKK_complex inhibits p65_p50 p65/p50 p_IkBa->p65_p50 degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocation DNA κB DNA sites p65_p50_nuc->DNA binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription activates

Caption: NF-κB signaling pathway and the inhibitory action of BMS-345541.

dot

G start Start: Solid BMS-345541 weigh 1. Weigh Compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot 4. Aliquot for Single Use stock_solution->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw dilute 7. Dilute in Pre-warmed Aqueous Medium thaw->dilute working_solution Final Working Solution dilute->working_solution end End: Add to Cells working_solution->end

Caption: Experimental workflow for preparing BMS-345541 solutions.

References

How to dissolve BMS-345541 in DMSO for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-345541, focusing on its dissolution in DMSO for the preparation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing BMS-345541 stock solutions?

A1: The recommended solvent for preparing stock solutions of BMS-345541 is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).

Q2: What is the solubility of BMS-345541 in DMSO?

A2: The solubility of BMS-345541 in DMSO has been reported to be as high as 51 mg/mL (199.74 mM), although values around 9 mg/mL (35.24 mM) are also commonly cited.[1][2] It is important to use fresh, anhydrous DMSO, as moisture absorption can reduce the solubility of the compound.[1]

Q3: What are the recommended concentrations for stock solutions?

A3: For most in vitro cell-based assays, stock solutions are typically prepared at concentrations of 5 mM, 10 mM, or 20 mM in DMSO.

Q4: How should I store the BMS-345541 stock solution?

A4: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or longer).[3] Always refer to the manufacturer's specific recommendations.

Q5: What is the mechanism of action of BMS-345541?

A5: BMS-345541 is a highly selective inhibitor of the IκB kinase (IKK) catalytic subunits, IKK-1 and IKK-2.[5][6] By inhibiting IKK, it prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the activation and nuclear translocation of the transcription factor NF-κB.[7][8] This ultimately inhibits the expression of NF-κB target genes involved in inflammation and cell survival.[7]

Troubleshooting Guide

Q1: I've added DMSO to the BMS-345541 powder, but it's not dissolving completely. What should I do?

A1: If you observe incomplete dissolution, you can try the following troubleshooting steps:

  • Vortexing: Vortex the solution for several minutes to facilitate dissolution.[1]

  • Sonication: Sonicate the tube in a water bath for a few minutes.[1][9]

  • Gentle Warming: Gently warm the solution in a 37°C water bath.[1] Be cautious, as excessive heat may degrade the compound.

  • Fresh DMSO: Ensure you are using anhydrous (dry) DMSO from a freshly opened bottle. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of compounds.[10]

Q2: My BMS-345541 stock solution was clear, but a precipitate formed when I diluted it into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in DMSO.[1] Here are some strategies to mitigate this:

  • Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous medium, perform one or more intermediate dilutions in DMSO to lower the concentration before the final dilution into the aqueous solution.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to minimize both toxicity and precipitation.[3]

  • Pre-warming Medium: Pre-warm the cell culture medium to 37°C before adding the diluted compound.

  • Rapid Mixing: Add the compound solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

Q3: Can I filter-sterilize my BMS-345541 stock solution in DMSO?

A3: While DMSO itself is bactericidal, if you need to ensure the sterility of your stock solution, you can filter it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE or nylon membrane).

Quantitative Data Summary

ParameterValueNotes
Molecular Weight 255.32 g/mol
Solubility in DMSO 9 - 51 mg/mL (35.24 - 199.74 mM)[1][2]Use of fresh, anhydrous DMSO is recommended.
Recommended Stock Concentration 5 mM, 10 mM, 20 mMDependent on experimental requirements.
Storage of Stock Solution -20°C (1 month) or -80°C (≥6 months)[3]Aliquot to avoid repeated freeze-thaw cycles.
Final DMSO Concentration in Assay < 0.5%[3]To avoid cellular toxicity and precipitation.

Experimental Protocol: Preparation of a 10 mM BMS-345541 Stock Solution in DMSO

Materials:

  • BMS-345541 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculation:

    • The molecular weight of BMS-345541 is 255.32 g/mol .

    • To prepare a 10 mM stock solution, you will need 2.5532 mg of BMS-345541 for every 1 mL of DMSO.

    • Calculation: 0.010 mol/L * 255.32 g/mol = 2.5532 g/L = 2.5532 mg/mL

  • Weighing:

    • Accurately weigh out the desired amount of BMS-345541 powder in a sterile microcentrifuge tube. For example, weigh 2.55 mg for a 1 mL stock.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the BMS-345541 powder.

    • Vortex the tube for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Aliquoting and Storage:

    • Once the BMS-345541 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow Experimental Workflow for BMS-345541 Stock Solution Preparation start Start calculate Calculate Mass of BMS-345541 start->calculate weigh Weigh BMS-345541 Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm to Dissolve add_dmso->dissolve check_solubility Is Solution Clear? dissolve->check_solubility aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes troubleshoot Troubleshoot: - Use Fresh DMSO - More Vortexing/  Sonication check_solubility->troubleshoot No store Store at -20°C or -80°C aliquot->store end End store->end troubleshoot->dissolve

Caption: Workflow for preparing BMS-345541 stock solution in DMSO.

signaling_pathway BMS-345541 Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Stimuli (e.g., TNF-α, LPS) ikk IKK Complex (IKK-1, IKK-2) stimuli->ikk ikb_nfkb IκBα - NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylation bms BMS-345541 bms->ikk p_ikb P-IκBα ikb_nfkb->p_ikb nfkb NF-κB (Active) ikb_nfkb->nfkb NF-κB released ub_p_ikb Ubiquitinated P-IκBα p_ikb->ub_p_ikb Ubiquitination proteasome Proteasomal Degradation ub_p_ikb->proteasome proteasome->ikb_nfkb IκBα degraded nfkb_nuc NF-κB nfkb->nfkb_nuc Nuclear Translocation dna DNA nfkb_nuc->dna gene_transcription Target Gene Transcription (Inflammation, Survival) dna->gene_transcription

Caption: Inhibition of the NF-κB signaling pathway by BMS-345541.

References

Potential off-target effects of BMS-345541 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential in vitro off-target effects of BMS-345541, a selective inhibitor of IκB kinase (IKK).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BMS-345541?

A1: BMS-345541 is a highly selective allosteric inhibitor of the catalytic subunits of IκB kinase (IKK), with a preference for IKKβ (IKK-2) over IKKα (IKK-1).[1][2][3]

Q2: What are the known IC50 values for BMS-345541 against its primary targets?

A2: In cell-free assays, the IC50 values for BMS-345541 are approximately 0.3 µM for IKKβ and 4.0 µM for IKKα.[2][3] In cellular assays, it inhibits the stimulated phosphorylation of IκBα with an IC50 of approximately 4 µM.[2]

Q3: Has BMS-345541 been screened against other kinases?

A3: Yes, BMS-345541 was evaluated against a panel of 15 other kinases and showed no inhibitory activity.[2] However, the specific identities of these 15 kinases are not detailed in the primary literature.

Q4: Are there any known off-target effects of BMS-345541 on other signaling pathways?

A4: Studies have shown that BMS-345541 does not affect the phosphorylation of c-Jun and STAT3, nor does it inhibit the activation of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP K2) in cells, indicating its selectivity for the NF-κB pathway.[2]

Q5: Does BMS-345541 have any reported effects on the cell cycle?

A5: Yes, BMS-345541 has been observed to affect multiple mitotic cell cycle transitions, including entry into mitosis, progression from prometaphase to anaphase, and cytokinesis. However, in vitro kinase assays suggest these effects are not due to direct inhibition of key mitotic kinases such as Cdk1, Aurora A, Aurora B, Plk1, or NEK2.[4][5] These findings suggest a potential role for IKK in cell cycle regulation.[4][5]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with BMS-345541.

Observed Problem Potential Cause Suggested Solution
No inhibition of NF-κB activity at expected concentrations. 1. Compound degradation: BMS-345541 may have degraded due to improper storage or handling. 2. Inactive compound: The batch of BMS-345541 may be inactive. 3. Cell permeability issues: The compound may not be efficiently entering the cells being used. 4. Assay conditions: The experimental setup may not be optimal for detecting inhibition.1. Storage and Handling: Ensure the compound is stored as a stock solution in DMSO at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. 2. Confirm Activity: Test the compound in a well-established positive control assay, such as a cell-free IKKβ kinase assay or a TNF-α stimulated NF-κB reporter assay in a responsive cell line (e.g., THP-1). 3. Verify Permeability: While BMS-345541 is generally cell-permeable, consider using a positive control inhibitor with known cell permeability in your specific cell type. 4. Optimize Assay: Review and optimize assay parameters such as cell density, stimulation time, and compound incubation time.
Unexpected cell toxicity or apoptosis. 1. High compound concentration: The concentration of BMS-345541 used may be too high for the specific cell line. 2. Off-target effects (non-kinase related): Although highly selective against other kinases, at high concentrations, unforeseen off-target effects could lead to toxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line. 2. Lower Concentration: Use the lowest effective concentration of BMS-345541 that inhibits NF-κB signaling. 3. Solvent Control: Ensure the final concentration of the solvent in your experimental and control wells is identical and non-toxic to your cells.
Variability in experimental results. 1. Inconsistent compound concentration: Inaccurate pipetting or serial dilutions. 2. Cell culture variability: Differences in cell passage number, density, or health. 3. Inconsistent stimulation: Variation in the concentration or application of the NF-κB stimulus (e.g., TNF-α, LPS).1. Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of solutions. 2. Standardize Cell Culture: Use cells within a consistent passage number range, seed at a uniform density, and ensure cells are healthy and in the exponential growth phase. 3. Consistent Stimulation: Prepare and apply the stimulus consistently across all experiments.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of BMS-345541.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (µM)Assay Type
IKKβ (IKK-2)0.3Cell-free
IKKα (IKK-1)4.0Cell-free

Table 2: Cellular Activity

Cellular ProcessIC50 (µM)Cell Line
Stimulated IκBα Phosphorylation~4THP-1
LPS-stimulated Cytokine Production1 - 5THP-1

Table 3: Kinase Selectivity Profile

KinaseActivity
Panel of 15 unspecified kinasesNo inhibition
Cdk1No direct inhibition
Aurora ANo direct inhibition
Aurora BNo direct inhibition
Plk1No direct inhibition
NEK2No direct inhibition

Experimental Protocols

Protocol 1: In Vitro IKKβ Kinase Assay

This protocol is a general guideline for a cell-free kinase assay to determine the inhibitory activity of BMS-345541.

Materials:

  • Recombinant human IKKβ

  • IKK substrate (e.g., GST-IκBα peptide)

  • BMS-345541

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

  • 96-well plates

  • Phosphocellulose paper or other detection reagents

Procedure:

  • Prepare serial dilutions of BMS-345541 in kinase assay buffer.

  • In a 96-well plate, add the diluted BMS-345541 or vehicle control (DMSO).

  • Add the IKKβ enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Prepare a substrate mix containing the IKK substrate and ATP (radiolabeled or unlabeled).

  • Initiate the kinase reaction by adding the substrate mix to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Detect the phosphorylated substrate using an appropriate method (e.g., autoradiography for ³²P or a specific antibody for non-radioactive methods).

  • Calculate the percent inhibition for each BMS-345541 concentration and determine the IC50 value.

Visualizations

Canonical NF-κB Signaling Pathway and BMS-345541 Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor 1. Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex 2. Activation IKB_NFkB IκB-NF-κB Complex IKK_complex->IKB_NFkB 3. Phosphorylation of IκB IKB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocation IKB_NFkB->NFkB 4. IκB Degradation BMS345541 BMS-345541 BMS345541->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA 6. DNA Binding Gene_expression Gene Expression (Inflammation, Survival) DNA->Gene_expression 7. Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of BMS-345541.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: Hypothesis of Off-Target Effect kinase_panel In Vitro Kinase Panel Screening (Broad Panel of Kinases) start->kinase_panel cell_based_phospho Cell-Based Phospho-Protein Analysis (e.g., Western Blot, Phospho-Proteomics) start->cell_based_phospho data_analysis Data Analysis: Identify Potential Off-Targets kinase_panel->data_analysis cell_based_phospho->data_analysis validation Validate Hits: - In Vitro Kinase Assays - Cellular Target Engagement Assays data_analysis->validation conclusion Conclusion: Confirm or Refute Off-Target Effect validation->conclusion

Caption: Workflow for identifying and validating potential off-target effects of a kinase inhibitor.

Troubleshooting Logic for Unexpected Cellular Phenotypes

Troubleshooting_Logic start Unexpected Cellular Phenotype Observed with BMS-345541 check_on_target Is NF-κB Signaling Inhibited as Expected? start->check_on_target on_target_yes Yes check_on_target->on_target_yes Yes on_target_no No check_on_target->on_target_no No off_target_hypothesis Hypothesize Off-Target Effect or IKK-Dependent, NF-κB-Independent Pathway Involvement on_target_yes->off_target_hypothesis troubleshoot_activity Troubleshoot Compound Activity and Assay Conditions (See Troubleshooting Guide) on_target_no->troubleshoot_activity literature_search Literature Search for Similar Phenotypes with IKK Inhibition off_target_hypothesis->literature_search off_target_screen Perform Off-Target Screening (Kinase Panel, etc.) off_target_hypothesis->off_target_screen conclusion Draw Conclusion Based on Further Experiments literature_search->conclusion off_target_screen->conclusion

References

Troubleshooting inconsistent results with BMS-345541

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with the IKK inhibitor, BMS-345541.

Troubleshooting Guide: Inconsistent Results with BMS-345541

This guide is designed in a question-and-answer format to directly address specific issues you might encounter, helping you to achieve more reliable and reproducible data.

Question 1: I am observing high variability in the inhibition of NF-κB activation between my experiments. What are the likely causes and solutions?

Answer: High variability is a common challenge and can often be traced back to subtle inconsistencies in experimental setup. Here are the primary factors to consider:

  • Cell Health and Density: The physiological state of your cells is paramount. Cells that are overly confluent, stressed, or not in the logarithmic growth phase can exhibit altered NF-κB signaling and inconsistent responses to inhibitors.

    • Solution: Ensure you are using healthy, low-passage cells. Plate cells at a consistent density across all experiments and aim for 70-80% confluency at the time of treatment.

  • Inhibitor Preparation and Storage: BMS-345541, like many small molecules, can degrade if not handled properly.

    • Solution: Prepare single-use aliquots of your stock solution in anhydrous DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, ensure the inhibitor is fully dissolved before adding it to your cell culture media.

  • Inconsistent Incubation Times: The timing of inhibitor pre-incubation and agonist stimulation is critical for reproducible results.

    • Solution: Standardize your pre-incubation time with BMS-345541 (typically 1-2 hours) before adding your NF-κB stimulus (e.g., TNF-α, LPS). The duration of agonist stimulation should also be precisely controlled.

  • Serum Interference: Components within fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.

    • Solution: If your protocol allows, consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period. If you must use serum, ensure the concentration is consistent across all experiments.

Question 2: I am observing unexpected cytotoxicity or what appear to be off-target effects at my desired inhibitory concentration. How can I mitigate this?

Answer: Distinguishing between specific NF-κB inhibition and off-target effects is crucial for accurate data interpretation.

  • Determine the Optimal Concentration: The effective and non-toxic concentration of BMS-345541 is highly cell-type dependent.

    • Solution: Always perform a dose-response curve for your specific cell line. This will allow you to determine the IC50 for NF-κB inhibition and identify the concentration at which cytotoxicity becomes a confounding factor.

  • Perform Concurrent Viability Assays: It is essential to monitor cell health in parallel with your primary experiment.

    • Solution: Use a reliable cell viability assay (e.g., MTT, CellTiter-Glo®) to assess the health of your cells at various concentrations of BMS-345541. This will help you to select a concentration that effectively inhibits NF-κB without inducing significant cell death.

  • Consider Off-Target Kinase Inhibition: While BMS-345541 is highly selective for IKKα and IKKβ, at higher concentrations, the risk of off-target effects on other kinases increases.[1][2] Some studies have also pointed to potential effects on mitotic cell cycle transitions, which may be independent of direct inhibition of mitotic kinases but could be a downstream consequence of IKK inhibition.[3]

    • Solution: Use the lowest effective concentration of BMS-345541 as determined by your dose-response experiments. Review literature for known off-target effects and consider using a structurally different IKK inhibitor as a control to confirm that your observed phenotype is due to IKK inhibition.

Question 3: My NF-κB reporter assay is giving inconsistent or weak signals after treatment with BMS-345541. How can I optimize this?

Answer: A weak or inconsistent signal in a reporter assay can be due to several factors, from transfection efficiency to the assay protocol itself.

  • Suboptimal Transfection Efficiency: If you are using a transiently transfected reporter, variability in transfection efficiency will lead to inconsistent results.

    • Solution: Optimize your transfection protocol for your specific cell line. Consider using a stable cell line expressing the NF-κB reporter for more consistent results. Always include a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[4]

  • Inappropriate Assay Window: The timing of agonist stimulation and measurement of the reporter signal is critical.

    • Solution: For inhibition assays, a typical protocol involves pre-treating with BMS-345541 for 1-2 hours, followed by stimulation with an agonist for 6-24 hours before reading the luciferase signal.[5][6] You may need to optimize this time course for your specific experimental setup.

  • Cell Lysis and Reagent Issues: Incomplete cell lysis or degraded luciferase reagents can lead to a weak signal.

    • Solution: Ensure your lysis buffer is compatible with your cells and that you are achieving complete lysis. Use fresh luciferase assay reagents and ensure they are brought to room temperature before use as per the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of BMS-345541? A: BMS-345541 is a highly selective, allosteric inhibitor of the catalytic subunits of IκB kinase (IKK), IKKα and IKKβ.[1][7] It binds to a site distinct from the ATP-binding pocket, preventing the phosphorylation of IκBα.[1] This action blocks the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and inhibiting the transcription of NF-κB target genes.

Q: What are the IC50 values for BMS-345541? A: In cell-free assays, the IC50 of BMS-345541 is approximately 0.3 µM for IKKβ and 4.0 µM for IKKα.[1]

Q: What is the recommended solvent and storage for BMS-345541? A: BMS-345541 should be dissolved in anhydrous DMSO to prepare a stock solution. To maintain stability, it is recommended to create single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q: What is a typical working concentration for BMS-345541 in cell culture? A: A common starting range for in vitro experiments is 1-10 µM. However, the optimal concentration is highly dependent on the cell line and experimental conditions. A dose-response experiment is strongly recommended to determine the ideal concentration for your specific application.

Quantitative Data Summary

ParameterValueCell Type/Assay Condition
IC50 (IKKβ) 0.3 µMCell-free kinase assay
IC50 (IKKα) 4.0 µMCell-free kinase assay
Inhibition of IκBα Phosphorylation (IC50) ~4 µMTHP-1 cells
Inhibition of LPS-induced Cytokines 1-5 µMTHP-1 cells
Typical In Vitro Working Concentration 1-10 µMVarious cell lines
Solubility in DMSO ≥ 100 mM

Experimental Protocols

Protocol 1: Determining the IC50 of BMS-345541 using an NF-κB Luciferase Reporter Assay

Objective: To determine the concentration of BMS-345541 that causes 50% inhibition of NF-κB activation in a given cell line.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing an NF-κB-luciferase reporter

  • BMS-345541 stock solution (10 mM in DMSO)

  • TNF-α (or other NF-κB agonist)

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Methodology:

  • Cell Plating: Seed the NF-κB reporter cells in a 96-well plate at a density that will ensure they are ~80% confluent at the time of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of BMS-345541 in complete medium. A typical starting range would be from 20 µM down to 0.01 µM. Include a vehicle control (DMSO at the same final concentration).

  • Inhibitor Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared BMS-345541 dilutions or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.

  • Agonist Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.

  • Luciferase Assay: Allow the plate to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (unstimulated control) from all readings. Plot the normalized luminescence against the log of the BMS-345541 concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To assess the cytotoxicity of BMS-345541 on a given cell line.

Materials:

  • Cell line of interest

  • BMS-345541 stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 96-well clear tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BMS-345541 (same concentration range as your primary assay) and a vehicle control.

  • Incubation: Incubate for the same duration as your primary experiment (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability at each concentration.

Visualizations

NF_kB_Pathway_Inhibition Mechanism of NF-κB Inhibition by BMS-345541 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor Binds IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates BMS345541 BMS-345541 BMS345541->IKK_Complex Inhibits NFkB NF-κB pIkB p-IκB NFkB_active Active NF-κB NFkB->NFkB_active Released Proteasome Proteasome pIkB->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Initiates

Caption: BMS-345541 allosterically inhibits the IKK complex.

Troubleshooting_Workflow Troubleshooting Workflow for BMS-345541 Experiments Start Inconsistent Experimental Results Check_Reagents Verify Reagent Integrity - BMS-345541 aliquoted? - Stored correctly? - Agonist activity? Start->Check_Reagents Check_Cells Assess Cell Culture Conditions - Consistent cell density? - Healthy morphology? - Low passage number? Start->Check_Cells Check_Protocol Review Protocol Execution - Standardized incubation times? - Consistent serum concentration? Start->Check_Protocol Perform_QC Perform QC Experiments Check_Reagents->Perform_QC Check_Cells->Perform_QC Check_Protocol->Perform_QC Dose_Response Run Dose-Response Curve (IC50 determination) Perform_QC->Dose_Response Viability_Assay Run Parallel Viability Assay (e.g., MTT) Perform_QC->Viability_Assay Is_Toxic Cytotoxicity Observed at Effective Concentration? Dose_Response->Is_Toxic Viability_Assay->Is_Toxic Lower_Concentration Optimize to Lower, Non-Toxic Concentration Is_Toxic->Lower_Concentration Yes Proceed Proceed with Optimized Protocol Is_Toxic->Proceed No Lower_Concentration->Proceed Consult Consult Technical Support with QC Data Proceed->Consult Still Inconsistent

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Optimizing BMS-345541 dosage to minimize toxicity in mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective and safe use of BMS-345541 in murine experimental models. Our goal is to help you optimize your experimental design to achieve reliable results while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-345541?

A1: BMS-345541 is a highly selective, allosteric inhibitor of IκB kinase (IKK), with greater potency for IKK-β (IKK-2) over IKK-α (IKK-1).[1][2] By inhibiting IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the activation and nuclear translocation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which is a key regulator of inflammatory and immune responses, cell survival, and proliferation.[1][2]

Q2: What is a typical dose range for BMS-345541 in mice?

A2: The effective dose of BMS-345541 in mice can vary depending on the disease model and administration route. Oral administration is common, with doses ranging from 10 mg/kg to 100 mg/kg administered daily.[3][4] For instance, in a melanoma xenograft model, oral doses of 10, 25, and 75 mg/kg were shown to be effective in a dose-dependent manner.[3]

Q3: What is the most common route of administration for BMS-345541 in mice?

A3: Oral gavage is the most frequently reported route of administration for BMS-345541 in mice, demonstrating good bioavailability and systemic effects.[1][2][3] Intraperitoneal (i.p.) injection is also a viable option.

Q4: What are the known toxicities of BMS-345541 in mice?

A4: The most consistently reported toxicity associated with BMS-345541 administration in mice is dose-dependent weight loss.[3] In a study on melanoma-bearing mice, daily oral doses of 10, 25, and 75 mg/kg resulted in average body weight losses of 5%, 9%, and 14%, respectively, over a 21-day treatment period.[3] Researchers should carefully monitor the body weight and overall health of the animals throughout the study.

Q5: What vehicle can be used to prepare BMS-345541 for oral administration?

A5: While the specific vehicle can vary between studies, a common and effective vehicle for oral gavage of small molecules in mice is a suspension in a solution of 0.5% methylcellulose (B11928114) and 0.05% Tween 80 in sterile water. It is recommended to prepare the dosing solution fresh daily.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Weight Loss in Mice (>15%) The dose of BMS-345541 may be too high for the specific mouse strain or experimental conditions.- Consider reducing the dosage. A dose-response study is recommended to find the optimal balance between efficacy and toxicity. - Decrease the frequency of administration (e.g., from daily to every other day). - Ensure adequate nutrition and hydration. Provide supplemental food and hydration sources if necessary. - Monitor animal health closely and establish clear endpoints for humane euthanasia if severe toxicity is observed.
Variable or Lack of Efficacy - Improper Drug Formulation or Administration: The compound may not be properly suspended or fully administered. - Insufficient Dosage: The dose may be too low to achieve a therapeutic effect in your model. - Timing of Administration: The dosing schedule may not be optimal for the disease progression.- Formulation: Ensure BMS-345541 is homogenously suspended in the vehicle before each administration. Vortexing the suspension immediately before drawing it into the syringe is recommended. - Administration: Confirm proper oral gavage technique to ensure the full dose reaches the stomach.[5] - Dosage: If toxicity is not a concern, consider a dose-escalation study to determine if a higher dose improves efficacy. - Timing: Initiate treatment at a relevant time point in your disease model. For prophylactic studies, start before disease onset. For therapeutic studies, begin after disease establishment.
Signs of Distress During or After Oral Gavage (e.g., coughing, difficulty breathing) Improper gavage technique, leading to aspiration of the compound into the lungs or esophageal injury.- Technique Review: Ensure all personnel are properly trained in oral gavage techniques. The gavage needle should be the correct size for the mouse and inserted gently and correctly.[6][7] - Animal Restraint: Proper restraint is crucial to prevent movement and injury during the procedure.[8] - Observation: Monitor the animal for at least 5-10 minutes post-gavage for any signs of immediate distress.[5] If aspiration is suspected, provide supportive care and consult with a veterinarian.

Data Presentation

Table 1: Summary of BMS-345541 Dosage and Toxicity in Murine Models

Disease Model Mouse Strain Route of Administration Dosage Regimen Observed Efficacy Reported Toxicity Reference
MelanomaNude MiceOral Gavage10, 25, 75 mg/kg, dailyDose-dependent inhibition of tumor growth (up to 86% at 75 mg/kg).[3]Average body weight loss of 5%, 9%, and 14% at 10, 25, and 75 mg/kg, respectively.[3][3]
Breast CancerNSG MiceIntraperitonealNot specifiedStatistically significant decrease in tumor volume and prolonged survival.[4]Not specified[4]
SepsisC57BL/6Intraperitoneal10 mg/kgIncreased survival (91.7% vs 28.6% in vehicle).[9]Not specified[9]

Table 2: Pharmacokinetic Data for BMS-345541 in Melanoma-Bearing Nude Mice (75 mg/kg, single oral dose)

Time Post-Administration (hours) Serum Concentration (µmol/L) (Mean ± SD) Tumor Tissue Concentration (nmol/g tissue protein) (Mean ± SD)
1.56.6 ± 0.3119 ± 2.5
318 ± 1.344 ± 1.5
55.2 ± 0.1930 ± 1.0
84.1 ± 0.2229 ± 2.5
241.1 ± 0.06511 ± 0.83

Data from Huang et al., 2006.[3]

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of BMS-345541

1. Materials:

  • BMS-345541 powder
  • Vehicle: 0.5% Methylcellulose and 0.05% Tween 80 in sterile water
  • Sterile conical tubes
  • Vortex mixer
  • Analytical balance
  • Syringes (1 mL)
  • Ball-tipped oral gavage needles (18-20 gauge for adult mice)
  • Animal scale

2. Preparation of Dosing Solution (to be prepared fresh daily): a. Calculate the total amount of BMS-345541 required for the experimental group based on the desired dose (e.g., mg/kg) and the body weight of the mice. b. Weigh the precise amount of BMS-345541 powder. c. Prepare the vehicle solution. d. Add the BMS-345541 powder to the vehicle in a sterile conical tube. e. Vortex the mixture thoroughly to ensure a homogenous suspension.

3. Oral Gavage Procedure: a. Weigh each mouse immediately before dosing to calculate the exact volume to be administered. The maximum recommended gavage volume is 10 mL/kg.[5] b. Vortex the dosing suspension again immediately before drawing the calculated volume into a syringe fitted with a gavage needle. c. Restrain the mouse firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the needle.[6] d. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the needle.[7] e. The needle should slide smoothly down the esophagus. If resistance is met, withdraw the needle immediately and reposition. Do not apply force. [7] f. Once the needle is properly positioned in the stomach, administer the dose with a slow and steady depression of the syringe plunger. g. Gently remove the needle along the same path of insertion. h. Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of immediate distress.[5]

Mandatory Visualization

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKK-α, IKK-β, NEMO) Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation BMS345541 BMS-345541 BMS345541->IKK_complex Inhibition p_IκBα p-IκBα NFκB NF-κB (p50/p65) NFκB_n NF-κB (Active) NFκB->NFκB_n Nuclear Translocation IκBα_NFκB IκBα-NF-κB Complex (Inactive) IκBα_NFκB->IκBα IκBα_NFκB->NFκB Ub Ubiquitination p_IκBα->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NFκB Release DNA DNA NFκB_n->DNA Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Caption: NF-κB signaling pathway and the inhibitory action of BMS-345541.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation Prepare BMS-345541 Suspension Animal_Prep Weigh Mouse and Calculate Dose Formulation->Animal_Prep Restraint Properly Restrain Mouse Animal_Prep->Restraint Gavage Administer via Oral Gavage Restraint->Gavage Post_Admin Monitor for Immediate Adverse Effects Gavage->Post_Admin Daily_Checks Daily Monitoring: - Body Weight - Clinical Signs Post_Admin->Daily_Checks Efficacy Assess Efficacy (e.g., Tumor Volume) Daily_Checks->Efficacy Endpoint Humane Endpoint Daily_Checks->Endpoint Efficacy->Endpoint

Caption: Experimental workflow for BMS-345541 administration in mice.

References

BMS-345541 Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of BMS-345541 in cell culture media. Ensuring the stability of this selective IKK inhibitor is critical for the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of BMS-345541 in my cell culture medium a concern?

Q2: What factors can influence the stability of BMS-345541 in cell culture media?

A: Several factors can affect the stability of a compound in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can contribute to the hydrolysis or other pH-dependent degradation of the compound.

  • Temperature: Standard cell culture incubation at 37°C can accelerate the rate of chemical degradation.

  • Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can potentially interact with and degrade BMS-345541.

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases present in the serum can metabolize the compound. Furthermore, the cells themselves can metabolize the compound.

  • Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is good practice to protect stock solutions and treated cultures from excessive light exposure.

Q3: I'm observing a decrease in the expected biological effect of BMS-345541 over a multi-day experiment. Could this be a stability issue?

A: Yes, a gradual loss of activity in a long-term experiment is a common indicator of compound instability.[1] Degradation in the culture medium is a primary suspect. To confirm this, it is recommended to assess the stability of BMS-345541 in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).[1]

Q4: What is the mechanism of action of BMS-345541?

A: BMS-345541 is a highly selective inhibitor of IκB kinase (IKK), specifically targeting the IKK-1 and IKK-2 catalytic subunits.[2][3][4][5] By inhibiting IKK, BMS-345541 prevents the phosphorylation of IκBα. This, in turn, blocks the subsequent ubiquitination and proteasomal degradation of IκBα, keeping the NF-κB transcription factor sequestered in the cytoplasm and thereby inhibiting NF-κB-dependent gene transcription.[2][6][7]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Variable or inconsistent results between experiments. Degradation of BMS-345541 stock solution. Prepare fresh stock solutions of BMS-345541 regularly. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light.[1]
Precipitate forms when adding BMS-345541 to the cell culture medium. Poor aqueous solubility of the compound. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%).[1] Prepare working solutions by performing serial dilutions in pre-warmed (37°C) cell culture medium.[8] Adding the compound dropwise while gently vortexing the medium can also improve solubility.
Lower than expected potency in cellular assays. Degradation of BMS-345541 in the culture medium over the incubation period. Perform a stability study of BMS-345541 in your specific cell culture medium at 37°C over the time course of your experiment.[1][8] If significant degradation is observed, consider replenishing the compound by performing media changes at regular intervals.

Experimental Protocols

Protocol for Assessing the Stability of BMS-345541 in Cell Culture Media

This protocol provides a general method for evaluating the stability of BMS-345541 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • BMS-345541

  • High-purity solvent for stock solution (e.g., DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, low-binding microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • Organic solvent for quenching and protein precipitation (e.g., ice-cold acetonitrile (B52724) or methanol)

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of BMS-345541 (e.g., 10 mM) in a suitable solvent like DMSO. Ensure the compound is fully dissolved.

  • Spike the Media: Pre-warm your complete cell culture medium to 37°C. Dilute the BMS-345541 stock solution into the pre-warmed medium to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%).[8]

  • Aliquot Samples: Dispense the spiked media into sterile, low-binding microcentrifuge tubes or the wells of a multi-well plate, creating separate aliquots for each time point.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference point. Process this sample immediately as described in step 6.[8]

  • Incubation: Place the remaining samples in a 37°C incubator with 5% CO₂.

  • Sample Collection and Processing: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator. To stop any further degradation and precipitate proteins, add a threefold excess of an ice-cold organic solvent like acetonitrile or methanol.[8]

  • Protein Precipitation: Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a clean tube or an HPLC vial. Analyze the concentration of the parent BMS-345541 in the processed samples using a validated HPLC or LC-MS/MS method.[8]

  • Data Analysis: Calculate the percentage of BMS-345541 remaining at each time point relative to the concentration at T=0. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.[1]

Data Presentation

Table 1: Hypothetical Stability of BMS-345541 in Cell Culture Medium at 37°C

Time (Hours)BMS-345541 Remaining (%)
0100
298.5
495.2
888.7
2470.1
4855.8

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNFα / IL-1 TNFR TNFR / IL-1R TNFa->TNFR Signal IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation BMS345541 BMS-345541 BMS345541->IKK Inhibition IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene

Caption: BMS-345541 inhibits the NF-κB signaling pathway.

G A 1. Prepare 10 mM BMS-345541 Stock in DMSO B 2. Spike Pre-warmed (37°C) Cell Culture Medium to 10 µM A->B C 3. Aliquot for Time Points (0, 2, 4, 8, 24, 48h) B->C D 4. Incubate at 37°C, 5% CO₂ C->D E 5. At Each Time Point: Quench with Cold Acetonitrile D->E F 6. Centrifuge to Pellet Precipitated Proteins E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate % Remaining vs. Time=0 G->H

References

Technical Support Center: Managing BMS-345541-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects associated with the use of BMS-345541 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides practical guidance for identifying and mitigating common and potential side effects of BMS-345541 administration in animal models.

Issue 1: Weight Loss in Treated Animals

Question: We are observing significant, dose-dependent weight loss in our mice treated with BMS-345541. How should we manage this?

Answer:

Dose-dependent weight loss is a documented side effect of BMS-345541 in mice.[1] Management should focus on supportive care and careful monitoring.

Monitoring:

  • Frequency: Weigh the animals daily, preferably at the same time each day.

  • Body Condition Scoring (BCS): In addition to body weight, perform daily body condition scoring to assess the animal's overall health and fat/muscle reserves.

  • Food and Water Intake: Monitor daily food and water consumption to identify potential causes of weight loss, such as anorexia or dehydration.

Management Strategies:

  • Nutritional Support:

    • Provide highly palatable, energy-dense supplemental food, such as hydrogels or nutritional pastes.

    • Ensure easy access to food and water by placing it on the cage floor.

  • Hydration:

    • If dehydration is suspected, administer subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) as per veterinary guidance.

  • Dose Adjustment:

    • If weight loss exceeds 15-20% of the baseline body weight, or if there are other signs of distress, consider a dose reduction or temporary cessation of treatment in consultation with the study director and veterinarian.

  • Environmental Enrichment:

    • Provide nesting material and ensure appropriate cage temperatures to reduce stress and metabolic demands.

Issue 2: Potential for Gastrointestinal (GI) Toxicity

Question: Although not explicitly documented for BMS-345541, we are concerned about potential gastrointestinal side effects, as seen with other kinase inhibitors. What signs should we look for and how can we manage them?

Answer:

While specific GI toxicity data for BMS-345541 is limited, it is prudent to monitor for such effects based on the broader class of kinase inhibitors.

Signs to Monitor:

  • Diarrhea: Observe for changes in fecal consistency and frequency.

  • Dehydration: Check for skin tenting, sunken eyes, and reduced urine output.

  • Reduced Fecal Output: This could indicate anorexia or constipation.

  • Changes in Appearance: Look for a ruffled coat or hunched posture, which can indicate abdominal discomfort.

Management Strategies:

  • Supportive Care:

    • For diarrhea, ensure adequate hydration with subcutaneous fluids.

    • Anti-diarrheal medications may be considered, but only under veterinary supervision, as they can sometimes worsen certain conditions.

  • Dietary Modifications:

    • Provide a soft, easily digestible diet.

  • Dose Interruption:

    • If severe GI signs develop, a temporary interruption of BMS-345541 administration may be necessary to allow for recovery.

Issue 3: Potential for Hematological Side Effects

Question: What is the likelihood of hematological toxicity with BMS-345541, and how should we monitor for it?

Answer:

Monitoring Plan:

  • Baseline and Follow-up Bloodwork:

    • Collect a baseline blood sample before the start of the study.

    • Perform complete blood counts (CBCs) at regular intervals during the study (e.g., weekly or bi-weekly) and at termination.

  • Key Parameters to Watch:

    • Anemia: Decreased red blood cell count, hemoglobin, and hematocrit.

    • Neutropenia: Reduced neutrophil count, which can increase susceptibility to infection.

    • Thrombocytopenia: Low platelet count, which can lead to bleeding.

Management Strategies:

  • Supportive Care:

    • In cases of severe anemia, a blood transfusion may be required.

    • For severe neutropenia, prophylactic antibiotics may be considered to prevent infections. These interventions should be guided by a veterinarian.

  • Dose Modification:

    • Significant hematological abnormalities may necessitate a reduction in the BMS-345541 dose or a temporary halt in treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-345541?

A1: BMS-345541 is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), particularly IKK-β.[2][3] By inhibiting IKK, it blocks the phosphorylation of IκBα, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB.[2][3] NF-κB plays a crucial role in inflammation, cell survival, and proliferation, making its inhibition a target for various diseases, including cancer and inflammatory disorders.

Q2: What is a typical vehicle for in vivo administration of BMS-345541?

A2: While specific formulation details are not always provided in publications, a common approach for administering similar small molecule inhibitors in preclinical studies involves creating a suspension or solution suitable for oral gavage or intraperitoneal injection. A frequently used vehicle for oral administration is a mixture of sterile water with a small percentage of a surfactant like Tween 80 to aid in solubilization. For any in vivo study, it is critical to perform vehicle-only controls to assess any effects of the administration vehicle itself.

Q3: Are there any known organ-specific toxicities for BMS-345541?

A3: Published preclinical studies on BMS-345541 have not detailed specific organ toxicities. The most consistently reported side effect is dose-dependent weight loss.[1] However, based on the mechanism of IKK inhibition and findings with other IKK inhibitors, it is advisable to monitor for potential liver and intestinal effects.[4] Routine histopathological examination of major organs at the end of a study is recommended to identify any potential target organ toxicity.

Q4: How should we establish a humane endpoint for our study with BMS-345541?

A4: Humane endpoints should be established prior to the start of the study and should be in accordance with your institution's animal care and use committee (IACUC) guidelines. For studies involving BMS-345541, humane endpoints should include:

  • Weight Loss: A defined percentage of body weight loss (e.g., >20%) that triggers euthanasia.

  • Body Condition Score: A BCS below a certain threshold (e.g., 1 or 1.5).

  • Clinical Signs: Severe lethargy, non-responsiveness, inability to access food or water, persistent and severe diarrhea, or other signs of significant distress.

  • Tumor Burden (if applicable): In oncology studies, tumor size should not exceed a predetermined limit that impacts the animal's well-being.

Data Presentation

Table 1: Dose-Dependent Weight Loss in Mice Treated with BMS-345541

Dosage of BMS-345541 (mg/kg)Average Body Weight Loss (%)
0 (Vehicle)3
105
259
7514

Data summarized from a study in melanoma tumor-bearing mice.[1]

Experimental Protocols

Protocol 1: Monitoring and Management of Weight Loss in Mice

  • Baseline Measurement: Record the body weight and body condition score (BCS) of each mouse for 3 consecutive days before the first dose of BMS-345541 to establish a stable baseline.

  • Daily Monitoring:

    • Weigh each mouse daily at a consistent time.

    • Perform a visual and tactile assessment to determine the BCS (on a scale of 1-5).

    • Visually inspect the animal for any clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy).

    • Measure and record daily food and water consumption per cage.

  • Intervention Thresholds:

    • Nutritional Support: If an animal loses more than 10% of its baseline body weight, provide supplemental nutrition (e.g., a highly palatable, energy-dense gel or paste) on the cage floor.

    • Hydration Support: If signs of dehydration are observed (e.g., skin tenting), administer 1-2 mL of sterile 0.9% saline subcutaneously.

    • Dose Modification/Cessation: If an animal's body weight loss exceeds 15-20% of baseline, or if the BCS drops to 1.5 or below, consult with the study director and veterinarian to consider a dose reduction or temporary cessation of treatment.

    • Humane Endpoint: Euthanize any animal that meets the pre-defined humane endpoints for the study.

  • Record Keeping: Meticulously document all observations, measurements, and interventions for each animal.

Mandatory Visualization

BMS-345541_Signaling_Pathway BMS-345541 Mechanism of Action cluster_nucleus Cell Nucleus Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Pro-inflammatory_Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates BMS-345541 BMS-345541 BMS-345541->IKK_Complex Inhibits p-IκBα p-IκBα (Phosphorylated) IκBα->p-IκBα Proteasomal_Degradation Proteasomal Degradation p-IκBα->Proteasomal_Degradation NF-κB NF-κB (p50/p65) Proteasomal_Degradation->NF-κB Releases NF-κB->IκBα Bound in cytoplasm Gene_Transcription Gene Transcription (Inflammation, Cell Survival) NF-κB->Gene_Transcription Translocates and Activates Nucleus Nucleus

Caption: Mechanism of action of BMS-345541 in the NF-κB signaling pathway.

Experimental_Workflow_Side_Effect_Management Workflow for Managing Side Effects Start Start Daily_Monitoring Daily Monitoring: - Body Weight - Body Condition Score - Clinical Signs - Food/Water Intake Start->Daily_Monitoring Adverse_Event_Observed Adverse Event Observed? Daily_Monitoring->Adverse_Event_Observed Supportive_Care Provide Supportive Care: - Nutritional Support - Hydration Adverse_Event_Observed->Supportive_Care Yes No_Adverse_Event Continue Dosing and Monitoring Adverse_Event_Observed->No_Adverse_Event No Dose_Modification Consider Dose Modification: - Reduction - Interruption Supportive_Care->Dose_Modification Continue_Monitoring Continue Daily Monitoring Dose_Modification->Continue_Monitoring Humane_Endpoint_Met Humane Endpoint Met? Continue_Monitoring->Humane_Endpoint_Met Humane_Endpoint_Met->Daily_Monitoring No End_Study_for_Animal End Study for Animal Humane_Endpoint_Met->End_Study_for_Animal Yes No_Adverse_Event->Daily_Monitoring

Caption: Experimental workflow for the daily monitoring and management of side effects.

References

Impact of BMS-345541 on unrelated signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BMS-345541

This guide provides troubleshooting information and frequently asked questions for researchers using BMS-345541, a selective inhibitor of IκB kinase (IKK).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-345541?

A1: BMS-345541 is a potent and highly selective allosteric inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-1 (IKKα) and IKK-2 (IKKβ).[1][2] It binds to an allosteric site on these enzymes, rather than the ATP-binding site, to prevent the phosphorylation of IκBα.[1][3] This inhibition blocks the subsequent ubiquitination and degradation of IκBα, thereby preventing the nuclear translocation and activation of the NF-κB transcription factor.[1][3]

Q2: How selective is BMS-345541 for IKK over other kinases?

A2: BMS-345541 demonstrates high selectivity for IKK. It shows significantly greater potency for IKK-2 over IKK-1.[1][4] In a kinase panel screen, the compound did not inhibit 15 other kinases, indicating a narrow target profile.[1][2][3] Furthermore, studies have shown that BMS-345541 does not affect other major signaling pathways, such as those involving c-Jun and STAT3 phosphorylation or the activation of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP K2).[1][5]

Q3: My experiment shows changes in apoptosis-related proteins after treatment with BMS-345541. Is this a direct, off-target effect on the apoptosis pathway?

A3: The induction of apoptosis is a known downstream consequence of inhibiting the IKK/NF-κB pathway, which is the primary, on-target effect of BMS-345541.[6][7] The NF-κB pathway regulates the expression of numerous anti-apoptotic proteins (e.g., Bcl-2). By inhibiting NF-κB, BMS-345541 can downregulate these survival signals, leading to mitochondria-mediated apoptosis.[6][7] This is generally not considered an off-target effect. One study ruled out direct action on mitochondria by showing the compound did not induce cytochrome c release from isolated mitochondria.[6]

Q4: I am observing unexpected cellular effects that do not seem to be related to NF-κB. Could this be an off-target effect of BMS-345541?

A4: While BMS-345541 is highly selective, no inhibitor is completely specific, especially at high concentrations. The initial characterization showed no effect on several other major signaling pathways like c-Jun, STAT3, and MAPKAP K2.[1][5] If you observe unexpected effects, it is crucial to verify that they are not due to experimental variables and to confirm the on-target activity of the compound in your system. See the troubleshooting guide below for steps to investigate these findings.

Quantitative Data: Inhibitor Potency

The following table summarizes the reported IC50 values for BMS-345541 against its primary targets.

TargetIC50 Value (in vitro)Cell-based Potency (IκBα phosphorylation)Notes
IKK-2 (IKKβ) 0.3 µM~4 µMBMS-345541 is approximately 13-fold more selective for IKK-2 over IKK-1.[1][4]
IKK-1 (IKKα) 4 µM~4 µMThe compound binds to an allosteric site on both kinases.[1][2][4]

BMS-345541 was found to have no inhibitory activity against a panel of 15 other kinases.[1][2]

Visualizing Signaling and Experimental Workflows

Caption: Canonical NF-κB signaling pathway showing inhibition by BMS-345541.

Troubleshooting_Workflow Start Unexpected cellular effect observed with BMS-345541 Check_On_Target Step 1: Confirm On-Target Activity (e.g., Western blot for p-IκBα) Start->Check_On_Target On_Target_Yes Is NF-κB pathway inhibited as expected? Check_On_Target->On_Target_Yes Concentration Step 2: Review Concentration Is it excessively high? On_Target_Yes->Concentration Yes On_Target_No Compound may be inactive or degraded. Check stock. On_Target_Yes->On_Target_No No Downstream Consider if effect is a known downstream result of NF-κB inhibition (e.g., apoptosis) Concentration->Downstream No Lower_Conc Re-test with lower, more selective concentration range (e.g., 1-5 µM) Concentration->Lower_Conc Yes Controls Step 3: Use Negative Controls (e.g., structurally related inactive compound) Downstream->Controls Off_Target Possible off-target effect or confounding experimental variable. Conclusion Conclude investigation Off_Target->Conclusion Controls->Off_Target On_Target_No->Conclusion Lower_Conc->Conclusion

Caption: Troubleshooting workflow for unexpected results with BMS-345541.

Troubleshooting Guide

Issue 1: I'm not seeing the expected inhibition of NF-κB activity.

  • Possible Cause 1: Compound Inactivity: The compound may have degraded. Ensure it has been stored correctly (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions in an appropriate solvent like DMSO.

  • Possible Cause 2: Insufficient Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model. A typical starting range for cell-based assays is 1-10 µM.[6][8]

  • Possible Cause 3: Assay Method: Confirm that your readout for NF-κB activity is robust. The most direct method is to measure the phosphorylation of IκBα via Western blot. A decrease in phosphorylated IκBα (Ser32/36) upon stimulation (e.g., with TNFα or LPS) in the presence of BMS-345541 confirms on-target activity.

Issue 2: I'm observing effects on a signaling pathway thought to be unrelated to NF-κB (e.g., a MAPK pathway).

  • Step 1: Verify On-Target Engagement: First, confirm that BMS-345541 is inhibiting the NF-κB pathway at the concentration used. Use the Western blot protocol below to check for reduced IκBα phosphorylation. If the NF-κB pathway is not inhibited, the observed effects are unlikely to be caused by BMS-345541.

  • Step 2: Evaluate Compound Concentration: High concentrations of any inhibitor increase the risk of off-target effects. The IC50 for IKK-2 is 0.3 µM, but cellular potency is lower (~4 µM).[1][4] If you are using concentrations significantly above 10 µM, consider if a lower dose could achieve the desired IKK inhibition without the confounding effects.

  • Step 3: Use Orthogonal Approaches: To confirm that the observed phenotype is due to IKK inhibition and not a compound-specific off-target effect, use an alternative method to block the NF-κB pathway, such as a different IKK inhibitor with a distinct chemical structure or siRNA/shRNA knockdown of IKKβ or p65/RelA. If the phenotype is replicated, it is likely a true consequence of NF-κB pathway inhibition.

  • Step 4: Review Existing Data: Published data shows BMS-345541 does not affect c-Jun phosphorylation (a downstream target of the JNK/MAPK pathway) or MAPKAP K2 activation.[1][5] This makes a direct off-target effect on these pathways less likely, but not impossible in every cellular context.

Key Experimental Protocols

Protocol 1: Western Blot for IκBα Phosphorylation (On-Target Activity Check)

This protocol verifies that BMS-345541 is actively inhibiting IKK in your cell model.

  • Cell Culture and Treatment: Plate cells to be 70-80% confluent on the day of the experiment.

  • Pre-treatment: Pre-incubate cells with BMS-345541 at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Add a known NF-κB activator, such as TNFα (10 ng/mL) or LPS (1 µg/mL), and incubate for 15-30 minutes. Include an unstimulated control group.

  • Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated IκBα (e.g., Ser32) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Probe for total IκBα and a loading control (e.g., β-actin or GAPDH) on the same membrane or a parallel blot.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A successful on-target effect is demonstrated by a reduction in the p-IκBα signal in the stimulated, BMS-345541-treated samples compared to the stimulated, vehicle-treated samples.

Protocol 2: In Vitro IKK Kinase Assay

This biochemical assay directly measures the enzymatic activity of IKK and its inhibition by BMS-345541.

  • Reagents:

    • Recombinant active IKK-1 or IKK-2 enzyme.

    • Kinase substrate (e.g., a GST-IκBα peptide).

    • Kinase assay buffer.

    • ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for ADP-detection assays).[6]

    • BMS-345541 serial dilutions.

  • Reaction Setup: In a microplate, combine the IKK enzyme, kinase buffer, and varying concentrations of BMS-345541 or vehicle control. Allow pre-incubation for ~15 minutes.

  • Initiate Reaction: Add the kinase substrate and ATP to start the reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C or room temperature.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Radiometric Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Method (e.g., Transcreener® ADP² Assay): Measure the amount of ADP produced using a fluorescence-based detection reagent that specifically measures ADP over ATP.[9]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

Why are my western blot results inconsistent after BMS-345541 treatment?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results after treatment with the IKK inhibitor, BMS-345541.

Frequently Asked Questions (FAQs)

Q1: What is BMS-345541 and what is its primary target?

BMS-345541 is a highly selective, allosteric inhibitor of the IκB kinase (IKK) complex, with greater potency for IKKβ (IKK-2) over IKKα (IKK-1).[1] Its primary mechanism of action is to block the phosphorylation of IκBα, which prevents the activation of the NF-κB signaling pathway.[1]

Q2: What are the expected results in a Western blot after successful BMS-345541 treatment?

Following effective BMS-345541 treatment and subsequent stimulation of the NF-κB pathway (e.g., with TNFα or LPS), you should observe:

  • A decrease in the phosphorylation of IKKβ (at Ser177/181).

  • A significant reduction in the phosphorylation of IκBα (at Ser32/36).[2]

  • An accumulation of total IκBα protein, as its degradation is inhibited.

  • A decrease in the phosphorylation of the p65 subunit of NF-κB (at Ser536).

  • Reduced nuclear translocation of p65.

Q3: At what concentration and for how long should I treat my cells with BMS-345541?

The optimal concentration and treatment time for BMS-345541 can vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the most effective conditions for your specific model. However, published studies have shown effective inhibition of IκBα phosphorylation at concentrations ranging from 0.1 µM to 10 µM, with pre-treatment times typically ranging from 1 to 4 hours before stimulation.[3][4]

Troubleshooting Inconsistent Western Blot Results

Problem 1: No change or an increase in p-IκBα or p-p65 levels after BMS-345541 treatment.

This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause.

Potential Cause Recommended Solution
Inactive Inhibitor BMS-345541 may have degraded due to improper storage. Ensure it is stored at -20°C and protected from light. Prepare fresh stock solutions in DMSO for each experiment.
Suboptimal Concentration or Incubation Time The concentration of BMS-345541 may be too low, or the incubation time may be too short to effectively inhibit IKK activity in your specific cell line. Perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal conditions.
Cell Line Insensitivity Some cell lines may be less sensitive to BMS-345541. Verify the expression and activity of the IKK/NF-κB pathway in your cell line.
Incorrect Antibody Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of your target protein (e.g., phospho-IκBα Ser32/36).
High Basal NF-κB Activity Some cell lines, particularly cancer cells, have constitutively active NF-κB signaling. This may require a higher concentration of BMS-345541 or a longer incubation time to see a significant inhibitory effect.
Problem 2: Unexpected bands or changes in housekeeping protein levels.

Inconsistent or unexpected results can also be due to off-target effects of the inhibitor or instability of loading controls.

Potential Cause Recommended Solution
Off-Target Effects Although BMS-345541 is highly selective for IKK, at higher concentrations, off-target effects on other kinases cannot be entirely ruled out.[1] This could lead to unexpected phosphorylation events and the appearance of non-specific bands. Use the lowest effective concentration of the inhibitor determined from your dose-response experiments.
Housekeeping Protein Instability The expression of commonly used housekeeping proteins like GAPDH, β-actin, and β-tubulin can be affected by experimental conditions, including drug treatments.[5][6][7] It is crucial to validate your housekeeping protein to ensure its expression remains constant across all treatment groups. Consider using a total protein stain (e.g., Ponceau S) as an alternative loading control.[8]
Protein Degradation Kinase inhibitors can sometimes induce apoptosis or other cellular processes that lead to protein degradation.[9] Ensure that your lysis buffer contains a fresh cocktail of protease and phosphatase inhibitors. Perform a cell viability assay to assess if the inhibitor concentration used is causing significant cell death.
Antibody Cross-Reactivity The primary or secondary antibodies may be cross-reacting with other proteins, leading to the appearance of non-specific bands. Run a control lane with only the secondary antibody to check for non-specific binding.

Data Presentation: Inhibitory Concentrations of BMS-345541

The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-345541 for IKK1 and IKK2, as well as its effective concentration for inhibiting cytokine production in a cellular context.

Target IC50 / Effective Concentration Assay Condition Reference
IKK-14 µMCell-free assay[1]
IKK-20.3 µMCell-free assay[1]
LPS-stimulated cytokine production (TNFα, IL-1β, IL-8, IL-6)1-5 µMTHP-1 cells[1][10]

Experimental Protocols

Detailed Western Blot Protocol for Analyzing the NF-κB Pathway

This protocol provides a step-by-step guide for performing a Western blot to analyze the phosphorylation status of key proteins in the NF-κB pathway following BMS-345541 treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, A549, or your cell line of interest) in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with the desired concentrations of BMS-345541 (or vehicle control, e.g., DMSO) for the optimized duration (e.g., 2 hours).

  • Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., 20 ng/mL TNFα for 15-30 minutes or 1 µg/mL LPS for 30-60 minutes).

2. Cell Lysis:

  • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein and/or a validated housekeeping protein.

Visualizing Key Processes

Caption: The NF-κB signaling pathway and the inhibitory action of BMS-345541.

Western_Blot_Workflow A Cell Culture & BMS-345541 Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: A typical experimental workflow for Western blot analysis.

Troubleshooting_Tree Start Inconsistent Western Blot Results Q1 Is there a decrease in phospho-target protein? Start->Q1 A1_Yes Are there unexpected bands? Q1->A1_Yes Yes A1_No Check inhibitor activity and concentration Q1->A1_No No A2_Yes Check for off-target effects and antibody specificity A1_Yes->A2_Yes Yes A2_No Is the housekeeping protein stable? A1_Yes->A2_No No A3_Yes Results are likely reliable. Proceed with analysis. A2_No->A3_Yes Yes A3_No Validate housekeeping protein or use total protein stain A2_No->A3_No No

Caption: A decision tree for troubleshooting inconsistent Western blot results.

References

Validation & Comparative

Validating BMS-345541 Results: A Comparative Guide to IKKα and IKKβ siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Small Molecule Inhibitor and Genetic Knockdown for Targeting the NF-κB Pathway.

This guide provides a comprehensive comparison of the pharmacological inhibitor BMS-345541 with the genetic knockdown of its primary targets, IKKα (IKK1) and IKKβ (IKK2), using small interfering RNA (siRNA). The data and protocols presented herein are designed to assist researchers in validating experimental results and understanding the specific roles of IKKα and IKKβ in the NF-κB signaling cascade.

Executive Summary

BMS-345541 is a selective, allosteric inhibitor of the IκB kinase (IKK) complex, demonstrating a higher potency for IKKβ over IKKα.[1][2][3] This inhibitor has been widely used to probe the function of the canonical NF-κB pathway. To validate the specificity and on-target effects of BMS-345541, siRNA-mediated knockdown of IKKα and IKKβ serves as a crucial genetic approach. This guide outlines the comparative efficacy, experimental methodologies, and signaling pathways involved in both techniques.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the inhibitory effects of BMS-345541 and the knockdown efficiency of IKKα and IKKβ siRNA from various studies. It is important to note that the experimental conditions (e.g., cell lines, stimulation methods) may vary between the studies cited for the inhibitor and the siRNA knockdowns, warranting careful interpretation when making direct comparisons.

Table 1: Inhibitory Activity of BMS-345541

ParameterTargetValueCell Type/SystemReference
IC₅₀IKKβ (IKK2)0.3 µMCell-free assay[1][2][3]
IC₅₀IKKα (IKK1)4 µMCell-free assay[1][2][3]
IC₅₀IκBα Phosphorylation~4 µMTHP-1 cells[2]
Inhibition of NF-κB Luciferase ActivityConstitutive75% reduction at 1 µMSK-MEL-5 melanoma cells[4]
Inhibition of IKK ActivityConstitutive76% reduction at 10 µMSK-MEL-5 melanoma cells[2]

Table 2: Effects of IKKα and IKKβ siRNA Knockdown on NF-κB Signaling

siRNA TargetDownstream EffectObservationCell LineReference
IKKαp-IκBα (Ser32/36)Partial reductionUM-SCC1[5]
IKKβp-IκBα (Ser32/36)Strong reductionUM-SCC1[5]
IKKα + IKKβp-IκBα (Ser32/36)Complete inhibitionUM-SCC1[5]
IKKαNuclear RelBPreferential inhibitionUM-SCC1[5]
IKKβp100/p52 mRNA and proteinStrong inhibitionUM-SCC1[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in experimental design.

BMS-345541 Treatment Protocol

Objective: To inhibit IKK activity in cultured cells using BMS-345541.

Materials:

  • BMS-345541 (hydrochloride salt)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells of interest

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of BMS-345541 (e.g., 10 mM) in sterile DMSO. Store at -20°C.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • Thaw the BMS-345541 stock solution.

    • Prepare working concentrations by diluting the stock solution in a fresh cell culture medium. A typical final concentration range for BMS-345541 is 1-10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest BMS-345541 treatment.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of BMS-345541 or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as western blotting for phosphorylated IκBα or a reporter assay for NF-κB activity.

IKKα and IKKβ siRNA Knockdown Protocol

Objective: To specifically reduce the expression of IKKα and/or IKKβ in cultured cells using siRNA.

Materials:

  • Validated siRNA sequences for IKKα and IKKβ

  • Non-targeting (scrambled) control siRNA

  • Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Antibiotic-free cell culture medium

  • Cultured cells of interest

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.

  • siRNA-Lipofection Reagent Complex Formation:

    • For each well to be transfected, dilute the required amount of siRNA (e.g., 20 pmol) in Opti-MEM™.

    • In a separate tube, dilute the lipofection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted lipofection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the siRNA-lipofection reagent complexes to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions. The optimal incubation time should be determined empirically to achieve maximal knockdown.

  • Validation and Downstream Analysis:

    • After incubation, harvest the cells.

    • Validate the knockdown efficiency by measuring IKKα and IKKβ mRNA (by qRT-PCR) or protein (by western blot) levels.

    • Perform downstream functional assays to assess the effect of the knockdown on the NF-κB pathway.

Western Blot for IKKα, IKKβ, and Phospho-IκBα

Objective: To detect the protein levels of IKKα, IKKβ, and phosphorylated IκBα following treatment with BMS-345541 or siRNA knockdown.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-IKKα, anti-IKKβ, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated or transfected cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels between different conditions.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

NF_kappaB_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_IKK IKK Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKKb IKKβ TNFR->IKKb Canonical Pathway Activation IL1R->IKKb IKKa IKKα IkBa IκBα IKKa->IkBa Phosphorylation IKKg IKKγ (NEMO) IKKb->IkBa Phosphorylation NFkB_complex p65/p50 IkBa->NFkB_complex Inhibition Proteasome Proteasomal Degradation IkBa->Proteasome p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus Translocation Gene Gene Transcription (Inflammation, Survival) NFkB_nucleus->Gene BMS BMS-345541 BMS->IKKa Less Potent BMS->IKKb siRNAa IKKα siRNA siRNAa->IKKa siRNAb IKKβ siRNA siRNAb->IKKb

Caption: Canonical NF-κB signaling pathway with points of inhibition.

Experimental_Workflow cluster_treatment Treatment Groups cluster_knockdown Knockdown Groups cluster_analysis Downstream Analysis Control Vehicle Control (DMSO) Stimulation Stimulate (optional) e.g., TNFα, IL-1 Control->Stimulation BMS BMS-345541 BMS->Stimulation siControl Non-targeting siRNA Incubate1 Incubate (24-72h) siControl->Incubate1 siIKKa IKKα siRNA siIKKa->Incubate1 siIKKb IKKβ siRNA siIKKb->Incubate1 Cells Seed Cells Cells->Control Cells->BMS Cells->siControl Cells->siIKKa Cells->siIKKb Incubate1->Stimulation Harvest Harvest Cells Stimulation->Harvest WB Western Blot (p-IκBα, IKKα/β) Harvest->WB Reporter NF-κB Reporter Assay Harvest->Reporter qPCR qRT-PCR (IKKα/β mRNA) Harvest->qPCR

Caption: Comparative experimental workflow for BMS-345541 and siRNA.

Concluding Remarks

References

A Comparative Guide: BMS-345541 vs. Bortezomib for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent anti-cancer agents, BMS-345541 and bortezomib (B1684674), focusing on their mechanisms for inducing apoptosis in cancer cells. We present a synthesis of experimental data to highlight their differential efficacy and modes of action, offering valuable insights for preclinical and clinical research.

At a Glance: Key Differences in Apoptotic Induction

FeatureBMS-345541Bortezomib
Primary Target IκB Kinase (IKK)26S Proteasome
Apoptosis Mechanism Mitochondria-mediated, largely caspase-independentER stress and mitochondria-mediated, caspase-dependent
Key Signaling Pathway Inhibition of NF-κBInhibition of proteasome activity, leading to accumulation of pro-apoptotic factors
Reported Efficacy Demonstrated potent apoptosis induction in melanoma cellsBroad anti-tumor activity against various malignancies

Quantitative Analysis of Apoptotic Efficacy

Direct comparative studies providing head-to-head IC50 values for apoptosis induction by BMS-345541 and bortezomib in the same cancer cell lines are limited. However, data from individual and comparative studies allow for an assessment of their respective potencies.

Table 1: In Vivo Tumor Growth Inhibition in Melanoma Xenografts

Data from a study utilizing bortezomib as a control for evaluating BMS-345541 in human melanoma xenografts provides a direct comparison of their in vivo anti-tumor activity.[1]

CompoundDosageTumor Growth Inhibition (%)
BMS-34554175 mg/kg, daily86% (SK-MEL-5), 69% (A375), 67% (Hs 294T)
Bortezomib1.25 mg/kg, twice a week71% (SK-MEL-5)

Table 2: Apoptosis Induction by BMS-345541 in SK-MEL-5 Melanoma Cells

The following data illustrates the concentration-dependent induction of apoptosis by BMS-345541.[2]

BMS-345541 ConcentrationPercentage of Apoptotic Cells (%)
1 µmol/L44
10 µmol/L73
100 µmol/L87

Table 3: Caspase-3 Activity in Response to BMS-345541 in SK-MEL-5 Melanoma Cells

This table highlights the modest, though present, activation of caspase-3 by BMS-345541, suggesting a largely caspase-independent mechanism.[2]

TreatmentSpecific Caspase-3 Activity (pmol/min/µg protein)
Vehicle (DMSO)0.27 ± 0.075
10 µmol/L BMS-3455411.6 ± 0.092
10 µmol/L BMS-345541 + 50 µmol/L Z-VAD-fmk0.44 ± 0.035

Table 4: IC50 Values for Bortezomib in Various Cancer Cell Lines

While not a direct comparison, these values provide context for the apoptotic potency of bortezomib.

Cell LineCancer TypeIC50 for Cell Viability/ApoptosisReference
ANBL-6, RPMI 8226Multiple Myeloma5-10 nM (significant apoptosis induction)[3]
A2058Melanoma23.07 ± 2.41 nM[4]
U266Myeloma1.45 ± 0.06 nM[4]

Signaling Pathways and Mechanisms of Action

BMS-345541 and bortezomib induce apoptosis through distinct signaling cascades.

BMS-345541: As a selective inhibitor of IκB kinase (IKK), BMS-345541 blocks the activation of the NF-κB signaling pathway.[1][2] This inhibition leads to a decrease in the expression of anti-apoptotic proteins regulated by NF-κB. The primary mechanism of apoptosis induction is through the mitochondrial pathway, characterized by a decreased Bcl-2/Bax ratio, loss of mitochondrial membrane potential, and the release of apoptosis-inducing factor (AIF).[2] The process is largely independent of caspases.[1][2]

BMS345541_Pathway cluster_nucleus Cytoplasm BMS345541 BMS-345541 IKK IKK BMS345541->IKK inhibits Bcl2_Bax Decreased Bcl-2/Bax Ratio BMS345541->Bcl2_Bax IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Anti_Apoptotic Anti-apoptotic Genes (e.g., Bcl-2) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Nucleus->Anti_Apoptotic activates transcription Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP AIF AIF Release Mitochondrion->AIF Bcl2_Bax->Mitochondrion Apoptosis Apoptosis (Caspase-Independent) MMP->Apoptosis AIF->Apoptosis

BMS-345541 apoptotic signaling pathway.

Bortezomib: This drug is a potent and reversible inhibitor of the 26S proteasome.[5] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including pro-apoptotic factors and the inhibitor of NF-κB, IκBα. This disruption of protein homeostasis induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR).[6] Bortezomib-induced apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases, including caspase-3, -8, and -9, and the cleavage of PARP.[6][7]

Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins IkB Accumulation of IκBα Proteasome->IkB ER_Stress ER Stress & UPR Ub_Proteins->ER_Stress Mitochondrion Mitochondrial Dysfunction ER_Stress->Mitochondrion Caspase8 Caspase-8 Activation ER_Stress->Caspase8 NFkB NF-κB Inhibition IkB->NFkB Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis (Caspase-Dependent) PARP->Apoptosis

Bortezomib apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to assess apoptosis.

General Experimental Workflow for Apoptosis Assays

Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treatment with BMS-345541 or Bortezomib start->treatment harvest Cell Harvesting treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin caspase Caspase Activity Assay (Fluorometric/Colorimetric) harvest->caspase western Western Blot (e.g., Bcl-2, PARP) harvest->western analysis Data Analysis and Quantification annexin->analysis caspase->analysis western->analysis

A general workflow for studying apoptosis.

1. Cell Viability and Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Seed cancer cells (e.g., SK-MEL-5) in 6-well plates and culture to 70-80% confluency.

    • Treat cells with varying concentrations of BMS-345541 or bortezomib for the desired time (e.g., 24, 48 hours). Include a vehicle-treated control.

    • Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI staining solutions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

2. Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase.

  • Cell Lysate Preparation:

    • Treat and harvest cells as described above.

    • Lyse the cells in a chilled lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Assay Procedure:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

3. Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key apoptotic proteins.

  • Protein Extraction and Quantification:

    • Prepare cell lysates as described for the caspase activity assay.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved PARP, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

BMS-345541 and bortezomib represent two distinct and effective strategies for inducing apoptosis in cancer cells. BMS-345541, through its targeted inhibition of IKK and the NF-κB pathway, triggers a primarily caspase-independent mitochondrial apoptotic cascade. In contrast, bortezomib's broad inhibition of the proteasome leads to a more complex and widespread cellular stress response, culminating in caspase-dependent apoptosis. The choice between these agents in a therapeutic context will likely depend on the specific molecular characteristics of the cancer, including the status of the NF-κB pathway and the cellular machinery governing protein homeostasis. Further direct comparative studies are warranted to fully elucidate their relative potencies and to identify predictive biomarkers for patient stratification.

References

A Head-to-Head Comparison of IKK Inhibitors: BMS-345541 vs. TPCA-1 in Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for inflammatory diseases such as rheumatoid arthritis, the inhibition of the NF-κB signaling pathway has been a focal point of research. Central to this pathway is the IκB kinase (IKK) complex, particularly its IKKβ subunit, which has emerged as a critical target for small molecule inhibitors. This guide provides a detailed, data-driven comparison of two prominent IKKβ inhibitors, BMS-345541 and TPCA-1, evaluating their performance in preclinical arthritis models.

This objective analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical potency, cellular activity, and in vivo efficacy of these two compounds. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows, this guide aims to facilitate informed decisions in the selection and application of these research tools.

Biochemical and Cellular Performance: A Data-Driven Comparison

BMS-345541 and TPCA-1 are both potent inhibitors of the IKK complex, with a notable selectivity for the IKKβ (IKK-2) subunit over the IKKα (IKK-1) subunit.[1][2] TPCA-1, however, demonstrates significantly higher potency against IKKβ in cell-free assays.[2][3][4] This difference in potency is also reflected in cellular assays, where TPCA-1 inhibits the production of pro-inflammatory cytokines at nanomolar concentrations, whereas BMS-345541 exhibits activity in the low micromolar range.[1][4]

BMS-345541 is characterized as a highly selective, allosteric inhibitor that is not competitive with ATP.[1][5][6] In contrast, TPCA-1 is an ATP-competitive inhibitor.[2][7] This fundamental difference in their mechanism of action can have implications for their specificity and potential for off-target effects.

Table 1: In Vitro Inhibitory Activity of BMS-345541 and TPCA-1
ParameterBMS-345541TPCA-1
Target IKKβ (IKK-2) and IKKα (IKK-1)IKKβ (IKK-2)
Mechanism of Action Allosteric, ATP-noncompetitive[1][7]ATP-competitive[2][7]
IKKβ (IKK-2) IC50 0.3 µM (300 nM)[1][6][7]17.9 nM[2][3][4]
IKKα (IKK-1) IC50 4 µM[1][6][7]400 nM (>22-fold selectivity for IKKβ)[2][3]
Cellular Activity (Cytokine Inhibition) IC50 of 1-5 µM for LPS-stimulated TNFα, IL-1β, IL-6, and IL-8 in THP-1 cells[1][5]IC50 of 170-320 nM for LPS-induced TNFα, IL-6, and IL-8 in human monocytes[4]

In Vivo Efficacy in Arthritis Models

Both BMS-345541 and TPCA-1 have demonstrated significant efficacy in animal models of arthritis, most notably the collagen-induced arthritis (CIA) model in rodents.[4][8] These studies highlight the therapeutic potential of IKKβ inhibition in attenuating joint inflammation and destruction.

BMS-345541 has been shown to be effective in a dose-dependent manner when administered prophylactically and therapeutically in the murine CIA model.[8] At a dose of 100 mg/kg, it resulted in a near-complete resolution of the disease, blocking both inflammation and joint destruction.[5][8]

Similarly, TPCA-1 has shown dose-dependent efficacy in reducing the severity of murine CIA.[4] Prophylactic administration of TPCA-1 significantly delayed disease onset and reduced disease severity, with an efficacy comparable to the anti-rheumatic drug etanercept.[4] Therapeutic administration at 20 mg/kg also significantly reduced the severity of established arthritis.[4]

Table 2: In Vivo Efficacy of BMS-345541 and TPCA-1 in Collagen-Induced Arthritis (CIA) Models
ParameterBMS-345541TPCA-1
Animal Model Murine Collagen-Induced Arthritis (CIA)[8]Murine Collagen-Induced Arthritis (CIA)[4]
Administration Route Oral gavage[5][8]Intraperitoneal (i.p.) injection[4]
Prophylactic Dosing Regimen 10-100 mg/kg, once daily[8]3, 10, or 20 mg/kg, twice daily (b.i.d.)[4]
Therapeutic Dosing Regimen Up to 100 mg/kg, once daily[8]3, 10, or 20 mg/kg, twice daily (b.i.d.)[4]
Key In Vivo Effects - Dose-dependent reduction in disease incidence and clinical signs.[8]- Blockade of joint inflammation and destruction.[8]- Dose-dependent inhibition of IL-1β message in joints.[8]- At 100 mg/kg, resolution of disease with joints histologically indistinguishable from controls.[5][8]- Dose-dependent reduction in disease severity.[4]- Significant delay of disease onset.[4]- Reduction in paw tissue levels of IL-1β, IL-6, TNFα, and IFNγ.[4]- Decreased collagen-induced T cell proliferation ex vivo.[4]- Therapeutic efficacy at 20 mg/kg.[4]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of both BMS-345541 and TPCA-1 are mediated through the inhibition of the canonical NF-κB signaling pathway. By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (p65/p50) dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IKK_beta IKKβ IKK Complex->IKK_beta IKK_alpha IKKα IKK Complex->IKK_alpha NEMO NEMO IKK Complex->NEMO IκBα IκBα IKK_beta->IκBα P NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation BMS-345541 BMS-345541 BMS-345541->IKK_beta TPCA-1 TPCA-1 TPCA-1->IKK_beta DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by BMS-345541 and TPCA-1.

The evaluation of these inhibitors in arthritis models typically follows a standardized workflow, from disease induction to the assessment of clinical and histological endpoints.

CIA_Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_assessment Assessment Immunization Day 0: Primary Immunization (Type II Collagen + Adjuvant) Boost Day 21: Booster Immunization (Type II Collagen) Immunization->Boost Dosing Daily Dosing (BMS-345541 or TPCA-1) Boost->Dosing Prophylactic Prophylactic Dosing (e.g., Day 0-42) Prophylactic->Dosing Therapeutic Therapeutic Dosing (Post-Disease Onset) Therapeutic->Dosing Clinical_Scoring Clinical Scoring (Paw Swelling, Arthritis Index) Dosing->Clinical_Scoring Termination Day 42: Study Termination Clinical_Scoring->Termination Histology Histological Analysis (Inflammation, Joint Damage) Termination->Histology Biomarkers Biomarker Analysis (Cytokines, etc.) Termination->Biomarkers

Caption: Generalized experimental workflow for a collagen-induced arthritis (CIA) model.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and relevant model for studying human rheumatoid arthritis.

  • Animals: Male DBA/1LacJ mice are typically used for this model.[8]

  • Induction:

    • Primary Immunization (Day 0): Mice are immunized subcutaneously at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant.[8]

    • Booster Immunization (Day 21): A second immunization with bovine type II collagen, often in Incomplete Freund's Adjuvant, is administered to enhance the arthritic response.[8]

  • Treatment:

    • Prophylactic: The test compounds (BMS-345541 or TPCA-1) are administered daily, starting from the day of the first immunization or shortly before the expected onset of disease.[4][8]

    • Therapeutic: Dosing begins after the clinical signs of arthritis are evident.[4][8]

  • Assessment:

    • Clinical Scoring: The incidence and severity of arthritis are monitored regularly by visually scoring each paw for signs of inflammation (redness and swelling).

    • Paw Swelling: Paw volume can be measured using a plethysmometer.

    • Histopathology: At the end of the study (e.g., day 42), joints are collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.[8]

    • Biomarker Analysis: Joint tissues or serum can be collected to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNFα) via methods like ELISA or quantitative PCR.[4][8]

In Vitro Kinase and Cellular Assays
  • IKK Kinase Assay (Cell-Free): The inhibitory activity of the compounds is measured against purified recombinant IKK-1 and IKK-2 enzymes. The assay typically measures the phosphorylation of a substrate peptide (e.g., a fragment of IκBα) in the presence of ATP.[1][2] The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

  • Cytokine Production Assay (Cell-Based):

    • Cell Culture: A relevant cell line, such as the human monocytic cell line THP-1 or primary human monocytes, is used.[1][4]

    • Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

    • Treatment: The cells are pre-incubated with varying concentrations of the inhibitor (BMS-345541 or TPCA-1) before stimulation.

    • Measurement: After a set incubation period, the concentration of cytokines (e.g., TNFα, IL-6, IL-8) in the cell culture supernatant is measured using ELISA. The IC50 for the inhibition of cytokine production is then calculated.[1][4]

Conclusion

Both BMS-345541 and TPCA-1 are valuable research tools for investigating the role of the IKK/NF-κB pathway in arthritis and other inflammatory conditions. The data clearly indicates that while both compounds are effective IKKβ inhibitors, TPCA-1 exhibits substantially greater potency in both biochemical and cellular assays. This higher potency translates to efficacy at lower doses in in vivo arthritis models.

The choice between these two inhibitors may depend on the specific experimental context. The allosteric, ATP-noncompetitive mechanism of BMS-345541 may offer a different pharmacological profile, while the high potency of TPCA-1 makes it a robust tool for achieving significant IKKβ inhibition. This head-to-head comparison, supported by quantitative data and detailed protocols, provides a solid foundation for researchers to select the appropriate inhibitor for their studies aimed at dissecting the complexities of inflammatory signaling in arthritis.

References

Unveiling the Selectivity of BMS-345541: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of BMS-345541, a potent and selective allosteric inhibitor of IκB kinase (IKK). Primarily targeting the catalytic subunits IKK-1 and IKK-2, BMS-345541 is a crucial tool for researchers investigating the NF-κB signaling pathway. This document summarizes key experimental data, details relevant methodologies, and visualizes the inhibitor's mechanism of action to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.

Quantitative Analysis of Kinase Inhibition

BMS-345541 demonstrates significant potency and selectivity for the IKKα (IKK-1) and IKKβ (IKK-2) subunits. The inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values detailed in the table below. Notably, extensive screening has revealed a high degree of selectivity for BMS-345541. Early studies reported that the compound was tested against a panel of 15 other protein kinases and showed no significant inhibition, underscoring its specificity for the IKK complex.[1] Unfortunately, the specific constituents of this kinase panel are not detailed in the available literature.

Target KinaseIC50 (µM)
IKK-1 (IKKα)4.0[2]
IKK-2 (IKKβ)0.3[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental results, a detailed understanding of the methodologies employed is essential. The following is a representative protocol for an in vitro IKK kinase inhibition assay, based on commonly cited methodologies.

In Vitro IKK Kinase Inhibition Assay

This assay quantifies the enzymatic activity of IKK-1 and IKK-2 in the presence of varying concentrations of an inhibitor, such as BMS-345541, by measuring the phosphorylation of a substrate.

Materials:

  • Recombinant human IKK-1 and IKK-2 enzymes

  • GST-tagged IκBα (amino acids 1-54) as substrate

  • BMS-345541

  • Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Phosphor imaging system or scintillation counter

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot apparatus and antibodies against phosphorylated IκBα (optional)

Procedure:

  • Compound Preparation: Prepare a serial dilution of BMS-345541 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase Assay Buffer

    • Diluted BMS-345541 or DMSO (vehicle control)

    • Recombinant IKK-1 or IKK-2 enzyme

    • GST-IκBα substrate

  • Initiation of Reaction: Start the kinase reaction by adding the ATP solution containing [γ-³²P]ATP or [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Detection of Phosphorylation:

    • Radiometric Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the radiolabeled, phosphorylated GST-IκBα band using a phosphor imager.

    • Western Blot Analysis (Non-radioactive alternative): Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36). Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

  • Data Analysis: Determine the amount of substrate phosphorylation for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the role of BMS-345541 and the experimental procedures used to characterize it, the following diagrams are provided.

G NF-κB Signaling Pathway and BMS-345541 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_complex IKK Complex (IKKα, IKKβ, NEMO) IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB (p50/p65) IκBα->NFκB Sequesters Ub Ubiquitination IκBα->Ub Phosphorylated IκBα NFκB_nucleus NF-κB (p50/p65) NFκB->NFκB_nucleus Translocation BMS345541 BMS-345541 BMS345541->IKK_complex Inhibition Proteasome Proteasome Ub->Proteasome Degradation Gene Target Gene Transcription NFκB_nucleus->Gene

Caption: NF-κB pathway and BMS-345541 inhibition.

G Experimental Workflow for Kinase Inhibition Assay A 1. Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) B 2. Set up Kinase Reaction in 96-well plate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 30°C C->D E 5. Terminate Reaction D->E F 6. Detect Phosphorylation (Radiometric or Western Blot) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for a kinase inhibition assay.

References

A Comparative Guide: Genetic Knockout of IKKβ versus BMS-345541 Inhibition for NF-κB Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two common methodologies used to investigate the function of IκB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway: genetic knockout and pharmacological inhibition with BMS-345541. Understanding the nuances, advantages, and limitations of each approach is paramount for designing robust experiments and accurately interpreting results.

Introduction to IKKβ and its Role in NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and immune challenges.[1][2][3] At the heart of the canonical NF-κB pathway lies the IκB kinase (IKK) complex, composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[4][5][6] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IKK complex becomes activated. IKKβ is the primary kinase responsible for phosphorylating the inhibitor of κBα (IκBα), which sequesters NF-κB dimers in the cytoplasm.[2][7] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of a wide array of genes involved in inflammation, cell survival, and immunity.[5][8]

Given its central role, interrogating the function of IKKβ is crucial. Both genetic ablation (knockout) and small molecule inhibition offer powerful, yet distinct, ways to achieve this. This guide will compare these two approaches, providing quantitative data and detailed protocols to aid researchers in selecting the appropriate control for their experiments.

The NF-κB Signaling Pathway: Points of Intervention

The diagram below illustrates the canonical NF-κB signaling cascade and highlights the points at which genetic knockout and BMS-345541 disrupt the pathway.

NF_kappaB_Pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / IL-1 Receptor TNFR / IL-1R Stimulus->Receptor Binds IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB Complex IKK_Complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IKK_beta_KO Genetic Knockout (No IKKβ protein) IKK_beta_KO->IKK_Complex Prevents formation/ function BMS_345541 BMS-345541 (Allosteric Inhibitor) BMS_345541->IKK_Complex Inhibits kinase activity Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination NFkB NF-κB (p65/p50) Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Transcription Gene Transcription (Cytokines, Anti-apoptosis) NFkB_nuc->Gene_Transcription Induces

Caption: Canonical NF-κB signaling pathway and intervention points.

Comparison of Methodologies

FeatureGenetic Knockout of IKKβBMS-345541 Inhibition
Mechanism Complete abrogation of IKKβ protein expression.[4]Allosteric, reversible inhibition of IKKβ kinase activity.[8][9][10]
Specificity Highly specific to the Ikkβ gene. Eliminates all functions of the protein (catalytic and non-catalytic).Highly selective for IKKβ over IKKα at lower concentrations, but inhibits IKKα at higher doses.[8][9][11] Minimal inhibition of other kinases.[8][9]
Control Permanent and irreversible in the generated model. Conditional knockouts allow for temporal and tissue-specific control.Acute, reversible, and dose-dependent. Allows for precise temporal control of pathway inhibition.
Phenotype Systemic knockout is embryonic lethal due to massive liver apoptosis, similar to RelA knockout phenotypes.[4][5] Conditional knockouts reveal tissue-specific roles.[12][13][14]Induces apoptosis in various cancer cell lines, suppresses inflammation, and can be well-tolerated in in vivo models.[15][16][17]
Compensation Potential for long-term developmental compensatory mechanisms by other pathways.Can lead to acute compensatory activation of IKKα to phosphorylate IκBα, especially when IKKβ is partially inhibited.[18][19][20]
Off-Target Effects Unlikely, but the complete loss of the protein can lead to broad, unforeseen physiological consequences.[1]Possible, though BMS-345541 is highly selective.[8] Off-target effects are a general concern for all small molecule inhibitors.
Feasibility Technically demanding, expensive, and time-consuming to generate knockout cell lines or animal models.Readily applicable to various cell lines and in vivo studies. The compound is commercially available.

Quantitative Data Presentation

Table 1: Inhibitory Profile of BMS-345541

This table summarizes the specific inhibitory concentrations of BMS-345541 against its primary targets and its effects on downstream cellular events.

Target / ProcessIC50 Value / Effective ConcentrationCell Type / ConditionReference
IKKβ (IKK-2) Kinase Activity 0.3 µM In vitro enzyme assay[8][9][10]
IKKα (IKK-1) Kinase Activity 4.0 µM In vitro enzyme assay[8][9][10][11]
IκBα Phosphorylation 4.0 µMTHP-1 cells (TNF-stimulated)[8][10]
NF-κB Luciferase Activity 0.1 µM (36% reduction)1.0 µM (75% reduction)10 µM (95% reduction)SK-MEL-5 melanoma cells[15]
Cytokine Production (LPS-stimulated) 1 - 5 µMTHP-1 cells (TNF-α, IL-1β, IL-6, IL-8)[8][9][10]
Apoptosis Induction 5 - 10 µMVarious cancer cell lines[15][21][22]
Table 2: Comparative Phenotypes of IKKβ Ablation

This table contrasts the biological outcomes observed following either genetic removal of IKKβ or its pharmacological inhibition.

Biological OutcomeIKKβ Genetic KnockoutBMS-345541 Treatment
Embryonic Development Lethal at mid-gestation due to extensive hepatocyte apoptosis.[1][4]Not applicable for embryonic knockout studies.
NF-κB Activation Complete block of NF-κB activation in response to TNF-α and IL-1.[4]Dose-dependent inhibition of NF-κB activity.[8][15]
Apoptosis Increased apoptosis in specific tissues (e.g., fetal liver, gastric epithelium) upon stress.[4][13][14]Induces mitochondria-mediated apoptosis in tumor cells with high constitutive IKK activity.[15][16]
Inflammation Defective inflammatory and innate immune responses.[4]Potent anti-inflammatory effects in vivo, reducing cytokine production and joint inflammation in arthritis models.[8][17]
Cell Proliferation Reduced proliferation of certain cell types (e.g., hepatocytes in fetal liver).[12]Inhibits proliferation and survival of cancer cells.[11][15]
Gene Expression Significant reduction in NF-κB target genes such as IL-6 and VEGF-C in endothelial cells.[13]Suppresses expression of NF-κB target genes like CXCL1 and CXCL8.[15][22]

Experimental Protocols

In Vitro IKKβ Kinase Assay

Objective: To determine the IC50 of BMS-345541 on IKKβ kinase activity.

Methodology:

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 1 mM DTT).

  • Add recombinant active IKKβ enzyme to the buffer.

  • Add the substrate, a GST-IκBα fusion protein, to the reaction mix.

  • Prepare serial dilutions of BMS-345541 in DMSO and add to the reactions (include a DMSO-only control).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a set time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 2x Laemmli sample buffer and heating to 90°C.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the radioactivity of the phosphorylated GST-IκBα band using a PhosphorImager.[21]

  • Calculate the percentage of inhibition at each drug concentration relative to the DMSO control and determine the IC50 value.

Western Blot for IκBα Phosphorylation and Degradation

Objective: To assess the effect of BMS-345541 on stimulus-induced NF-κB pathway activation in cells.

Methodology:

  • Plate cells (e.g., HeLa, THP-1) and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of BMS-345541 (e.g., 0.1, 1, 5, 10 µM) or DMSO vehicle for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 10-15 minutes). Include an unstimulated control.

  • Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Resolve 20-40 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay

Objective: To measure the cytotoxic effect of BMS-345541.

Methodology:

  • Seed cells in a 96-well plate at an appropriate density.

  • The following day, treat the cells with a range of BMS-345541 concentrations for 24, 48, or 72 hours.

  • Add a viability reagent such as MTT or WST-1 to each well and incubate for 1-4 hours.

  • For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.

Workflow for Comparing Knockout vs. Inhibitor

The following diagram outlines a typical experimental workflow for a comparative study.

Workflow_Comparison cluster_KO IKKβ Knockout Arm cluster_Inhibitor BMS-345541 Arm KO_Culture Culture IKKβ KO and Wild-Type Cells KO_Stimulate Stimulate with TNF-α / IL-1 KO_Culture->KO_Stimulate KO_Harvest Harvest Cells for Lysate / RNA KO_Stimulate->KO_Harvest KO_Analysis Analyze Phenotype (e.g., Apoptosis, Gene Expression) KO_Harvest->KO_Analysis Compare Compare Results & Draw Conclusions KO_Analysis->Compare Inhib_Culture Culture Wild-Type Cells Inhib_Pretreat Pre-treat with BMS-345541 or Vehicle Control Inhib_Culture->Inhib_Pretreat Inhib_Stimulate Stimulate with TNF-α / IL-1 Inhib_Pretreat->Inhib_Stimulate Inhib_Harvest Harvest Cells for Lysate / RNA Inhib_Stimulate->Inhib_Harvest Inhib_Analysis Analyze Phenotype (e.g., Apoptosis, Gene Expression) Inhib_Harvest->Inhib_Analysis Inhib_Analysis->Compare Start Start Experiment Start->KO_Culture Start->Inhib_Culture

Caption: Parallel workflow for comparing knockout vs. inhibitor effects.

Conclusion and Recommendations

Both genetic knockout of IKKβ and pharmacological inhibition with BMS-345541 are invaluable tools for dissecting the NF-κB pathway. The choice between them depends on the specific research question.

  • Genetic Knockout serves as the "gold standard" for demonstrating the absolute requirement of the IKKβ protein for a given biological process. It provides a definitive, clean system free from concerns about inhibitor specificity and off-target effects. However, the potential for embryonic lethality and developmental compensation necessitates the use of conditional or inducible knockout systems for many studies.[4][5]

  • BMS-345541 offers unparalleled flexibility, allowing for acute, dose-dependent, and reversible inhibition of IKKβ's kinase activity in a wide variety of experimental contexts.[8] This makes it an excellent tool for probing the dynamics of NF-κB signaling and for preclinical studies in animal models.[17] Researchers must remain mindful of its potential to inhibit IKKα at higher concentrations and the possibility of compensatory pathway activation.[11][18]

References

A Comparative Guide to Selective IKK-2 Inhibition: BMS-345541 vs. SC-514

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used small molecule inhibitors of the IκB kinase 2 (IKK-2), BMS-345541 and SC-514. The information presented is curated from peer-reviewed literature and technical documentation to assist researchers in selecting the appropriate inhibitor for their experimental needs. This document details the compounds' mechanisms of action, selectivity, and potency, supported by quantitative data and comprehensive experimental protocols.

Introduction to IKK-2 and the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a critical role in immunity, cell survival, and proliferation. The IκB kinase (IKK) complex is central to the activation of the canonical NF-κB pathway. This complex comprises two catalytic subunits, IKK-1 (IKKα) and IKK-2 (IKKβ), and a regulatory subunit, NEMO (IKKγ). Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IKK-2 phosphorylates the inhibitor of κBα (IκBα). This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and initiate the transcription of target genes. Given its pivotal role, IKK-2 has become a significant target for therapeutic intervention in inflammatory diseases and cancer.

Overview of BMS-345541 and SC-514

BMS-345541 and SC-514 are two distinct chemical entities that both target IKK-2 but through different mechanisms, leading to variations in their selectivity and potency.

BMS-345541 is a highly selective inhibitor of the catalytic subunits of IKK.[1][2][3][4][5][6] It functions as an allosteric inhibitor, binding to a site on the IKK enzyme that is distinct from the ATP-binding pocket.[1][3][5][6][7] This allosteric binding mechanism is proposed to affect the active sites of IKK-1 and IKK-2 differently, contributing to its selectivity.[5][7]

SC-514 is an orally active and ATP-competitive inhibitor of IKK-2.[8] This means it competes with ATP for binding to the kinase domain of the enzyme.[9] It is reported to be a reversible inhibitor.[9]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for BMS-345541 and SC-514 based on available experimental data.

Table 1: In Vitro Kinase Inhibition

ParameterBMS-345541SC-514Reference(s)
Target IKK-2 (IKKβ)IKK-2 (IKKβ)[2][8]
IC50 (IKK-2) 0.3 µM3-12 µM[1][2][4][6][8]
IC50 (IKK-1) 4.0 µM>200 µM[1][2][4][6][10]
Mechanism AllostericATP-competitive[1][3][5][6][7][8][9]

Table 2: Cellular Activity and Selectivity

ParameterBMS-345541SC-514Reference(s)
Cellular IC50 (IκBα phosphorylation) ~4.0 µM (in THP-1 cells)Not explicitly stated, but blocks IκBα phosphorylation at 100 µM[2][5][6]
Cellular IC50 (Cytokine Production) 1-5 µM (LPS-stimulated TNFα, IL-1β, IL-8, IL-6 in THP-1 cells)IC50 of 8-20 µM for IL-6, IL-8, and COX-2 in IL-1β-stimulated RASFs[2][5][6][8]
Selectivity Profile Failed to inhibit a panel of 15 other kinases at concentrations as high as 100 µM.[1][5][6]Does not inhibit other IKK isoforms (IKK-1, IKK-i, TBK-1) or a panel of 31 other kinases.[8][10][5][6][8][9][10]

Signaling Pathway and Inhibition Mechanisms

The following diagrams illustrate the canonical NF-κB signaling pathway and the points of inhibition for BMS-345541 and SC-514.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKK-1/IKK-2/NEMO) Receptor->IKK_Complex pIKK_Complex p-IKK Complex IKK_Complex->pIKK_Complex Activation IkBa_NFkB IκBα-NF-κB pIKK_Complex->IkBa_NFkB Phosphorylation pIkBa_NFkB p-IκBα-NF-κB IkBa_NFkB->pIkBa_NFkB Proteasome Proteasome pIkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome->NFkB BMS BMS-345541 BMS->pIKK_Complex Allosteric Inhibition SC SC-514 SC->pIKK_Complex ATP-Competitive Inhibition Gene_Expression Target Gene Expression NFkB_nuc->Gene_Expression

Canonical NF-κB signaling pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare IKK-2 inhibitors are provided below.

In Vitro IKK-2 Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified IKK-2.

Objective: To determine the IC50 value of an inhibitor against recombinant IKK-2.

Materials:

  • Recombinant human IKK-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[11]

  • ATP solution (concentration is typically at or near the Km for ATP)

  • Substrate (e.g., a peptide substrate like IKKtide or a protein substrate like GST-IκBα)[2]

  • Test compounds (BMS-345541, SC-514) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection or [γ-³²P]ATP for radiometric detection)

  • Microplates (e.g., 384-well plates)

  • Plate reader (luminometer or scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds or DMSO (vehicle control) to the wells of the microplate.

  • Prepare a master mix containing the IKK-2 enzyme and the substrate in the kinase buffer.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]

  • Stop the reaction and detect the signal according to the chosen detection method. For ADP-Glo™, add the ADP-Glo™ Reagent, incubate, then add the Kinase Detection Reagent and measure luminescence.[10]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Kinase_Assay_Workflow Start Start Dilute_Inhibitor Prepare serial dilutions of inhibitor Start->Dilute_Inhibitor Add_Inhibitor Add inhibitor or DMSO to 384-well plate Dilute_Inhibitor->Add_Inhibitor Prepare_Master_Mix Prepare Master Mix: - Kinase Buffer - IKK-2 Enzyme - Substrate Add_Inhibitor->Prepare_Master_Mix Add_Master_Mix Add Master Mix to wells Prepare_Master_Mix->Add_Master_Mix Add_ATP Add ATP to initiate reaction Add_Master_Mix->Add_ATP Incubate Incubate at RT (e.g., 60 min) Add_ATP->Incubate Stop_Reaction Stop reaction and detect signal Incubate->Stop_Reaction Data_Analysis Analyze data and calculate IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro IKK-2 kinase assay.
Cellular IκBα Phosphorylation Assay (Western Blot)

This assay determines the ability of the inhibitors to block the phosphorylation of IκBα in a cellular context.

Objective: To assess the inhibition of stimulus-induced IκBα phosphorylation in cells.

Materials:

  • Cell line (e.g., THP-1, HeLa, A549)[1][2][12]

  • Cell culture medium and supplements

  • Stimulus (e.g., TNF-α or LPS)

  • Test compounds (BMS-345541, SC-514) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.[7]

  • Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for 15-30 minutes).[7]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Strip and re-probe the membrane for total IκBα and the loading control to normalize the data.

  • Quantify the band intensities to determine the extent of inhibition.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Objective: To quantify the inhibition of NF-κB-dependent gene expression.

Materials:

  • Host cell line (e.g., HEK293)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • Stimulus (e.g., TNF-α)

  • Test compounds (BMS-345541, SC-514) dissolved in DMSO

  • Passive lysis buffer

  • Luciferase assay reagents (for both firefly and Renilla luciferase)

  • Opaque 96-well plates

  • Luminometer

Procedure:

  • Co-transfect the host cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Seed the transfected cells into an opaque 96-well plate and allow them to recover.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells using passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of NF-κB transcriptional activity and determine the IC50 value.

Summary and Conclusion

Both BMS-345541 and SC-514 are valuable tools for studying the role of IKK-2 in the NF-κB signaling pathway. However, they possess distinct characteristics that may make one more suitable than the other for specific experimental designs.

  • BMS-345541 exhibits higher potency against IKK-2 in in vitro assays and demonstrates a greater selectivity for IKK-2 over IKK-1.[1][2][4][6] Its allosteric mechanism of inhibition may offer advantages in certain contexts, potentially avoiding off-target effects associated with ATP-competitive inhibitors.[1][3][5][6][7]

  • SC-514 is a well-characterized ATP-competitive inhibitor with excellent selectivity for IKK-2 over a broad panel of other kinases.[8][9][10] While its in vitro potency is lower than that of BMS-345541, it effectively inhibits NF-κB-dependent gene expression in cellular assays.[8]

The choice between BMS-345541 and SC-514 will depend on the specific requirements of the study. For experiments requiring high potency and a non-ATP-competitive mechanism, BMS-345541 may be the preferred choice. For studies where broad kinase selectivity is paramount and an ATP-competitive inhibitor is suitable, SC-514 represents a robust option. Researchers should carefully consider the data presented in this guide and the specific experimental context to make an informed decision.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of BMS-345541

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the proper handling and disposal of BMS-345541, a selective inhibitor of IκB kinase (IKK). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with regulations.

I. Understanding the Compound: Key Data

BMS-345541 is a potent, cell-permeable quinoxaline (B1680401) compound that acts as an allosteric inhibitor of IKK-2, playing a role in blocking NF-κB-dependent transcription.[1][2] It is crucial to understand its properties for safe handling and disposal.

Table 1: Chemical and Physical Properties of BMS-345541

PropertyValue
IUPAC Name 4-(2'-Aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline
CAS Number 445430-58-0
Molecular Formula C₁₄H₁₇N₅
Molar Mass 255.325 g·mol⁻¹[1]
Appearance Off-white solid[3]
Solubility DMSO: 5 mg/mL[3]
Storage 2-8°C, desiccated, protect from light[3]

II. Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), BMS-345541 presents the following hazards:

  • Aspiration Hazard: May be fatal if swallowed and enters airways.

  • Skin Sensitization: May cause an allergic skin reaction.

Immediate First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[4]

  • If Inhaled: Move to fresh air.

  • If in Eyes: Rinse with plenty of water.[4]

III. Step-by-Step Disposal Protocol

The disposal of BMS-345541 must be handled with care to prevent environmental contamination and ensure personnel safety. The primary directive is to dispose of the compound and its container at an approved waste disposal plant.

Step 1: Personal Protective Equipment (PPE) Before handling BMS-345541 for disposal, ensure you are wearing appropriate PPE:

  • Protective gloves (chemical-resistant)

  • Safety goggles

  • Lab coat

Step 2: Segregation of Waste

  • Solid Waste: Collect any solid BMS-345541, including empty or partially used vials, in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing BMS-345541 should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other solvent waste unless compatible.

  • Contaminated Materials: Any materials that have come into contact with BMS-345541, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as chemical waste.

Step 3: Labeling All waste containers must be clearly labeled with:

  • The name of the chemical: "BMS-345541"

  • The words "Hazardous Waste"

  • The primary hazards (e.g., "Aspiration Hazard," "Skin Sensitizer")

  • The date of accumulation

Step 4: Storage Pending Disposal Store the sealed and labeled waste containers in a designated, secure area for hazardous waste, away from incompatible materials. Ensure the storage area is cool, dry, and well-ventilated.[4]

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the BMS-345541 waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4]

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an absorbent material (e.g., Chemizorb®) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

V. Experimental Workflow and Disposal Pathway Visualization

The following diagrams illustrate the general workflow for handling and disposing of a chemical compound like BMS-345541 in a laboratory setting.

G cluster_handling Chemical Handling cluster_disposal Disposal Pathway A Acquire BMS-345541 B Store Properly (2-8°C, desiccated, dark) A->B C Weighing and Solution Preparation (in fume hood) B->C D Experimental Use C->D E Segregate Waste (Solid, Liquid, Contaminated) D->E Generate Waste F Label Waste Containers E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Professional Disposal G->H

Caption: General workflow for handling and disposal of BMS-345541.

G cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate PPE Wear Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Caption: Step-by-step spill response protocol for BMS-345541.

References

Essential Safety and Operational Guide for Handling BMS-345541

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of BMS-345541, a selective inhibitor of IκB kinase (IKK). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling BMS-345541, based on established safety protocols.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or other appropriate material. Disposable gloves should not be reused. Wash hands immediately after removing gloves.[1]
Eyes Safety glasses with side-shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Laboratory coatShould be fully buttoned.
Respiratory Use in a well-ventilated areaA fume hood is recommended, especially when handling the powdered form to avoid inhalation of dust.

Emergency Procedures

In the event of exposure or spillage, follow these immediate steps:

Exposure Type Immediate Action
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1]
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]
Spillage Avoid dust formation.[2] Collect spillage using a method that does not generate dust (e.g., wet paper towel). Place in a sealed container for disposal. Ensure adequate ventilation.[2]

Disposal Plan

All waste materials contaminated with BMS-345541 must be disposed of in accordance with institutional and local regulations for chemical waste.

Waste Type Disposal Procedure
Solid Waste (e.g., contaminated gloves, pipette tips, paper towels) Place in a clearly labeled, sealed container for chemical waste.
Liquid Waste (e.g., unused solutions) Collect in a designated, sealed, and clearly labeled chemical waste container. Do not pour down the drain.[1]
Sharps (e.g., needles, blades) Dispose of in a designated sharps container for chemical waste.

Mechanism of Action: NF-κB Signaling Pathway Inhibition

BMS-345541 is a highly selective inhibitor of the IκB kinase (IKK) complex, specifically targeting the IKKα and IKKβ subunits.[3] By inhibiting IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of IκBα. This action keeps the NF-κB (p65/p50) dimer sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and preventing the transcription of NF-κB target genes, which are involved in inflammation and cell survival.

NF_kappa_B_Pathway cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex (IKKα/IKKβ) Stimuli->IKK_complex NFkB_IkBa NF-κB/IκBα (Inactive) IKK_complex->NFkB_IkBa Phosphorylates IκBα BMS345541 BMS-345541 BMS345541->IKK_complex Inhibits IkBa_p p-IκBα IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome Degradation NFkB_IkBa->IkBa_p Phosphorylation NFkB NF-κB (Active) NFkB_IkBa->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Transcription Gene Transcription Transcription_n Gene Transcription NFkB_n->Transcription_n Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells into Plates start->seed_cells treat_bms Treat with BMS-345541 (and/or Stimulant) seed_cells->treat_bms incubate Incubate (Time-course) treat_bms->incubate endpoint Endpoint Assay incubate->endpoint luciferase Luciferase Reporter Assay endpoint->luciferase NF-κB Activity western Western Blot (p-IκBα, IκBα) endpoint->western Protein Level qpcr qRT-PCR (Target Gene Expression) endpoint->qpcr mRNA Level data_analysis Data Analysis luciferase->data_analysis western->data_analysis qpcr->data_analysis end End data_analysis->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.